3-Phenylisoxazole-5-boronic acid
Description
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Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIQHRMIYFYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400708 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-54-2 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of 3-Phenylisoxazole-5-boronic acid
Introduction: The Significance of 3-Phenylisoxazole-5-boronic acid in Modern Drug Discovery
This compound and its derivatives are pivotal building blocks in medicinal chemistry and materials science.[1][2] The isoxazole core is a recognized pharmacophore present in a range of biologically active compounds, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][3] This unique combination allows for the efficient construction of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and modulators of neurological targets.[4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on field-proven methodologies, mechanistic insights, and detailed experimental protocols for researchers and professionals in drug development.
Primary Synthetic Route: A Two-Step Approach Via a 5-Halo-3-Phenylisoxazole Intermediate
The most direct and widely applicable strategy for the synthesis of this compound involves a two-step sequence: the formation of a 5-halo-3-phenylisoxazole precursor, followed by a palladium-catalyzed Miyaura borylation. This route offers high efficiency and broad functional group tolerance.
Part 1: Synthesis of 5-Halo-3-Phenylisoxazole
The initial step is the construction of the 3-phenylisoxazole ring with a halogen atom at the 5-position, which is crucial for the subsequent borylation. A common and effective method is the [3+2] cycloaddition of a nitrile oxide, generated in situ from a benzaldoxime, with a haloalkyne.
Causality Behind Experimental Choices:
-
Starting Materials: Benzaldehyde is readily available and can be easily converted to benzaldoxime. The choice of the haloalkyne (e.g., 2-bromoethynyl-trimethylsilane followed by desilylation, or directly using a haloacetylene) determines the halogen at the 5-position. Bromo- and iodo-substituted isoxazoles are generally more reactive in the subsequent Miyaura borylation than their chloro- counterparts.
-
In Situ Generation of Nitrile Oxide: Benzaldoxime is halogenated, typically with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a hydroximoyl halide. This intermediate is then treated with a base, such as triethylamine, to eliminate HX and generate the reactive benzonitrile oxide in situ. This avoids the isolation of the potentially unstable nitrile oxide.
-
Reaction Conditions: The cycloaddition is typically carried out in a non-polar solvent like dichloromethane or chloroform at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Synthesis of 5-Bromo-3-phenylisoxazole
-
Step A: Formation of Benzaldoxime: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield benzaldoxime.
-
Step B: Formation of Benzonitrile Oxide and Cycloaddition: Dissolve benzaldoxime (1.0 eq) in chloroform. Add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. To this solution, add a solution of bromoacetylene (generated in situ or used from a cylinder) (1.2 eq) in chloroform. Then, add triethylamine (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-3-phenylisoxazole.
Part 2: Miyaura Borylation of 5-Halo-3-Phenylisoxazole
The second step involves the conversion of the 5-halo-3-phenylisoxazole to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.[5][6][7] This reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[8]
Causality Behind Experimental Choices:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent for this transformation.[9] It is a stable solid that is easy to handle.
-
Catalyst System: A palladium catalyst is essential. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used catalyst for Miyaura borylations.[5][8] Other palladium sources and ligands can also be employed.
-
Base: A weak base is crucial to facilitate the transmetalation step in the catalytic cycle.[6][7] Potassium acetate (KOAc) is the standard base for this reaction, as stronger bases can promote a competing Suzuki coupling of the product with the starting halide.[6]
-
Solvent: Anhydrous aprotic polar solvents such as 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.
Experimental Protocol: Synthesis of this compound pinacol ester
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-phenylisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).
-
Reaction Execution: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound pinacol ester as a white solid.
Part 3: Deprotection to this compound
The final step is the hydrolysis of the pinacol ester to the free boronic acid. Several methods are available, with the choice depending on the stability of the molecule and the desired purity.[10][11][12]
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: This is a straightforward method involving treatment with an aqueous acid (e.g., HCl).[12] However, it can sometimes be sluggish and require elevated temperatures.
-
Transesterification with Phenylboronic Acid/NaIO₄: This method involves transesterification with an excess of a sacrificial boronic acid or cleavage of the pinacol byproduct with sodium periodate to drive the equilibrium towards the deprotected product.[10][12]
-
Two-Step Deprotection via Diethanolamine Adduct: This is a mild and often high-yielding procedure.[11][13][14] The pinacol ester is first transesterified with diethanolamine, and the resulting stable adduct is then hydrolyzed under mild acidic conditions.
Experimental Protocol: Deprotection via Acidic Hydrolysis
-
Reaction Setup: Dissolve this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Reaction Execution: Add a catalytic amount of hydrochloric acid (e.g., 2 M HCl). Stir the mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound. The product may be further purified by recrystallization.
Alternative Synthetic Route: From 3-Phenylisoxazole-5-carbaldehyde
An alternative approach begins with the synthesis of 3-phenylisoxazole-5-carbaldehyde. While the conversion of an aldehyde to a boronic acid is less direct than the borylation of a halide, this route can be advantageous if the carbaldehyde is a more readily accessible intermediate.
Part 1: Synthesis of 3-Phenylisoxazole-5-carbaldehyde
This intermediate can be synthesized via a [3+2] cycloaddition between benzonitrile oxide and propargyl aldehyde or its protected form.
Part 2: Conversion of the Aldehyde to the Boronic Acid
The conversion of the aldehyde to the boronic acid can be achieved through a multi-step sequence, for example:
-
Reduction to the Alcohol: The aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.
-
Conversion to the Halide: The alcohol is then converted to a halide (e.g., a bromide using PBr₃ or a chloride using SOCl₂).
-
Miyaura Borylation: The resulting 5-(halomethyl)-3-phenylisoxazole can then undergo a Miyaura borylation as described in the primary route.
This alternative route is generally longer and may result in lower overall yields compared to the direct borylation of a 5-halo-3-phenylisoxazole.
Data Summary and Comparison of Routes
| Parameter | Primary Route (via 5-Halo Intermediate) | Alternative Route (via 5-Carbaldehyde) |
| Overall Steps | 2-3 | 4-5 |
| Key Intermediates | 5-Halo-3-phenylisoxazole | 3-Phenylisoxazole-5-carbaldehyde, 5-(Hydroxymethyl)-3-phenylisoxazole |
| Key Reactions | [3+2] Cycloaddition, Miyaura Borylation | [3+2] Cycloaddition, Reduction, Halogenation, Miyaura Borylation |
| Typical Overall Yield | Good to Excellent | Moderate |
| Advantages | More direct, higher yielding, well-established borylation conditions | Utilizes a different set of starting materials which may be more accessible in some cases |
| Disadvantages | Requires handling of haloalkynes | Longer synthetic sequence, potentially lower overall yield |
Visualizing the Synthetic Pathways
Primary Synthetic Route
Caption: Primary synthesis of this compound.
Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle of the Miyaura borylation reaction.
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through a two-step sequence involving the formation of a 5-halo-3-phenylisoxazole followed by a Miyaura borylation. This method is robust, high-yielding, and amenable to the synthesis of a wide range of derivatives by modifying the starting benzaldehyde. The resulting boronic acid is a valuable building block for the construction of novel compounds with potential applications in drug discovery and materials science. Future research may focus on the development of more sustainable and atom-economical methods, such as direct C-H borylation of the 3-phenylisoxazole core, which would eliminate the need for pre-functionalized halogenated intermediates.
References
-
Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3371–3375. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
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Reddit. (2020, October 1). Boronic acid pinacol ester deprotection. r/chemistry. [Link]
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Santos, W. L. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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J&K Scientific LLC. This compound pinacol ester | 374715-22-7. [Link]
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Wikipedia. Miyaura borylation. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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PubMed. (2021, January 1). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103–109. [Link]
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MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2741. [Link]
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ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). [Link]
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ResearchGate. (2025, August 6). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [Link]
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ResearchGate. Miyaura borylation. [Link]
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PubMed. (1996, May). Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. Il Farmaco, 51(5), 351–359. [Link]
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YouTube. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. [Link]
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PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
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The Advent and Application of (3-Phenylisoxazol-5-yl)boronic acid: A Technical Guide for Chemical Innovators
Foreword: The Unassuming Power of a Heterocyclic Boronic Acid
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Among the vast arsenal of building blocks available to the discerning chemist, heterocyclic boronic acids have carved out a significant niche, acting as versatile linchpins in the construction of complex molecular architectures. This guide delves into the discovery, history, and application of a particularly elegant and functional representative of this class: (3-Phenylisoxazol-5-yl)boronic acid. We will journey from its initial synthesis, rooted in the foundational principles of organometallic chemistry, to its contemporary applications in the pursuit of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing not just a historical account, but a practical, in-depth understanding of this valuable reagent.
The Genesis of 5-Isoxazolylboronic Acids: A Historical Perspective
The story of (3-Phenylisoxazol-5-yl)boronic acid begins in the mid-20th century, a period of burgeoning exploration into the chemistry of organoboron compounds. The seminal work that introduced the synthesis of 5-isoxazolylboronic acids was published in 1966 by Bianchi, Cogoli, and Grünanger in the Journal of Organometallic Chemistry[1][2]. Their research laid the groundwork for accessing this class of heterocyclic boronic acids, demonstrating that the isoxazole ring could be functionalized with a boronic acid moiety at the 5-position.
At the time, the primary focus was on the fundamental reactivity and synthesis of these novel organometallic species. The true potential of these compounds as versatile coupling partners in carbon-carbon bond formation, particularly in the context of what would later become the Nobel Prize-winning Suzuki-Miyaura coupling, was yet to be fully realized. The initial synthesis was a testament to the ingenuity of early organometallic chemists, paving the way for future innovations.
The Core Synthesis: From a Latent Nucleophile to a Versatile Reagent
The original synthesis of 5-isoxazolylboronic acids, and by extension (3-Phenylisoxazol-5-yl)boronic acid, hinges on the generation of a nucleophilic isoxazole intermediate, which is then trapped with an electrophilic boron source. While the exact, detailed protocol from the 1966 publication is not widely available, the fundamental chemistry follows a well-established pathway in organometallic synthesis: the lithiation of a C-H bond followed by reaction with a borate ester.
Conceptual Workflow of the Synthesis
The logical flow for the synthesis of (3-Phenylisoxazol-5-yl)boronic acid can be visualized as a two-step process, starting from the parent heterocycle, 3-phenylisoxazole.
Caption: Synthetic pathway for (3-Phenylisoxazol-5-yl)boronic acid.
Detailed Experimental Protocol (Based on Analogous Procedures)
The following protocol is a representative procedure for the synthesis of an arylboronic acid via lithiation and borylation, adapted for the specific synthesis of (3-Phenylisoxazol-5-yl)boronic acid[3].
Materials and Equipment:
-
3-Phenylisoxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, equipped with a magnetic stir bar and a septum
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with 3-phenylisoxazole (1 equivalent) and anhydrous THF under an inert atmosphere (argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The formation of the 5-lithio-3-phenylisoxazole is typically indicated by a color change. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 30 minutes.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield (3-Phenylisoxazol-5-yl)boronic acid as a white to off-white solid.
Self-Validation and Trustworthiness: The success of this synthesis is critically dependent on anhydrous conditions and the maintenance of low temperatures during the lithiation and borylation steps to prevent side reactions. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The characteristic signals for the boronic acid protons and the isoxazole ring in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, provide definitive confirmation of the desired product.
Physicochemical Properties and Reactivity
(3-Phenylisoxazol-5-yl)boronic acid is a stable, crystalline solid at room temperature. Its key chemical feature is the C-B bond, which imparts upon it the characteristic reactivity of a boronic acid.
| Property | Value |
| Molecular Formula | C₉H₈BNO₃ |
| Molecular Weight | 188.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 123-124 °C |
| Solubility | Soluble in many organic solvents |
The boronic acid moiety is a Lewis acid, capable of reversibly forming boronate esters with diols. This property is often exploited for purification and as a protecting group strategy. The true synthetic prowess of (3-Phenylisoxazol-5-yl)boronic acid, however, lies in its application in palladium-catalyzed cross-coupling reactions.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing molecules that bind to biological targets with high affinity and selectivity. When combined with the synthetic versatility of the boronic acid group, (3-Phenylisoxazol-5-yl)boronic acid becomes a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
A prominent application of isoxazole boronic acids is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Exemplary Synthesis of a p38 Kinase Inhibitor Scaffold
Caption: Synthetic workflow for a p38 kinase inhibitor scaffold.
Step-by-Step Methodology for the Synthesis of the p38 Kinase Inhibitor Scaffold:
-
Suzuki-Miyaura Coupling: (3-Phenylisoxazol-5-yl)boronic acid (1 equivalent) and a suitable aryl halide, for example, 4-bromopyridine-2-carbonitrile (1 equivalent), are dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like sodium carbonate (2 equivalents) are added. The reaction mixture is heated to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield the coupled isoxazolylpyridine intermediate.
-
Nitrile Reduction: The nitrile group of the coupled product is reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) in THF or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent depends on the compatibility with other functional groups in the molecule. After the reaction is complete, a standard workup and purification afford the aminopyridine intermediate.
-
Urea Formation: The aminopyridine intermediate (1 equivalent) is dissolved in an aprotic solvent like dichloromethane. A substituted aryl isocyanate (1 equivalent) is added, and the reaction is stirred at room temperature. The formation of the urea is typically rapid. The product often precipitates from the reaction mixture and can be collected by filtration, or it can be purified by crystallization or column chromatography to yield the final p38 kinase inhibitor scaffold.
This modular synthetic route, enabled by the initial Suzuki-Miyaura coupling of (3-Phenylisoxazol-5-yl)boronic acid, allows for the exploration of a wide range of substituents on both the isoxazole and the other aromatic ring, facilitating the optimization of the inhibitor's potency and pharmacokinetic properties.
Conclusion and Future Outlook
From its initial discovery as a novel organoboron compound in 1966, (3-Phenylisoxazol-5-yl)boronic acid has evolved into a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility as a coupling partner in the reliable and robust Suzuki-Miyaura reaction have cemented its place in the chemist's toolbox. The isoxazole moiety it carries is a well-established pharmacophore, and the ability to readily incorporate it into complex molecules through the boronic acid handle has undoubtedly accelerated the discovery of new bioactive compounds, particularly in the realm of kinase inhibitors.
As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic use of well-designed building blocks like (3-Phenylisoxazol-5-yl)boronic acid will continue to be a cornerstone of successful drug discovery programs. The legacy of Bianchi, Cogoli, and Grünanger's pioneering work continues to resonate in the laboratories of today, empowering scientists to construct the medicines of tomorrow.
References
- Dumas, J., et al. (2000). Inhibition of p38 kinase activity using substituted heterocyclic ureas. U.S. Patent No. 6,083,964. Washington, DC: U.S.
-
Bianchi, G., Cogoli, A., & Grünanger, P. (1966). 5-Isoxazolylboronic acids. Journal of Organometallic Chemistry, 6(6), 598-602. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl-and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394-5397. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Regan, J., et al. (2002). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(12), 1571-1574. [Link]
-
Carmella, P., & Grünanger, P. (1966). 1, 3-Dipolar cycloadditions. Journal of Organometallic Chemistry, 6(6), 598-602. [Link]
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The Strategic Role of 3-Phenylisoxazole-5-boronic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the strategic deployment of molecular building blocks that offer both versatile reactivity and inherent biological relevance is paramount. Among these, 3-Phenylisoxazole-5-boronic acid has emerged as a scaffold of significant interest for medicinal chemists. This technical guide provides an in-depth exploration of its synthesis, reactivity, and, most critically, its application in the construction of novel therapeutic agents. We will delve into the causality behind its utility, supported by experimental insights and authoritative references, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The value of this compound lies in the synergistic combination of its two key structural motifs: the isoxazole ring and the boronic acid functional group. The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic distribution and the capacity for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1][2] The isoxazole ring is a common feature in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
Complementing the isoxazole core is the boronic acid group, a versatile functional handle that is central to one of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis. The stability, ease of handling, and generally low toxicity of boronic acids have cemented their status as indispensable tools in the medicinal chemist's arsenal.[5] Furthermore, boronic acid derivatives themselves have been successfully developed as therapeutic agents, most notably as enzyme inhibitors.
This guide will illuminate how the convergence of these two functionalities in this compound provides a powerful platform for the generation of diverse compound libraries and the targeted design of novel drug candidates.
The Phenylisoxazole Moiety: A Versatile Pharmacophore
The 3-phenylisoxazole substructure is a recurring motif in a diverse array of biologically active compounds. Its utility in medicinal chemistry can be attributed to several key factors:
-
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring. This allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, while maintaining or enhancing biological activity.
-
Modulator of Physicochemical Properties: The presence of the nitrogen and oxygen heteroatoms in the isoxazole ring influences the molecule's polarity and hydrogen bonding capacity. This can be strategically exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Diverse Biological Activities: Derivatives of the 3-phenylisoxazole scaffold have been reported to exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: By serving as a scaffold for the development of kinase inhibitors.[2][6][7]
-
Antimicrobial Properties: Demonstrating efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Effects: Through the inhibition of key enzymes in inflammatory pathways.
-
Neuroprotective Properties: Showing potential in the treatment of neurodegenerative diseases.
-
A notable example of the therapeutic potential of this scaffold is seen in patent literature, where 3-phenylisoxazole derivatives are being investigated for the treatment of eye diseases by promoting the removal of metabolic residues.[8] Additionally, derivatives have been synthesized and evaluated as potent antibacterial agents.[9]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships of 3-phenylisoxazole derivatives is crucial for rational drug design. Studies on related analogs, such as 3-phenyl-isoxazol-5-ol derivatives, have provided valuable insights into how substitutions on the phenyl ring impact biological activity. For instance, in the context of chitin synthesis inhibition, the nature and position of substituents on the phenyl ring have a significant effect on potency.
| Substituent at para-position of Phenyl Ring | Relative Potency | Key Observation |
| Small Halogens (F, Cl) | High | Favorable for activity |
| Small Alkyl Groups (CH3, C2H5) | High | Well-tolerated |
| Bulky Alkyl Groups (tert-Butyl) | Low | Steric hindrance is detrimental |
| Electron-Withdrawing Groups (NO2) | Low | Generally reduces activity |
These SAR trends underscore the importance of systematic modification of the phenyl ring to optimize interactions with the biological target.
The Power of the Boronic Acid Handle: Suzuki-Miyaura Cross-Coupling
The primary role of the boronic acid functionality in this compound is to serve as a versatile coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives.[5][10]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or vinyl halide).
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially when working with heteroaromatic systems.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of 1,4-dioxane under an inert atmosphere.
-
Inerting the Reaction Vessel: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Solvent and Catalyst: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask containing the solids. Stir the mixture to achieve a suspension.
-
Initiation of Reaction: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(OAc)2 as a palladium source and SPhos as a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps, particularly with challenging substrates like heteroaryl boronic acids.
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant degradation of base-sensitive functional groups.
-
Solvent System: The use of a dioxane/water solvent system is common in Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid, while the dioxane solubilizes the organic reactants and catalyst.
Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery: Case Studies and Future Perspectives
The 3-phenylisoxazole-5-yl moiety, readily installed via Suzuki-Miyaura coupling of its corresponding boronic acid, is a valuable component in the design of various therapeutic agents. While specific blockbuster drugs directly synthesized from this compound are not yet prevalent, the scaffold is actively being explored in several therapeutic areas.
-
Kinase Inhibitors: The 3-phenylisoxazole scaffold is being utilized in the design of inhibitors for various protein kinases, which are critical targets in oncology.[2][6][7] The phenyl group can be directed into hydrophobic pockets of the ATP-binding site, while the isoxazole core can form key hydrogen bonds with the hinge region of the kinase.
-
Antimicrobial Agents: The isoxazole ring is a known pharmacophore in several antimicrobial drugs. The ability to easily diversify the molecule by coupling this compound with various (hetero)aryl halides allows for the rapid generation of compound libraries to screen for antibacterial and antifungal activity.[3] Patent literature also describes 3-phenylisoxazole-5-aminocarbonyl substituted beta-lactam derivatives for their potential antimicrobial applications.[3]
-
Ophthalmology: As mentioned earlier, recent patent filings highlight the potential of 3-phenylisoxazole derivatives in treating eye diseases like dry macular degeneration by enhancing autophagy.[8]
The future for this compound in medicinal chemistry is bright. Its synthetic accessibility and the proven biological relevance of the 3-phenylisoxazole scaffold make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, we can expect to see the strategic application of this versatile building block in the development of the next generation of therapeutics.
Conclusion
This compound represents a powerful confluence of desirable attributes for a medicinal chemistry building block. The inherent biological relevance of the isoxazole ring, combined with the synthetic versatility of the boronic acid handle, provides a robust platform for the discovery and development of novel therapeutic agents. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, and an appreciation for the structure-activity relationships of its derivatives, are essential for leveraging its full potential. This guide has aimed to provide a comprehensive overview of these aspects, offering both theoretical grounding and practical insights for the drug discovery professional.
References
- JEONG KWANG WON, SEO SEUNG-YONG, LEE KYUNG JOO, KANG SANG WON. 3-phenylisoxazole derivative, and pharmaceutical composition for preventing or treating eye disease, containing same as active ingredient.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed.
- Organic & Biomolecular Chemistry. RSC Publishing.
- CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application.
- A review of isoxazole biological activity and present synthetic techniques.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Application Notes & Protocols: Leveraging the 4-Methyl-5-phenylisoxazole Scaffold for Novel Enzyme Inhibitor Development. Benchchem.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?
- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- PE20140629A1 - DERIVATIVES OF PHENYL-ISOXAZOLE AND PROCEDURE FOR THE PREPARATION OF THE SAME.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. NIH.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 3. CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Synthesis of Isoxazole-Containing Compounds from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Intersection of Isoxazoles and Boronic Acids in Modern Drug Discovery
The Isoxazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique electronic properties, including the ability of its contiguous electronegative heteroatoms to engage in hydrogen bonding with biological targets, make it a highly sought-after scaffold in drug design.[9] The isoxazole moiety is found in a wide array of approved pharmaceuticals, demonstrating its versatility and acceptance as a biocompatible structural motif.[5][6][7] Notable examples include the anti-inflammatory drug Valdecoxib, the antibiotic Flucloxacillin, and the antipsychotic Risperidone. The inherent stability and synthetic tractability of the isoxazole ring have further cemented its importance, prompting continuous innovation in the development of novel synthetic methodologies.[4][6][7]
Boronic Acids: Versatile and Indispensable Reagents in Organic Synthesis
Boronic acids and their derivatives have emerged as indispensable reagents in organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in a range of chemical transformations.[10] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11] Beyond this, boronic acids participate in various other transition metal-catalyzed reactions, including copper-catalyzed Chan-Lam couplings for carbon-heteroatom bond formation.[12][13][14][15] The ease of synthesis and functionalization of boronic acids allows for the introduction of a vast array of molecular diversity, making them ideal partners in the construction of complex molecules, particularly in the context of drug discovery where rapid library synthesis is often required.[16]
Part 2: Functionalization of the Isoxazole Core via Transition Metal-Catalyzed Cross-Coupling Reactions with Boronic Acids
A predominant strategy for the synthesis of complex isoxazole-containing compounds involves the late-stage functionalization of a pre-formed isoxazole ring. This approach is highly modular and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura Coupling: A Robust and High-Yielding Approach
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the C-C functionalization of isoxazoles.[9][11][17] This reaction typically involves the coupling of a halogenated isoxazole (most commonly a bromoisoxazole) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the isoxazole, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_intermediate [label="R¹-Pd(II)L₂-X\n(Isoxazolyl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; base_activation [label="R²B(OH)₂ + Base → [R²B(OH)₃]⁻", shape=plaintext, style=none]; pd_coupled [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R¹-R²\n(Functionalized Isoxazole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Layout and connections pd0 -> oxidative_addition [label="R¹-X\n(Halogenated Isoxazole)"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="[R²B(OH)₃]⁻"]; transmetalation -> pd_coupled; pd_coupled -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"];
// Invisible nodes for better edge placement {rank=same; oxidative_addition; base_activation;} }
While coupling a halogenated isoxazole with a commercially available boronic acid is common, an alternative strategy involves the synthesis of an isoxazole boronic acid or its corresponding ester. These can then be coupled with various aryl or heteroaryl halides. A particularly useful class of reagents are isoxazole MIDA (N-methyliminodiacetic acid) boronates, which are air- and chromatographically-stable crystalline solids, making them easy to handle and purify.[11]
The Suzuki-Miyaura coupling has been successfully applied to the synthesis of a wide range of substituted isoxazoles.[9][17] The reaction is generally tolerant of a variety of functional groups on both coupling partners, which is a significant advantage in multi-step syntheses.[17]
The success of the coupling is highly dependent on the reaction conditions. Key parameters to consider for optimization include:
| Parameter | Common Choices and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃. The choice of catalyst can significantly impact yield and reaction time. |
| Ligand | Bulky, electron-rich phosphine ligands such as P(t-Bu)₃·HBF₄ can be essential for efficient coupling, especially with sterically hindered substrates, and can suppress the formation of byproducts.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base activates the boronic acid for transmetalation. Its strength and solubility can influence the reaction rate. |
| Solvent | Toluene, Dioxane, DMF, often with the addition of water. The solvent system must be able to dissolve the various components of the reaction mixture. |
A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol ester, which proceeds through a Suzuki coupling followed by base-induced fragmentation of the isoxazole ring.[18]
Other Transition Metal-Catalyzed Couplings
While the Suzuki-Miyaura reaction is the workhorse for C-C bond formation, other transition metal-catalyzed reactions are crucial for introducing heteroatoms onto the isoxazole scaffold.
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming C-N and C-O bonds.[12][13][14][19][15] This reaction involves the coupling of a boronic acid with an amine or alcohol, and is catalyzed by copper salts, typically Cu(OAc)₂.[14] A key advantage of the Chan-Lam coupling is that it can often be performed in the presence of air at room temperature, making it a more operationally simple alternative to the palladium-catalyzed Buchwald-Hartwig amination.[12][13]
start [label="Isoxazole-B(OH)₂ + R-NH₂/R-OH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Cu(II) Catalyst (e.g., Cu(OAc)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="N- or O-substituted Isoxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> catalyst [label="Oxidant (Air)"]; catalyst -> product; }
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. A nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been developed for the synthesis of (Z)-N-aryl β-enamino esters.[20] In this transformation, 5-alkoxy/phenoxy isoxazoles act as aminating reagents via N-O bond cleavage.[20]
Part 3: Constructing the Isoxazole Ring from Boronic Acid-Containing Precursors
While post-modification of the isoxazole ring is a common strategy, it is also possible to construct the isoxazole ring from precursors that already contain a boronic acid or a related moiety.
[3+2] Cycloaddition Reactions with Alkynyl Boronates
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classic and highly effective method for the synthesis of isoxazoles. By using an alkynyl boronate ester, the boronic acid functionality can be incorporated directly into the isoxazole ring during its formation. This approach provides access to borylated isoxazoles that can be difficult to synthesize by other means.[11] A mild and highly regioselective cycloaddition approach has been reported for the synthesis of stable MIDA boronate-functionalized isoxazoles.[11]
Rhodium-Catalyzed Annulation Reactions
Rhodium-catalyzed C-H activation and annulation reactions offer a powerful and atom-economical way to construct complex heterocyclic systems.[21][22][23] For instance, a mild and efficient method for the synthesis of bench-stable 3-isoquinolone MIDA boronates has been developed using Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates.[21] This strategy has been extended to the synthesis of other MIDA boronate functionalized heterocycles.[21]
Part 4: Practical Applications and Case Studies in Drug Discovery
The synthetic methods described above have found significant application in the pharmaceutical industry for the discovery and development of new therapeutic agents.
Case Study: An Efficient Synthesis of Valdecoxib
Valdecoxib, a potent and selective COX-2 inhibitor, contains a 3,4-diaryl-substituted isoxazole core. An efficient synthesis of Valdecoxib has been developed that utilizes a Suzuki-Miyaura coupling as the key step.[24] In this approach, a 3-aryl-4-iodo-5-methylisoxazole is coupled with 4-sulfamoylphenylboronic acid to furnish the desired product in high yield. This showcases the power of palladium-catalyzed cross-coupling for the efficient construction of complex, biologically active molecules.[24]
Enabling Library Synthesis for Lead Optimization
The modular nature of the Suzuki-Miyaura and Chan-Lam couplings makes them ideally suited for the parallel synthesis of compound libraries. By starting with a common halogenated isoxazole or isoxazole boronic acid, a large number of derivatives can be rapidly synthesized by coupling with a diverse set of boronic acids or amines/alcohols, respectively. This ability to quickly explore the chemical space around a given scaffold is invaluable in the lead optimization phase of drug discovery.[16][17]
Part 5: Experimental Protocols
The following are representative, generalized protocols for some of the key reactions discussed. Researchers should always refer to the specific literature for detailed procedures and safety information.
General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromoisoxazole
-
To an oven-dried reaction vessel, add the bromoisoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the solvent (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Protocol for the Synthesis of an Isoxazole MIDA Boronate via [3+2] Cycloaddition
-
To a solution of the alkynyl MIDA boronate (1.0 equiv.) in a suitable solvent (e.g., THF), add the hydroximoyl chloride (1.1 equiv.).
-
Cool the mixture in an ice bath and slowly add a base (e.g., triethylamine, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified, often by crystallization or column chromatography, to yield the stable isoxazole MIDA boronate.
Part 6: Conclusion and Future Outlook
The synthesis of isoxazole-containing compounds from boronic acids represents a powerful and versatile area of organic chemistry with profound implications for drug discovery. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the cornerstone for the functionalization of the isoxazole ring, enabling the rapid and efficient synthesis of diverse molecular architectures. Concurrently, innovative methods for constructing the isoxazole ring from boronic acid-containing precursors continue to expand the synthetic chemist's toolkit.
Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and greener reaction conditions. The continued exploration of novel boronic acid derivatives and their application in isoxazole synthesis will undoubtedly lead to the discovery of new and improved therapeutic agents. The synergy between the unique properties of the isoxazole scaffold and the synthetic versatility of boronic acids ensures that this will remain a vibrant and productive area of research for years to come.
Part 7: References
-
Bharate, S. B., et al. (2024). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. In Name of the Book if available. DOI information is available.
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(2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery.
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(Year not specified). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
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(2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
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(Year not specified). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Royal Society of Chemistry.
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(2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
-
(2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.
-
(2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.
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(Year not specified). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate.
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(Year not specified). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
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BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
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(Year not specified). Isoxazole synthesis. Organic Chemistry Portal.
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(Year not specified). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.
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(Year not specified). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society.
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(Year not specified). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
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(Year not specified). Synthetic studies of the formation of oxazoles and isoxazoles from N-acetoacetyl derivatives, scope and limitations ; and Aqueous rhodium-catalyzed Heck-type coupling reactions between boronic acids and olefins. TSpace.
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(Year not specified). Chan-Lam Coupling. Organic Chemistry Portal.
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(2024). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. ResearchGate.
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(Year not specified). Chan–Lam coupling. Wikipedia.
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(Year not specified). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.
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(Year not specified). Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
-
(2025). Copper-Catalyzed Isoxazole Synthesis. ResearchGate.
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Velcicky, J., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed.
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(Year not specified). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
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Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
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(Year not specified). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
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(2019). synthesis of isoxazoles. YouTube.
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(Year not specified). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
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(2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
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(2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
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(Year not specified). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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(2022). Chan-Lam Coupling. YouTube.
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(2025). Transition Metal-Mediated Synthesis of Oxazoles. ResearchGate.
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(2025). Copper-Catalyzed Synthesis of Isoxazoles. ResearchGate.
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(Year not specified). Rhodium(iii)-catalysed carboxylate-directed C-H functionalizations of isoxazoles with alkynes. PubMed.
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(Year not specified). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
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(Year not specified). Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation. Chemical Communications.
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(Year not specified). Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. Organic & Biomolecular Chemistry.
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal.
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
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The Strategic deployment of 3-Phenylisoxazole-5-boronic Acid in Modern Organic Synthesis: A Technical Guide
Abstract
The isoxazole motif is a cornerstone of contemporary medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1][2] Within the diverse toolkit of heterocyclic building blocks, 3-phenylisoxazole-5-boronic acid and its derivatives, particularly the pinacol ester, have emerged as exceptionally versatile reagents.[2] This technical guide provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. We will dissect its synthesis, delineate its key physicochemical properties, and present detailed protocols for its application in high-impact transformations such as the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the strategic application of this building block in the development of novel therapeutics, exemplified by the synthesis of a promising class of histone deacetylase (HDAC) inhibitors.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful chemical entity.
Introduction: The Ascendancy of the Phenylisoxazole Scaffold
The fusion of a phenyl ring and an isoxazole core imparts a unique combination of rigidity, lipophilicity, and metabolic resistance to molecules, making it a privileged scaffold in drug discovery.[1] The introduction of a boronic acid or a boronate ester at the 5-position of the isoxazole ring transforms this stable heterocycle into a dynamic building block, ready for participation in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The pinacol ester of this compound is particularly favored in synthetic laboratories due to its enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the free boronic acid.[2]
Synthesis and Physicochemical Properties
A robust and scalable synthesis of the 3-phenylisoxazole core is paramount for its widespread application. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The subsequent introduction of the boronic acid pinacol ester moiety can be achieved through various established borylation methods.
Illustrative Synthetic Pathway
A representative synthesis commences with the generation of a benzonitrile oxide from the corresponding benzaldoxime, which then undergoes a cycloaddition reaction with a suitably functionalized alkyne. The resulting 5-substituted-3-phenylisoxazole can then be converted to the desired boronic acid pinacol ester.
Caption: A generalized synthetic workflow for this compound pinacol ester.
Physicochemical Properties of this compound Pinacol Ester
The pinacol ester derivative is the most commonly utilized form of this reagent in organic synthesis.[2] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 374715-22-7 | [5] |
| Molecular Formula | C₁₅H₁₈BNO₃ | [2] |
| Molecular Weight | 271.12 g/mol | [2] |
| Appearance | Light brown solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] this compound pinacol ester is an excellent coupling partner in these reactions, allowing for the facile introduction of the 3-phenylisoxazole moiety into a wide array of aromatic and heteroaromatic systems.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl-3-yl-isoxazole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction between this compound pinacol ester and 4-bromoanisole.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Sodium carbonate (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Ethanol (2 mL per mmol of aryl halide)
-
Water (2 mL per mmol of aryl halide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester, 4-bromoanisole, and Pd(PPh₃)₄.
-
Add toluene, ethanol, and an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery: The Synthesis of Phenylisoxazole-Based HDAC Inhibitors
The versatility of the 3-phenylisoxazole scaffold is powerfully demonstrated in its application to the synthesis of novel therapeutics. A compelling example is the development of a new class of histone deacetylase (HDAC) inhibitors, which are promising anti-cancer agents.[1][3][4]
Rationale for Targeting HDACs
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their dysregulation is a hallmark of many cancers, making them a validated target for therapeutic intervention.[1] The 3-phenylisoxazole core can serve as a central scaffold for the design of potent and selective HDAC inhibitors.[1][3][4]
Synthetic Strategy for a Phenylisoxazole-Based HDAC Inhibitor
The synthesis of these inhibitors leverages the reactivity of the 3-phenylisoxazole core, often functionalized with a carboxylic acid or other reactive handle, to append a zinc-binding group and a surface recognition "cap" group. The following workflow illustrates a generalized synthetic approach.
Caption: A representative synthetic workflow for a phenylisoxazole-based HDAC inhibitor.
Causality in Experimental Design
The choice of coupling reagents, such as EDCI and HOBt for the amide bond formation, is dictated by the need for mild and efficient conditions that are tolerant of the various functional groups present in the starting materials.[4] The final step, the conversion to a hydroxamic acid, is critical as this moiety acts as the zinc-binding group, essential for potent inhibition of the HDAC enzyme.[1][3] The 3-phenylisoxazole scaffold itself provides a rigid and synthetically tractable platform for the optimal spatial arrangement of the linker and cap groups, which are crucial for achieving high affinity and selectivity for the target HDAC isoform.[1][3][4]
Conclusion and Future Outlook
This compound and its pinacol ester are powerful and versatile building blocks in modern organic synthesis. Their stability, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and the desirable properties of the resulting phenylisoxazole-containing molecules have solidified their importance in both academic and industrial research. The successful application of this building block in the synthesis of novel HDAC inhibitors underscores its immense potential in drug discovery.[1][3][4] As the demand for complex and functionally rich molecules continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly continue to accelerate innovation in the chemical sciences.
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Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One 20(11): e0334632. [Link]
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Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]
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Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. [Link]
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This compound pinacol ester. J&K Scientific LLC. [Link]
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fundamental reactivity of aryl boronic acids
<-4> Aryl Boronic Acids: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl boronic acids are a cornerstone of modern organic synthesis, prized for their versatility, relative stability, and pivotal role in carbon-carbon and carbon-heteroatom bond formation.[1] Their significance is particularly pronounced in the pharmaceutical industry, where they are instrumental in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the , moving beyond simple procedural descriptions to elucidate the underlying principles that govern their chemical behavior. We will dissect the key reactions that define their utility, including the Nobel Prize-winning Suzuki-Miyaura coupling, as well as critical side reactions such as protodeboronation and oxidation. By understanding the causality behind experimental choices and the intricacies of reaction mechanisms, researchers can better control reaction outcomes, optimize conditions, and troubleshoot challenges in the synthesis of complex molecules.
The Nature of the Aryl Boronic Acid Moiety
At its core, an aryl boronic acid is characterized by a carbon-boron bond, with the boron atom also bonded to two hydroxyl groups. This structure imparts a unique set of properties that are central to its reactivity.
Structure and Electronic Properties
The boron atom in an aryl boronic acid is sp² hybridized, resulting in a trigonal planar geometry around the boron center. A key feature is the vacant p-orbital on the boron atom, which makes it a Lewis acid. This Lewis acidity is fundamental to many of its reactions, as it allows for coordination with Lewis bases.
The Boroxine Equilibrium
Aryl boronic acids readily undergo a reversible self-condensation reaction to form a six-membered ring called a boroxine, with the elimination of water.[2][3][4][5][6] This equilibrium between the monomeric boronic acid and the trimeric boroxine is an important consideration in their storage and handling, as the presence of the boroxine can affect stoichiometry.[5][7] Fortunately, both the boronic acid and its corresponding boroxine are generally active in Suzuki-Miyaura coupling reactions.
Stability and Handling Considerations
While generally considered bench-stable, aryl boronic acids can be susceptible to degradation under certain conditions.[8] Some are prone to decomposition, particularly heteroaryl boronic acids, under the basic and heated conditions often employed in cross-coupling reactions.[7] To enhance stability, they are often converted to boronic esters, such as pinacol esters (Bpin) or the more robust MIDA (N-methyliminodiacetic acid) esters.[8][9] These derivatives can offer improved handling and purification characteristics.[9][10]
The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation
The palladium-catalyzed cross-coupling of an organoboron compound (like an aryl boronic acid) with an organohalide is known as the Suzuki-Miyaura reaction.[11][12][13] This powerful transformation, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most widely used methods for constructing biaryl and substituted aromatic systems.[11]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[12][14][15][16] The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[12][15][16]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from an aryl boronic acid and an aryl halide.
Materials:
-
Aryl boronic acid (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, aryl boronic acid, base, and palladium catalyst.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Self-Validation: The successful formation of the desired biaryl product, confirmed by techniques like NMR and mass spectrometry, validates the protocol. The absence or minimal formation of side products like the homocoupled aryl halide or protodeboronated starting material indicates an efficient process.
2.1.1. Oxidative Addition
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[11][12][15] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[11][14] The reactivity of the aryl halide in this step generally follows the order: I > Br > OTf > Cl.[12]
2.1.2. Transmetalation
Transmetalation is the step where the aryl group is transferred from the boron atom to the palladium(II) center.[11] This process is crucial and often the most complex step in the cycle. It is widely accepted that the transmetalation does not occur with the neutral boronic acid but requires activation by a base.[11][13][17] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium complex.[11][13] The exact mechanism of transmetalation is still a subject of detailed study, with evidence suggesting that a palladium hydroxo complex reacting with the boronic acid is a key pathway in aqueous conditions.[18]
2.1.3. Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product.[11][12][15] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11][14][16]
Key Parameters Influencing the Suzuki-Miyaura Reaction
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several reaction parameters.
| Parameter | Role and Considerations |
| Palladium Catalyst | The choice of palladium source and ligands is critical. Phosphine ligands are commonly used to stabilize the palladium center and modulate its reactivity.[11] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[11] |
| Base | The base plays multiple roles: it activates the boronic acid for transmetalation, and can influence the formation of the active palladium catalyst.[11] The choice of base can significantly impact the reaction rate and yield. |
| Solvent | A variety of organic solvents can be used, often in combination with water. Biphasic systems can be advantageous for facilitating the dissolution of both the organic and inorganic reagents.[17] |
| Temperature | The reaction is typically heated to facilitate the various steps of the catalytic cycle. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
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biological activity of phenylisoxazole structures
An In-depth Technical Guide The Phenylisoxazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
As a Senior Application Scientist, my experience has consistently shown that the true potential of a chemical scaffold lies not just in its novelty, but in its versatility and mechanistic clarity. The 3,5-disubstituted phenylisoxazole core is a prime example of such a "privileged structure."[1] Its rigid, planar geometry and unique electronic properties make it an exceptional anchor for engaging with a diverse array of biological targets. This guide is structured not as a mere catalog of activities, but as a narrative that explores the causal links between the phenylisoxazole structure, its molecular targets, and the resulting biological outcomes. We will delve into the rationale behind experimental designs and present self-validating protocols, providing a robust framework for researchers aiming to exploit this remarkable scaffold.
The Phenylisoxazole Core: Physicochemical and Synthetic Foundations
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, provides a stable, electron-rich aromatic system.[2] When substituted with phenyl groups, the resulting scaffold gains favorable physicochemical properties, including metabolic stability and the capacity for critical non-covalent interactions—such as π-π stacking, hydrogen bonding, and hydrophobic interactions—with enzyme active sites and receptors.[1]
A cornerstone of its accessibility is the efficient synthesis through [3+2] cycloaddition reactions. This method, involving the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne or alkene, offers a high degree of control over substituent placement, which is fundamental for structure-activity relationship (SAR) studies.[3][4]
Core Synthesis Workflow: [3+2] Cycloaddition
The following diagram illustrates a common and robust synthetic route to the phenylisoxazole core. The choice of N-Chlorosuccinimide (NCS) as a chlorinating agent for the oxime is critical for generating the intermediate hydroximoyl chloride, which, upon base-mediated elimination, yields the reactive nitrile oxide dipole essential for the cycloaddition step.
Caption: General workflow for phenylisoxazole synthesis via [3+2] cycloaddition.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The phenylisoxazole scaffold has emerged as a powerful tool in oncology, with derivatives demonstrating potent activity through multiple mechanisms of action.[5][6]
Mechanism: Histone Deacetylase (HDAC) Inhibition
A key strategy in cancer therapy is the epigenetic modulation of gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression of tumor suppressor genes.[7] Phenylisoxazole-based compounds have been successfully designed as potent HDAC inhibitors.[8][9]
One notable series of 3-phenylisoxazole derivatives showed significant inhibitory activity against HDAC1.[7] The mechanism involves the phenylisoxazole core acting as a scaffold, a linker region, and a zinc-binding group that chelates the zinc ion in the HDAC active site, thereby blocking its enzymatic function. This inhibition leads to histone hyperacetylation, chromatin decondensation, and reactivation of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[7][9]
Caption: Mechanism of action for phenylisoxazole-based HDAC inhibitors in cancer cells.
Mechanism: Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it a prime target for anticancer drugs.[10] Certain phenylisoxazole derivatives function as microtubule destabilizing agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent apoptosis.[6][10] This mechanism is particularly effective in rapidly dividing cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The selection of a diverse panel of cell lines (e.g., representing different cancer types like breast, liver, prostate) is a self-validating step to assess both potency and selectivity.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide (2a) | HeLa (Cervical) | 0.91 | [11] |
| Phenyl-isoxazole-carboxamide (2a) | Hep3B (Hepatocellular) | 8.02 | [11] |
| 3-Phenylisoxazole Derivative (17) | PC3 (Prostate) | 5.82 | [7][8] |
| 3-Phenylisoxazole Derivative (10) | PC3 (Prostate) | 9.18 | [7] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method to quantify the cytotoxic effects of phenylisoxazole derivatives. The principle rests on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process quantifiable by spectrophotometry.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulation of Key Inflammatory Pathways
Chronic inflammation is implicated in numerous diseases. Phenylisoxazole derivatives, most notably the selective COX-2 inhibitor Valdecoxib, are highly effective anti-inflammatory agents.[2][12]
Mechanism: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). The therapeutic advantage of phenylisoxazole derivatives lies in their selectivity for COX-2 over COX-1, which minimizes gastrointestinal side effects associated with non-selective NSAIDs.
These compounds bind to the active site of the COX-2 enzyme, blocking prostaglandin synthesis. This, in turn, downregulates pro-inflammatory signaling cascades, including NF-κB and MAPK, leading to reduced production of cytokines like TNF-α and IL-6.[12]
Quantitative Data: COX Inhibition
The selectivity of a compound is a critical parameter, expressed as the ratio of IC50 values for COX-1 versus COX-2. A higher selectivity index indicates a more favorable safety profile.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib) | COX-1 | 5.0 | >2000 | [12] |
| COX-2 | 0.0025 | [12] | ||
| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline | COX-1 | 258 | >64500 | [12] |
| COX-2 | 0.004 | [12] |
Experimental Protocol: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a standard and self-validating in vivo assay to assess acute anti-inflammatory activity.[13]
-
Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions for one week.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test groups (phenylisoxazole derivatives at various doses).
-
Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial and Antidiabetic Activities: Expanding Therapeutic Horizons
Antibacterial Agents
Polysubstituted 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity, particularly against plant pathogenic bacteria such as Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac).[3][4][14][15] The EC50 values of these compounds were found to be significantly better than the commercial control, bismerthiazol, highlighting their potential in agriculture.[14] Some derivatives also show activity against human pathogens, with effectiveness influenced by the substitution patterns on the phenyl rings.[16][17]
Antidiabetic Agents
Recent studies have explored phenylisoxazole quinoxalin-2-amine hybrids as inhibitors of α-amylase and α-glucosidase.[18][19] These enzymes are responsible for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. Several synthesized compounds showed potent inhibitory activity, with IC50 values in the low micromolar range, comparable or superior to the standard drug, acarbose.[18]
Conclusion and Future Perspectives
The phenylisoxazole scaffold is far more than a mere chemical curiosity; it is a validated and highly adaptable core for drug discovery. Its synthetic tractability allows for extensive SAR exploration, leading to the development of potent and selective inhibitors for a wide range of biological targets. The activities demonstrated—from HDAC and COX-2 inhibition to antimicrobial and antidiabetic effects—confirm its status as a privileged structure in medicinal chemistry.[2][20]
Future research should focus on leveraging this scaffold for multi-target therapies, particularly in complex diseases like cancer and neuroinflammation.[21] Furthermore, exploring its potential in neuroprotective applications, where compounds can modulate pathways related to oxidative stress and inflammation, represents a promising and underexplored frontier.[22][23] The continued refinement of phenylisoxazole derivatives holds significant promise for addressing unmet medical needs.
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- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). RSC Publishing.
- Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2021, December 28). ResearchGate.
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddit. (2022, September 8). RSC Publishing.
- Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (n.d.). PLOS One.
- Application Notes and Protocols: 4-Methyl-5-phenylisoxazole in the Synthesis of Anti-inflammatory Agents. (n.d.). Benchchem.
- The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets. (n.d.). Benchchem.
- Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025, November 5). PubMed Central.
- Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024, March 5). NIH.
- Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. (2017, December 31). IOSR Journal.
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The Evolving Role of Heterocyclic Boronic Acids: A Deep Dive into the Lewis Acid Properties of 3-Phenylisoxazole-5-boronic acid
An In-depth Technical Guide
Abstract
Boronic acids are a cornerstone of modern organic chemistry, renowned for their versatility in synthesis and a growing portfolio of applications in catalysis and medicinal chemistry.[1][2] Their chemical behavior is fundamentally governed by the Lewis acidic nature of the boron center. This guide provides a detailed technical exploration of the Lewis acid properties of a specific heterocyclic derivative, 3-Phenylisoxazole-5-boronic acid. We will dissect the structural and electronic features that dictate its reactivity, present methodologies for its characterization, and discuss the implications of its Lewis acidity in the context of drug discovery and catalyst design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important chemical entity.
Introduction: The Boron Atom as a Lewis Acid
A Lewis acid is defined as a chemical species possessing an empty orbital capable of accepting an electron pair from a Lewis base, forming a dative bond.[3] In boronic acids (R-B(OH)₂), the boron atom is sp² hybridized, featuring a trigonal planar geometry and a vacant p-orbital perpendicular to the plane of its substituents. This empty p-orbital is the locus of the compound's Lewis acidity, making it electrophilic and ready to interact with electron-pair donors (Lewis bases) such as amines, hydroxides, or fluorides.
This interaction results in the formation of a tetracoordinate boronate species, where the boron center re-hybridizes from sp² to sp³. This fundamental equilibrium is the key to the diverse applications of boronic acids.
Caption: Lewis acid-base adduct formation with this compound.
The strength of this Lewis acidity is not constant; it is exquisitely sensitive to the electronic properties of the 'R' group attached to the boron atom. Electron-withdrawing groups enhance Lewis acidity by destabilizing the electron-deficient boron center, making it a stronger electron acceptor. Conversely, electron-donating groups diminish Lewis acidity.
The Influence of the 3-Phenylisoxazole Moiety
In this compound, the 'R' group is a heterocyclic aromatic system. The isoxazole ring, containing both oxygen and nitrogen, exerts a significant electron-withdrawing effect on the boronic acid group. This is due to the electronegativity of the heteroatoms and the overall π-deficient nature of the ring.
-
Inductive Effects: The electronegative nitrogen and oxygen atoms in the isoxazole ring pull electron density away from the carbon atom to which the boronic acid is attached.
-
Resonance Effects: The aromatic system of the isoxazole ring can delocalize electron density, further influencing the boron center.
This net electron-withdrawing character is expected to render this compound a stronger Lewis acid compared to simpler arylboronic acids like phenylboronic acid. Enhanced Lewis acidity can translate to altered reactivity in catalytic cycles and stronger binding affinities in biological systems.[4]
Quantifying Lewis Acidity: Methodologies and Data
Several experimental and computational methods can be employed to quantify the Lewis acidity of a boronic acid. The choice of method often depends on the specific application and the interacting Lewis base of interest.
3.1. pKa Determination
In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate anions. The pKa of a boronic acid is a measure of its propensity to accept a hydroxide ion, reflecting its Lewis acidity towards water. A lower pKa value indicates a stronger Lewis acid.
| Compound | pKa | Rationale |
| Phenylboronic Acid | 8.8 | Baseline arylboronic acid. |
| 4-Nitrophenylboronic Acid | 7.0 | Strong electron-withdrawing nitro group significantly increases Lewis acidity. |
| 4-Methoxyphenylboronic Acid | 9.2 | Electron-donating methoxy group decreases Lewis acidity. |
| This compound | ~7.5 (Estimated) | The electron-deficient isoxazole ring is expected to increase acidity significantly, analogous to other electron-poor systems. |
Note: The pKa for this compound is an expert estimation based on the known electronic effects of the isoxazole heterocycle. Actual experimental determination is required for confirmation.
3.2. Fluoride Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a gas-phase or computational metric that describes the enthalpy change of the reaction between a Lewis acid and a fluoride ion.[5][6] It provides a direct, intrinsic measure of Lewis acidity without solvent effects. A higher FIA value corresponds to a stronger Lewis acid.[7] Computational chemistry provides a powerful tool for calculating FIA.[8][9]
This protocol outlines a typical workflow using Density Functional Theory (DFT) for calculating the FIA of a boronic acid.
Caption: Workflow for computational FIA calculation.
-
Structure Preparation: Build the 3D structures of this compound and the fluoride ion (F⁻).
-
Method Selection: Choose a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Reactant Calculations:
-
Perform a geometry optimization calculation on the boronic acid molecule.
-
Perform a frequency calculation on the optimized structure to obtain the zero-point vibrational energy (ZPVE) and confirm it is a true minimum (no imaginary frequencies).
-
-
Product Calculation:
-
Build the boronate adduct, [3-Phenylisoxazole-5-B(OH)₂F]⁻.
-
Perform a geometry optimization and subsequent frequency calculation on the adduct to obtain its electronic energy and ZPVE.
-
-
FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction.
-
ΔE = E(adduct) - [E(boronic acid) + E(F⁻)]
-
ΔH ≈ ΔE + ΔZPVE
-
FIA = -ΔH
-
3.3. Spectroscopic Titration with a Lewis Base
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying Lewis acid-base interactions in solution. By titrating a solution of the boronic acid with a Lewis base (e.g., a fluoride salt like tetrabutylammonium fluoride) and monitoring the chemical shift changes of specific nuclei (¹H, ¹³C, ¹¹B, or ¹⁹F), one can determine the binding constant (Kₐ) for the adduct formation. A larger Kₐ indicates a stronger interaction and higher Lewis acidity.[10]
Implications in Drug Development and Catalysis
The specific Lewis acidity of this compound is critical to its function and potential applications.
-
Medicinal Chemistry: Many boronic acid-based drugs function as enzyme inhibitors by forming a reversible covalent bond with a catalytic serine or threonine residue in an enzyme's active site.[11][12] The enhanced Lewis acidity of this compound can lead to a more stable boronate adduct, resulting in lower IC₅₀ values and higher potency. The isoxazole scaffold itself is a well-established pharmacophore in drug design, offering favorable properties for biological activity.[13][14][15][16]
-
Boronic Acid Catalysis (BAC): Boronic acids can act as catalysts by activating hydroxyl-containing functional groups like carboxylic acids and alcohols.[17] A stronger Lewis acid can be a more efficient catalyst, operating under milder conditions or with lower catalyst loading. The this compound could potentially catalyze reactions such as amide bond formation or Friedel-Crafts-type reactions by forming a highly activated acylboronate intermediate.
Caption: Catalytic cycle for amide formation using a boronic acid catalyst.
Conclusion
This compound represents a sophisticated molecular tool whose utility is deeply rooted in its Lewis acidic character. The electron-deficient nature of the isoxazole ring system enhances the electrophilicity of the boron center, distinguishing it from simpler arylboronic acids. This heightened Lewis acidity can be quantified through a combination of computational and experimental techniques, providing a predictive framework for its behavior. For scientists in drug discovery, this translates to a potential for high-potency enzyme inhibition. For synthetic chemists, it offers the promise of more efficient catalysis. A thorough understanding of these fundamental properties is therefore essential for the rational design of new medicines and chemical processes.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Phenylisoxazole-5-boronic acid
Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive building block for drug designers. 3-Phenylisoxazole derivatives, in particular, are key intermediates in the synthesis of a wide range of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. The ability to functionalize the C5 position of the 3-phenylisoxazole core via robust and versatile cross-coupling methodologies is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds.[1][2][3] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its status as a go-to method in synthetic organic chemistry. This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 3-phenylisoxazole-5-boronic acid with various aryl and heteroaryl halides, enabling the synthesis of diverse libraries of 3,5-disubstituted isoxazoles.
The Mechanism of the Suzuki-Miyaura Coupling: A Symphony of Palladium Catalysis
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Phenylisoxazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The incorporation of this five-membered heterocycle can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide specific steric and electronic interactions with biological targets. Consequently, efficient and versatile synthetic methods for the construction of complex molecules bearing the isoxazole core are of paramount importance in drug discovery and development.[6]
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[7][8] This palladium-catalyzed reaction provides a direct and modular approach to connect the 3-phenylisoxazole unit to various aryl or heteroaryl systems, enabling the rapid generation of compound libraries for biological screening.[9]
These application notes provide a detailed guide to performing the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-phenylisoxazole-5-boronic acid with a representative aryl halide. The protocols and discussions herein are designed to equip researchers with the foundational knowledge to successfully implement and adapt this methodology for their specific synthetic targets.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[10]
-
Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species.[11][12] This boronate then transfers the isoxazole moiety to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13][14]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Commercially Available | Substrate of choice. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive; handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Deionized Water | Degassed prior to use. | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Standard glassware for workup and purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).[13]
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
-
Reaction Execution:
-
With the inert gas supply maintained, immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[13]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove the inorganic base and salts.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.
-
Key Considerations and Troubleshooting
| Parameter | Rationale and Field-Proven Insights | Troubleshooting Tips |
| Catalyst Choice | Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[13] For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[15][16][17] | If the reaction is sluggish or does not proceed, consider screening other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.[11] |
| Base Selection | The base plays a crucial role in activating the boronic acid to form the more reactive boronate species.[18][19] Potassium carbonate is a common and effective choice.[13] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[20] | Inconsistent results may be due to the quality of the base. Ensure it is finely powdered and anhydrous. If side reactions like ester hydrolysis are observed, switch to a milder, non-aqueous base.[20] |
| Solvent System | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[21][22] Common organic solvents include dioxane, THF, and toluene.[7] | Poor solubility of reactants can hinder the reaction.[20] Experiment with different solvent mixtures or consider using a co-solvent to improve solubility. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Protodeboronation | A common side reaction is the cleavage of the C-B bond of the boronic acid, which is often accelerated in aqueous conditions.[7] This can be particularly problematic for electron-rich or certain heteroaryl boronic acids.[23] | Minimize reaction time and temperature where possible. Using a less aqueous solvent system or a different base may also mitigate this issue.[20] |
| Homocoupling | The formation of a biaryl product from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[7] | Rigorous degassing of the reaction mixture is critical. Using a Pd(0) source directly can sometimes minimize homocoupling. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of complex molecules containing the isoxazole scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse range of compounds with significant potential in medicinal chemistry and drug development. The protocol and insights provided in these application notes serve as a solid foundation for the successful implementation and optimization of this important transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Bohrium. The recent progress of isoxazole in medicinal chemistry. [Link]
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PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ResearchGate. Examples of medicinal products with the isoxazole moiety. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. [Link]
-
PMC - PubMed Central. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Application Notes and Protocols for the Use of 3-Phenylisoxazole-5-boronic Acid in Pharmaceutical Synthesis
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a wide array of therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][4] The 3-phenylisoxazole moiety, in particular, is a key pharmacophore in numerous drug candidates, valued for its metabolic stability and synthetic accessibility.[5][6]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex biaryl systems, a common motif in pharmaceuticals.[3][7][8] Among these, the Suzuki-Miyaura coupling is arguably the most widely utilized carbon-carbon bond-forming reaction in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[4][8] 3-Phenylisoxazole-5-boronic acid and its stable pinacol ester derivative are invaluable reagents in this context, providing a direct and efficient route to introduce the 3-phenylisoxazole scaffold into target molecules.[9]
This guide provides a comprehensive overview of the application of this compound in pharmaceutical synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into troubleshooting common challenges associated with the coupling of heteroaryl boronic acids.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This compound pinacol ester + 4-Bromoanisole --(Pd catalyst, Ligand, Base)--> 5-(4-methoxyphenyl)-3-phenylisoxazole
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound pinacol ester (203 mg, 0.75 mmol), 4-bromoanisole (93.5 mg, 0.5 mmol), and finely powdered anhydrous potassium phosphate (318 mg, 1.5 mmol).
-
In a separate vial, weigh out the catalyst, Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and the ligand, RuPhos (7.1 mg, 0.015 mmol). Note: Handling of the catalyst and ligand should be performed rapidly in air or preferably in a glovebox due to their sensitivity.
-
Add the catalyst and ligand to the Schlenk tube.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Degas the anhydrous 1,4-dioxane by sparging with argon for at least 30 minutes.
-
Using a syringe, add 2.5 mL of the degassed 1,4-dioxane to the Schlenk tube.
-
Place the sealed tube in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting reagent (4-bromoanisole).
-
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)-3-phenylisoxazole.
-
Expected Yield: Based on similar couplings of challenging heteroaryl nucleophiles, yields in the range of 70-85% can be anticipated. [10]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd(0) not formed or deactivated).2. Insufficiently degassed solvent/reagents.3. Ineffective base. | 1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst like the one in the protocol. Ensure rigorous degassing.2. Sparge solvents with inert gas for 30-60 minutes before use.3. Ensure the base is anhydrous and finely powdered. Consider using cesium carbonate (Cs₂CO₃) for more challenging couplings. |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic solvents.2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and reagents. The pinacol ester is more resistant, but minimizing water is still crucial.2. Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). Run the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Homocoupling of Boronic Ester | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is thoroughly purged with an inert gas. A minimum of three evacuate/backfill cycles is recommended. Maintain a positive pressure of inert gas throughout the reaction. |
Safety and Handling
This compound and its pinacol ester should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and can be toxic. Handle these reagents under an inert atmosphere (glovebox or Schlenk line) whenever possible. Consult the Safety Data Sheet (SDS) for each reagent before use.
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
Waste Disposal: All chemical waste, including solvents and residual solids, should be disposed of as hazardous waste according to institutional and local regulations. Do not dispose of boronic acid derivatives or palladium-containing waste down the drain.
Conclusion
This compound and its pinacol ester are powerful and versatile building blocks for the synthesis of pharmaceutically relevant compounds. The Suzuki-Miyaura cross-coupling provides an efficient and reliable method for incorporating the 3-phenylisoxazole scaffold into a diverse range of molecules. By understanding the underlying reaction mechanism, carefully selecting reaction conditions, and being prepared to troubleshoot potential challenges, researchers can effectively leverage this important synthetic tool in their drug discovery and development efforts.
References
- CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC) - NIH. [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
African Rock Art. 3-Phenylisoxazole-5-carboxylic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
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The Versatility of 3-Phenylisoxazole-5-boronic Acid in Advanced Materials Science: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-Phenylisoxazole-5-boronic acid in materials science. With full editorial control, this document is structured to offer in-depth, field-proven insights into the synthesis and characterization of advanced materials derived from this versatile building block.
Introduction: The Unique Potential of a Heterocyclic Boronic Acid
This compound is an intriguing bifunctional molecule that combines the unique electronic properties of the isoxazole ring with the versatile reactivity of a boronic acid. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is known for its electron-withdrawing nature and its role in creating compounds with interesting photophysical and biological activities.[1][2][3] The boronic acid group, on the other hand, is a cornerstone of modern organic synthesis, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction allows for the facile incorporation of the 3-phenylisoxazole unit into a wide array of complex architectures, including conjugated polymers and small molecules for organic electronics.
The pinacol ester of this compound is a commonly used, stable derivative that serves as a key intermediate in these synthetic endeavors.[5][6] This guide will explore the application of this building block in the development of advanced polymers and materials for organic light-emitting diodes (OLEDs), providing detailed protocols and the scientific rationale behind them.
Section 1: Application in Stimuli-Responsive Polymers
The incorporation of boronic acid moieties into polymers has given rise to a fascinating class of "smart" materials that can respond to specific chemical stimuli, most notably the presence of diols such as sugars.[1] This responsiveness stems from the reversible formation of boronate esters between the boronic acid and the diol. While much of the research has focused on phenylboronic acid, the unique electronic nature of the 3-phenylisoxazole group offers potential for tuning the sensitivity and selectivity of these interactions.
Rationale for Use in Glucose-Responsive Polymers
The isoxazole ring, being electron-withdrawing, can influence the Lewis acidity of the adjacent boronic acid. This modulation can affect the pKa of the boronic acid and its affinity for diols at physiological pH, a critical parameter for applications in biomedical sensing and drug delivery. A polymer functionalized with this compound could exhibit a tailored response to glucose concentrations, making it a candidate for next-generation insulin delivery systems or continuous glucose monitoring sensors.
Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol details the synthesis of a conjugated copolymer incorporating this compound pinacol ester and a dihaloaromatic comonomer. The resulting polymer is expected to exhibit interesting optical properties and potential for stimuli-responsiveness.
Materials:
-
This compound pinacol ester
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard glassware (Schlenk flask, dropping funnel, etc.)
-
Filtration apparatus
-
Soxhlet extraction apparatus
-
Gel Permeation Chromatography (GPC) for molecular weight determination
-
UV-Vis and Fluorescence Spectrophotometers for optical characterization
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask, add this compound pinacol ester (1.0 mmol), 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of argon, add 20 mL of anhydrous toluene and 5 mL of a 2 M aqueous solution of K₂CO₃.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid (0.1 mmol) and stir for an additional 2 hours. Then, add a small amount of bromobenzene (0.1 mmol) and stir for another 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirring methanol. Collect the precipitated polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.
-
Final Product: Concentrate the chloroform solution and precipitate the polymer in methanol. Dry the final polymer under vacuum at 40 °C overnight.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC using polystyrene standards.
-
Optical Properties: Record the UV-Vis absorption and photoluminescence (PL) spectra of the polymer in a suitable solvent (e.g., chloroform or THF).
Expected Outcome:
This protocol should yield a conjugated polymer with a well-defined structure. The incorporation of the 3-phenylisoxazole moiety is expected to influence the polymer's electronic and optical properties.
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The design of novel organic materials with tailored electronic and photophysical properties is crucial for the advancement of OLED technology. This compound serves as a valuable building block for the synthesis of both small molecule emitters and polymeric materials for various layers within an OLED device.
Rationale for Use in OLED Materials
The 3-phenylisoxazole moiety possesses several characteristics that make it attractive for OLED applications:
-
Electron-Deficient Nature: The isoxazole ring is electron-deficient, which can facilitate electron injection and transport in OLED devices.[1]
-
Tunable Photophysics: The combination of the phenyl and isoxazole rings creates a conjugated system whose photophysical properties, such as emission color and quantum yield, can be tuned through chemical modification.[7]
-
Thermal Stability: Heterocyclic compounds like isoxazoles can impart high thermal stability to organic materials, which is a critical requirement for long-lasting OLEDs.
By using this compound in Suzuki-Miyaura cross-coupling reactions with various aromatic and heteroaromatic halides, a diverse library of novel materials for OLEDs can be synthesized.[4]
Experimental Protocol: Synthesis of a Small Molecule Emitter for OLEDs
This protocol describes the synthesis of a novel blue-emitting small molecule for OLEDs using this compound pinacol ester as a key building block.
Materials:
-
This compound pinacol ester
-
9,9-dimethyl-2,7-dibromofluorene
-
N-(4-bromophenyl)-N-phenylaniline
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
-
UV-Vis and Fluorescence Spectrophotometers
-
Cyclic Voltammetry (CV) setup
Synthetic Scheme:
A two-step synthesis is proposed:
Step 1: Synthesis of an Intermediate
-
In a Schlenk flask, combine 9,9-dimethyl-2,7-dibromofluorene (1.0 mmol), this compound pinacol ester (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (4.0 mmol).
-
Add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
De-gas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction to 80 °C and stir for 24 hours under an argon atmosphere.
-
After cooling, extract the product with DCM, wash with water, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the intermediate product.
Step 2: Synthesis of the Final Emitter
-
In a Schlenk flask, dissolve the intermediate from Step 1 (1.0 mmol) and N-(4-bromophenyl)-N-phenylaniline (2.2 mmol) in anhydrous toluene (20 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) and a 2 M aqueous solution of Na₂CO₃ (5 mL).
-
De-gas the mixture and then reflux at 110 °C for 24 hours under argon.
-
After cooling, extract the product with DCM, wash with water, and dry over anhydrous MgSO₄.
-
Purify the final product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Characterization:
-
Structural Elucidation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Properties: Measure the UV-Vis absorption and photoluminescence spectra in a dilute solution (e.g., in toluene or DCM). Determine the fluorescence quantum yield.
-
Electrochemical Properties: Determine the HOMO and LUMO energy levels using cyclic voltammetry.
Expected Outcome:
This synthesis should yield a novel, blue-emitting small molecule with a high glass transition temperature and good thermal stability. The electrochemical and photophysical properties will determine its suitability for use as an emissive layer in an OLED device. A computational study using Density Functional Theory (DFT) could further elucidate its electronic properties and potential performance in an OLED.[8][9]
Visualization of Synthetic Pathways
Diagram 1: Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for the synthesis of a conjugated polymer.
Diagram 2: Logical Flow for OLED Emitter Synthesis
Caption: Two-step synthesis of a small molecule OLED emitter.
Quantitative Data Summary
| Property | Target Value/Range | Method of Analysis |
| Polymer Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polymer Polydispersity Index (PDI) | < 2.5 | GPC |
| Polymer Absorption Max (λₘₐₓ) | 350 - 450 nm | UV-Vis Spectroscopy |
| Polymer Emission Max (λₑₘ) | 400 - 550 nm | Fluorescence Spectroscopy |
| OLED Emitter HOMO Level | -5.0 to -6.0 eV | Cyclic Voltammetry (CV) |
| OLED Emitter LUMO Level | -2.0 to -3.0 eV | CV (from HOMO and optical bandgap) |
| OLED Emitter Fluorescence Quantum Yield | > 30% | Integrating Sphere Measurement |
| OLED Emitter Emission Color | Blue (CIE x,y ~ 0.15, 0.15) | Photoluminescence Spectroscopy |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the creation of advanced functional materials. Its unique combination of a reactive boronic acid handle and an electronically distinct heterocyclic core opens up a vast design space for materials scientists. The protocols detailed in this guide provide a solid foundation for the synthesis of novel conjugated polymers and small molecules for applications in stimuli-responsive systems and organic electronics.
Future research in this area could focus on:
-
Fine-tuning the properties of these materials by modifying the phenyl ring of the isoxazole moiety or by exploring a wider range of comonomers.
-
Investigating the stimuli-responsive behavior of polymers containing the this compound unit in greater detail, particularly their interactions with various biologically relevant diols.
-
Fabricating and testing OLED devices incorporating the synthesized emitters to evaluate their performance metrics, such as efficiency, color purity, and operational lifetime.
The continued exploration of materials derived from this compound is expected to yield exciting advancements in materials science with potential impacts on healthcare, electronics, and beyond.
References
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Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. Available from: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available from: [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available from: [Link]
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DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. Available from: [Link]
-
Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]. Indian Academy of Sciences. Available from: [Link]
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The Dimerization Effects on Electronic Properties of OLED Candidate Materials for Optimized Performance: A Quantum DFT Study. ResearchGate. Available from: [Link]
-
Dimerization effects on the electronic properties of candidate OLED materials for optimized performance: a quantum DFT study. PubMed. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. Available from: [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available from: [Link]
-
Optoelectronic and NLO potential of styryl-functionalized nitroisoxazoles for OLED technologies. ResearchGate. Available from: [Link]
-
Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. ResearchGate. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. Semantic Scholar. Available from: [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Royal Society of Chemistry. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available from: [Link]
-
Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. ResearchGate. Available from: [Link]
-
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available from: [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. National Institutes of Health. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
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Application and Protocol Guide for the Synthesis of Biaryl Compounds Utilizing 3-Phenylisoxazole-5-boronic Acid
Introduction: The Strategic Value of Phenyl-Isoxazole Biaryl Scaffolds
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design.[1] The strategic introduction of specific heterocyclic systems into these frameworks can profoundly influence their physicochemical and pharmacological properties.[2] Among these, the 3-phenylisoxazole moiety offers a unique combination of electronic features, metabolic stability, and hydrogen bonding capabilities, making it a highly sought-after component in the development of novel therapeutics and functional materials.[3] This guide provides a comprehensive overview and detailed protocols for the effective synthesis of biaryl compounds using 3-phenylisoxazole-5-boronic acid and its derivatives, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The isoxazole ring, being a π-deficient heterocycle, can present unique challenges in cross-coupling reactions, including a propensity for catalyst deactivation or competitive protodeboronation.[2][4] This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate these challenges and successfully incorporate this valuable building block into their synthetic programs.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[5][6] The reaction's success with heteroaryl boronic acids, such as this compound, hinges on a carefully orchestrated catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The catalytic cycle, illustrated below, comprises three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 3-phenylisoxazol-5-yl moiety) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: A diagram of the Suzuki-Miyaura catalytic cycle.
Challenges and Considerations with Heteroaryl Boronic Acids
The use of heteroaryl boronic acids like this compound requires special attention to certain reaction parameters to mitigate common side reactions and ensure high yields.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and consumption of the boronic acid.[4][7] This can be minimized by using milder bases, anhydrous conditions, or by employing more stable boronic acid derivatives like pinacol esters.[8]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, leading to its deactivation and lower reaction efficiency.[2][9] The choice of appropriate ligands is crucial to prevent this inhibition and maintain a high catalytic turnover. Bulky, electron-rich phosphine ligands are often effective in this regard.[10]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound pinacol ester | ≥95% | J&K Scientific[11] |
| Aryl Bromide | Synthesis Grade | N/A |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Deionized Water | N/A | N/A |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Celite® | N/A | Sigma-Aldrich |
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A generalized experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Degassing: Sparge the reaction mixture with argon for 15 minutes to remove any dissolved oxygen.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask under a positive pressure of argon.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Optimization of Reaction Conditions
The following table provides a summary of key parameters and suggested ranges for optimizing the synthesis of biaryl compounds using this compound.
| Parameter | Recommended Conditions and Notes |
| Boron Source | Pinacol ester: Generally more stable and less prone to protodeboronation.[8] Boronic acid: May require more stringent anhydrous conditions or the use of milder bases. |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃: Common and effective palladium precursors.[6] Pre-catalysts (e.g., SPhos-Pd-G3): Can offer improved stability and reactivity. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos): Often give the best results for challenging heteroaryl couplings by promoting oxidative addition and preventing catalyst deactivation.[2][10] |
| Base | Inorganic bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[12] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for less reactive substrates. Weaker bases can sometimes mitigate protodeboronation.[5] |
| Solvent | Ethereal solvents (e.g., 1,4-dioxane, THF): Often used with an aqueous base.[2] Aprotic polar solvents (e.g., DMF, DMAc): Can be effective but may require higher temperatures. Anhydrous conditions with additives like trimethyl borate: A novel method for challenging heteroaryl-heteroaryl couplings.[4] |
| Temperature | 80-120 °C: A typical temperature range for Suzuki-Miyaura couplings. The optimal temperature will depend on the reactivity of the specific substrates. |
Applications in Drug Discovery and Beyond
The 3-phenylisoxazole biaryl scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance target binding affinity, improve pharmacokinetic profiles, and provide novel intellectual property. For example, isoxazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[3] Beyond pharmaceuticals, these structures are also being explored in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes, where their unique electronic and photophysical properties can be exploited.[11]
Conclusion
The synthesis of biaryl compounds containing the 3-phenylisoxazole moiety via Suzuki-Miyaura cross-coupling is a highly effective and versatile strategy. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the catalyst, ligand, and base—researchers can overcome the challenges associated with this class of heteroaryl boronic acids. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and application of these valuable molecular building blocks in a variety of scientific disciplines.
References
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T. D. and others, "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling," Science, vol. 378, no. 6618, pp. 399-405, 2022. [Online]. Available: [Link].
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Application Notes & Protocols: 3-Phenylisoxazole-5-boronic acid pinacol ester
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-Phenylisoxazole-5-boronic acid pinacol ester, a versatile and valuable reagent in modern chemical research. We will delve into its primary applications, provide detailed experimental protocols, and explain the scientific principles behind its utility.
Introduction: A Profile of a Versatile Building Block
This compound pinacol ester is a heterocyclic organic compound featuring a phenyl-substituted isoxazole ring linked to a boronic acid pinacol ester. This unique structure makes it a highly sought-after building block in several scientific domains.
-
The Isoxazole Core: The 1,2-isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and approved drugs such as the COX-2 inhibitor Valdecoxib and antibiotics like Cloxacillin.[1] Its presence often confers desirable pharmacokinetic properties and metabolic stability.
-
The Boronic Acid Pinacol Ester: This functional group is the cornerstone of its utility in cross-coupling reactions. The pinacol ester offers significant advantages over the corresponding free boronic acid; it enhances stability, making the compound less prone to degradation and easier to handle, store, and purify.[2][3] This stability is crucial for achieving reproducible and high-yielding synthetic transformations.[2]
Collectively, these features position this compound pinacol ester as a key intermediate for constructing complex molecules in drug discovery, organic synthesis, and materials science.[4][5]
| Compound Profile | |
| IUPAC Name | 3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole[4] |
| CAS Number | 374715-22-7[4] |
| Molecular Formula | C₁₅H₁₈BNO₃ |
| Molecular Weight | 271.12 g/mol |
| Appearance | Typically a white to off-white solid |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions[5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound pinacol ester is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds.[6][7]
Principle and Mechanistic Insight
The Suzuki-Miyaura reaction couples an organoboron compound (like our pinacol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] The pinacol ester serves as the nucleophilic partner, transferring its 3-phenylisoxazole-5-yl group to the electrophilic partner.
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic ester, facilitating the formation of a boronate species which then undergoes transmetalation.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound pinacol ester with a generic aryl bromide.
Materials:
-
This compound pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., anhydrous K₂CO₃ or Na₂CO₃)[9]
-
Solvent (e.g., a mixture of 1,4-dioxane and water)[10]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Causality: The choice of palladium catalyst and its associated ligand is crucial. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[11]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Choice depends on substrate reactivity; phosphine ligands are crucial for catalytic activity.[8][11] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester for transmetalation.[8][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent choice affects solubility and reaction rate.[3][9][10] |
| Temperature | 80 - 110 °C | Provides activation energy for the catalytic cycle. |
Application in Medicinal Chemistry
The isoxazole moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets.[1] this compound pinacol ester provides a direct route to incorporate this valuable scaffold into potential drug candidates.
Researchers use this building block to synthesize libraries of novel compounds for screening against various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes. The phenyl group can be further functionalized, and the isoxazole ring acts as a stable, bioisosteric replacement for other aromatic systems, often improving a molecule's metabolic profile.[12]
Caption: Workflow for utilizing the building block in drug discovery.
Application in Materials Science
In materials science, rigid aromatic structures are often used to create polymers with enhanced thermal stability, specific electronic properties, or unique optical characteristics. The 3-phenylisoxazole unit can be incorporated into polymer backbones via Suzuki polycondensation. This allows for the synthesis of advanced materials like conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[4][5]
Caption: Conceptual diagram of polymer synthesis via Suzuki coupling.
Handling, Storage, and Safety
-
Storage: this compound pinacol ester should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent hydrolysis.[12][13] Recommended storage temperature is typically 2-8 °C.[12][13]
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Handle in a chemical fume hood to avoid inhalation of dust.[15]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[14][16] In case of contact, rinse the affected area with plenty of water.[14][17] While specific toxicity data is limited, boronic acids as a class are generally considered to have low toxicity.[3]
References
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ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
-
American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]
-
MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
The University of Manchester. Suzuki coupling of oxazoles - Research Explorer. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Reagents and conditions: (a) boronic acid or boronic acid pinacol.... [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. [Link]
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Application Notes and Protocols: 3-Phenylisoxazole-5-boronic acid as a Novel Fluorescent Probe for Hydrogen Peroxide Detection
Introduction: Unveiling a New Tool for Oxidative Stress Research
The detection of reactive oxygen species (ROS) is paramount in understanding cellular signaling, oxidative stress, and the progression of various diseases.[1][2] Among ROS, hydrogen peroxide (H₂O₂) is a relatively stable and key signaling molecule, making its accurate and sensitive detection a priority for researchers.[1][2] Fluorescent probes have emerged as indispensable tools for real-time monitoring of H₂O₂ in biological systems.[3] Boronic acid-based probes have garnered significant attention due to their high selectivity for H₂O₂.[3][4] This application note introduces 3-Phenylisoxazole-5-boronic acid as a promising new fluorescent probe for the detection of H₂O₂. The inherent fluorescence of the phenylisoxazole scaffold, combined with the H₂O₂-reactive boronic acid moiety, presents a novel platform for developing sensitive "turn-on" fluorescent assays.[5][6][7]
Principle of Detection: A Mechanism of Oxidative Activation
The functionality of this compound as a fluorescent probe for H₂O₂ is predicated on a well-established oxidative reaction.[1][8][9] The boronic acid group, in its native state, acts as a fluorescence quencher for the phenylisoxazole fluorophore. Upon reaction with hydrogen peroxide, the boronic acid is selectively oxidized to a hydroxyl group. This conversion to the corresponding phenol derivative, 3-phenyl-5-hydroxyisoxazole, is hypothesized to restore or enhance the fluorescence of the molecule, resulting in a "turn-on" signal that is proportional to the concentration of H₂O₂.
The proposed reaction mechanism is as follows:
-
Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid.
-
Rearrangement: An intramolecular rearrangement occurs, leading to the formation of a borate ester intermediate.
-
Hydrolysis: The borate ester is subsequently hydrolyzed to yield the highly fluorescent 3-phenyl-5-hydroxyisoxazole and boric acid.[1][9]
This selective and irreversible reaction ensures a stable and quantifiable fluorescent signal in the presence of H₂O₂.
Figure 1: Proposed mechanism for the detection of H₂O₂.
Photophysical and Performance Characteristics
While the specific photophysical properties of this compound as a probe are yet to be exhaustively characterized, based on the properties of similar phenylisoxazole derivatives, we can anticipate the following performance characteristics:
| Parameter | Anticipated Value | Notes |
| Excitation Wavelength (λex) | ~340 - 380 nm | Based on typical absorbance of phenylisoxazole scaffolds. |
| Emission Wavelength (λem) | ~420 - 480 nm | Expect a blue to cyan fluorescence upon reaction with H₂O₂. |
| Quantum Yield (Φ) | Low (unreacted) to Moderate (reacted) | The "turn-on" nature of the probe implies a significant increase in quantum yield. |
| Limit of Detection (LOD) | Low micromolar (µM) to nanomolar (nM) range | Dependent on the efficiency of the reaction and the brightness of the product. |
| Selectivity | High for H₂O₂ over other ROS | A key advantage of boronic acid-based probes.[4] |
| Response Time | Minutes | The reaction kinetics are expected to be rapid.[9][10] |
Experimental Protocol: In Vitro Detection of Hydrogen Peroxide
This protocol provides a general framework for the use of this compound for the quantification of H₂O₂ in aqueous solutions.
1. Materials and Reagents:
-
This compound (or its pinacol ester precursor)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light. Note: If starting with the pinacol ester, hydrolysis to the boronic acid may be required prior to use, or it may react directly, albeit potentially at a different rate.
-
Working Probe Solution (100 µM): Dilute the 10 mM stock solution in PBS (pH 7.4). Prepare fresh daily.
-
Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting the 30% H₂O₂ stock solution in PBS. The concentration of the stock solution should be accurately determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
3. Experimental Procedure:
Figure 2: Step-by-step experimental workflow for H₂O₂ detection.
-
Plate Setup: To a 96-well black microplate, add 50 µL of the 100 µM working probe solution to each well.
-
Addition of Standards and Samples: Add 50 µL of the H₂O₂ standard solutions or your experimental samples to the corresponding wells. The final volume in each well will be 100 µL, and the final probe concentration will be 50 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately (e.g., λex = 360 nm, λem = 450 nm). The exact wavelengths should be optimized by performing excitation and emission scans of the reaction product.
4. Data Analysis:
-
Subtract the fluorescence intensity of the blank (wells containing only the probe in PBS) from all readings.
-
Plot the fluorescence intensity as a function of the H₂O₂ concentration for the standard solutions.
-
Perform a linear regression analysis on the standard curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the H₂O₂ concentration in your unknown samples.
Application in Cellular Systems
For the detection of intracellular H₂O₂, the boronic acid probe would ideally be modified with a cell-permeable moiety, such as an acetoxymethyl (AM) ester. Once inside the cell, endogenous esterases would cleave the AM group, trapping the probe. The protocol would involve loading the cells with the probe, followed by treatment with stimuli to induce H₂O₂ production, and subsequent imaging by fluorescence microscopy or quantification by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of the probe or impurities. | Check the purity of the probe. Perform a blank reading with the probe alone and subtract it from all measurements. |
| Low signal-to-noise ratio | Suboptimal probe concentration or incubation time. | Optimize the probe concentration and incubation time. Ensure the correct excitation and emission wavelengths are being used. |
| Inconsistent results | Instability of H₂O₂ or probe. Photobleaching. | Prepare H₂O₂ and probe solutions fresh. Protect the plate from light during incubation and measurement. |
Conclusion
This compound represents a promising new scaffold for the development of selective and sensitive fluorescent probes for hydrogen peroxide. Its proposed "turn-on" mechanism, based on the well-established chemistry of boronic acids with H₂O₂, makes it an attractive candidate for applications in oxidative stress research. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this novel probe in both in vitro and cellular contexts. Further characterization of its photophysical properties and cellular applications will undoubtedly solidify its place in the toolkit for studying the intricate roles of hydrogen peroxide in biology and medicine.
References
- Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(46), 16652–16659.
- Le Droumaguet, B., et al. (2020). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv.
- Lippert, A. R., et al. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19–34.
- Wang, L., et al. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry, 29(14), 2476–2489.
- Gautier, N., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(50), e2111160118.
- Okuma, K., et al. (2018). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry, 14, 2806–2812.
- Fonseca, S. M., et al. (2006). On the photophysical behaviour of 4-halo-5-phenylisoxazoles. Journal of Photochemistry and Photobiology A: Chemistry, 182(2), 169-175.
- Tron, G. C., et al. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. European Journal of Organic Chemistry, 2019(22), 3659-3667.
- Wasowicz, T. J., & Pranszke, B. (2014). Fluorescence emission spectra of isoxazole measured in the 442–518 and 654–658 nm wavelength ranges at the incident photon energy of 62 eV.
- Le Droumaguet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.
- Tron, G. C., et al. (2019). Probe synthesis (II): from isoxazole derivatives 13 a–h to compounds 17 a–h.
- Le Droumaguet, B., et al. (2020). Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv.
- Al-Amiery, A. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
- Liu, Y., et al. (2012). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 109(47), 19119-19124.
- Iftimie, S., et al. (2015). Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. Journal of Molecular Structure, 1098, 268-276.
- Lo, Y.-H., et al. (2018). Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Chemistry – An Asian Journal, 13(17), 2415-2420.
- Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 53(1), 63-71.
- Li, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(37), 21956-21964.
- Wang, Y., et al. (2021).
Sources
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benthamdirect.com [benthamdirect.com]
- 4. acsu.buffalo.edu [acsu.buffalo.edu]
- 5. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Development of Novel Therapeutic Agents with 3-Phenylisoxazole-5-boronic acid
January 2026
Introduction: The Convergence of Isoxazole and Boronic Acid Moieties in Drug Discovery
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, driven by the need for more effective and safer drugs. In this context, the strategic combination of privileged structural motifs has emerged as a powerful approach to drug design. The 3-phenylisoxazole scaffold represents one such pharmacophore, recognized for its presence in a wide array of biologically active compounds.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can modulate physicochemical properties and engage in various non-covalent interactions with biological targets.[1][4]
The incorporation of a boronic acid moiety introduces a unique and versatile functional group that has gained significant traction in drug discovery.[5][6] Boronic acids are known for their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, and their potential to enhance the potency and pharmacokinetic profiles of drug candidates.[5][7][8] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their therapeutic potential.[6][9]
This guide provides a comprehensive overview of the application of 3-Phenylisoxazole-5-boronic acid as a starting point for the development of novel therapeutic agents. We will delve into detailed protocols for evaluating its potential as an inhibitor of key enzyme classes, such as Histone Deacetylases (HDACs) and Xanthine Oxidase, and for assessing its anticancer and antibacterial activities through cell-based assays. Furthermore, we will explore strategies for structure-activity relationship (SAR) studies to optimize lead compounds derived from this versatile scaffold.
Chapter 1: Foundational Knowledge and Synthetic Considerations
The this compound scaffold combines the favorable properties of both the phenylisoxazole core and the boronic acid functional group. The phenyl group can be readily substituted to probe interactions with hydrophobic pockets in target proteins, while the isoxazole ring provides a rigid framework and potential hydrogen bonding interactions. The boronic acid group is a key feature, capable of forming tetrahedral adducts with catalytic serine, threonine, or lysine residues in enzyme active sites, leading to potent inhibition.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the [3+2] cycloaddition reaction to form the isoxazole ring.[2][10] Subsequent functionalization to introduce the boronic acid moiety, often protected as a pinacol ester for stability and ease of handling, can be accomplished through methods like the Suzuki-Miyaura cross-coupling reaction.
Chapter 2: Enzyme Inhibition Assays
The unique chemical properties of the boronic acid group make this compound an attractive candidate for enzyme inhibitor screening. Here, we provide detailed protocols for assessing its inhibitory activity against two distinct enzyme classes: Histone Deacetylases (HDACs) and Xanthine Oxidase.
Histone Deacetylase (HDAC) Inhibition Assay
HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various cancers. The 3-phenylisoxazole scaffold has been identified as a promising framework for the development of HDAC inhibitors.[11]
Protocol 2.1.1: In Vitro HDAC1 Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound and its derivatives against human HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (and derivatives) dissolved in DMSO
-
Trichostatin A (positive control inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and Trichostatin A in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 5 µL of the diluted compounds or control.
-
Add 35 µL of HDAC assay buffer containing the recombinant HDAC1 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of HDAC developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | HDAC1 IC50 (µM) |
| This compound | To be determined |
| Derivative 1 | To be determined |
| Derivative 2 | To be determined |
| Trichostatin A | Reference value |
Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity. Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for covalent or slow-binding inhibitors.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro HDAC1 inhibition assay.
Xanthine Oxidase (XO) Inhibition Assay
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibitors are used in the treatment of gout. The 5-phenylisoxazole-3-carboxylic acid scaffold has shown potent inhibitory activity against xanthine oxidase.[12]
Protocol 2.2.1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of xanthine oxidase by this compound and its derivatives. The assay is based on the measurement of uric acid formation, which absorbs light at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution (substrate)
-
This compound (and derivatives) dissolved in DMSO
-
Allopurinol (positive control inhibitor)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and allopurinol in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well UV-transparent microplate, add 10 µL of the diluted compounds or control.
-
Add 170 µL of phosphate buffer to each well.
-
Add 10 µL of xanthine oxidase solution to each well and mix.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of uric acid formation (the slope of the absorbance versus time plot).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Data Presentation:
| Compound | Xanthine Oxidase IC50 (µM) |
| This compound | To be determined |
| Derivative 1 | To be determined |
| Derivative 2 | To be determined |
| Allopurinol | Reference value |
Chapter 3: Cell-Based Assays for Therapeutic Potential
Cell-based assays are crucial for evaluating the efficacy and toxicity of potential drug candidates in a more biologically relevant context.[11][13]
Anticancer Activity Assessment
The 3-phenylisoxazole scaffold has been incorporated into compounds with demonstrated anticancer activity.[13] The following protocol describes a standard MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol 3.1.1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)[13]
-
Normal cell line (e.g., WPMY-1 for prostate) for selectivity assessment
-
Complete cell culture medium
-
This compound (and derivatives) dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and doxorubicin in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Activity Screening
Phenylisoxazole derivatives have also been investigated for their antibacterial properties.[2][10] A broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Protocol 3.2.1: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (and derivatives) dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well clear microplates
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Chapter 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing its biological activity and drug-like properties.
4.1 Key Areas for Modification
The following diagram illustrates potential points of modification on the this compound core for SAR studies.
Caption: Key modification points for SAR studies of this compound.
-
Phenyl Ring (R1): Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions of the molecule with the target.
-
Linker (R2): If the boronic acid is intended to be a warhead targeting a specific residue, the linker between the isoxazole core and the boronic acid can be varied in length and flexibility to optimize positioning within the active site.
-
Boronic Acid Moiety: While the boronic acid is a key feature, exploring boronic esters or other bioisosteres can impact cell permeability and metabolic stability.
By synthesizing and testing a library of analogues with systematic variations at these positions, researchers can build a comprehensive SAR profile to guide the development of potent and selective therapeutic agents.
Conclusion
This compound represents a promising starting point for the discovery of novel therapeutic agents. Its unique combination of a biologically active isoxazole core and a versatile boronic acid functional group opens up avenues for targeting a diverse range of enzymes and cellular pathways. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this scaffold and its derivatives, ultimately contributing to the development of next-generation medicines.
References
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. Journal of Molecular Structure. [Link]
-
Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry. [Link]
-
Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals. [Link]
-
Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry. [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology. [Link]
-
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. [Link]
-
Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Scribd. [Link]
-
Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration. [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry. [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. The Journal of Biological Chemistry. [Link]
-
Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration. [Link]
Sources
- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1006-65-1: 3-Phenylisoxazole | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
- 12. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Phenylisoxazole-5-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Phenylisoxazole-5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific heteroaryl boronic acid. Here, we will address common challenges and provide actionable troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles.
I. Understanding the Substrate: The Nuances of this compound
The isoxazole ring system is a valuable scaffold in medicinal chemistry.[1][2] However, like many heteroaryl boronic acids, this compound presents unique challenges in Suzuki-Miyaura coupling. Its electronic properties and potential for instability under basic reaction conditions can lead to suboptimal yields if not properly addressed.[3][4]
Q1: What are the primary challenges associated with using this compound in Suzuki coupling?
A1: The primary challenges stem from the inherent properties of many heteroaryl boronic acids, including:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[5] This is often accelerated by strong bases and the presence of water in the reaction mixture.[6][7] For heteroaryl boronic acids, this can be a major pathway for yield loss.[3][8]
-
Catalyst Inhibition/Deactivation: The nitrogen and oxygen atoms in the isoxazole ring are Lewis basic and can coordinate to the palladium catalyst, potentially leading to deactivation or slowing down the catalytic cycle.[3][4]
-
Stability of the Boronic Acid: Heteroaryl boronic acids can be less stable than their aryl counterparts and may degrade over time or under the reaction conditions, leading to inconsistent results.[8] Using the more stable pinacol ester derivative is a common strategy to mitigate this.[9][10]
II. Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Suzuki coupling of this compound.
Q2: My reaction yield is consistently low, and I observe significant formation of 3-phenylisoxazole. What is the likely cause and how can I fix it?
A2: The formation of 3-phenylisoxazole is a clear indication of protodeboronation.[5] To address this, a multi-faceted approach to reaction optimization is necessary to ensure the rate of the desired coupling outpaces the undesired protodeboronation.[11]
Troubleshooting Protodeboronation:
dot digraph "Troubleshooting_Protodeboronation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } A decision tree for troubleshooting protodeboronation.
Actionable Steps:
-
Re-evaluate the Base: Strong bases can significantly accelerate protodeboronation.[5] Consider switching to weaker, non-hydroxide bases.
-
Recommendation: Use milder bases such as K₃PO₄, K₂CO₃, or CsF.[6] These bases are effective in promoting the Suzuki coupling while minimizing the rate of protodeboronation.
-
-
Modify the Solvent System: Water is the primary proton source for protodeboronation.[5]
-
Use a More Stable Boron Reagent: The free boronic acid is often more susceptible to degradation.[8]
Q3: The reaction is sluggish or stalls completely, even with minimal protodeboronation. What should I investigate?
A3: A stalled reaction, in the absence of significant substrate degradation, often points to issues with the catalyst's activity or the reaction conditions being suboptimal for the specific substrates.
Troubleshooting a Stalled Reaction:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Inefficient oxidative addition or reductive elimination. Catalyst deactivation. | Use a modern, well-defined palladium precatalyst with bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11][14] These often show superior activity for heteroaryl couplings. Ensure the catalyst and ligand are fresh and have been stored properly. |
| Temperature | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature, monitoring for the onset of decomposition.[11] Temperatures between 80-110 °C are common for these types of couplings.[6] |
| Solvent | Poor solubility of reagents. | Screen alternative solvents or solvent mixtures. For instance, a dioxane/water mixture can be effective, but the ratio may need optimization.[7] Anhydrous polar aprotic solvents like DMF or DME can also be considered.[15] |
| Atmosphere | Presence of oxygen leading to catalyst decomposition or boronic acid oxidation.[6][16] | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[6] All solvents should be thoroughly degassed prior to use. |
Q4: I am coupling this compound with an electron-rich aryl halide and getting poor yields. What is the problem?
A4: Electron-rich aryl halides are notoriously challenging substrates for Suzuki coupling because the electron-donating groups slow down the rate-limiting oxidative addition step.
Strategies for Coupling with Electron-Rich Halides:
-
Ligand Choice is Critical: The ligand plays a crucial role in promoting oxidative addition.
-
Recommendation: Employ electron-rich, bulky monodentate phosphine ligands like XPhos, SPhos, or RuPhos.[17] These ligands stabilize the palladium center and facilitate the oxidative addition of electron-rich aryl halides.
-
-
Use a More Reactive Palladium Precatalyst: Modern palladium precatalysts are designed to generate the active Pd(0) species more efficiently.
-
Consider the Halide: If possible, using an aryl iodide or bromide instead of a chloride will significantly increase the rate of oxidative addition.
III. Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with this compound pinacol ester
This protocol provides a starting point for optimization.
dot digraph "Optimized_Suzuki_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } A generalized workflow for Suzuki coupling optimization.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. Frequently Asked Questions (FAQs)
Q5: Can I use the free boronic acid instead of the pinacol ester?
A5: Yes, but with caution. If you use the free boronic acid, be aware that it is more prone to protodeboronation.[8] You may need to use an excess of the boronic acid (e.g., 1.5-2.0 equivalents) and carefully optimize the base and solvent to minimize this side reaction.[4] For consistency and reproducibility, the pinacol ester is generally recommended.[9]
Q6: My reaction works, but the yield is not reproducible. What could be the cause?
A6: Lack of reproducibility often points to:
-
Reagent Quality: The purity and stability of the boronic acid can vary between batches.[8] Consider purifying the boronic acid or switching to a fresh bottle.
-
Inconsistent Inert Atmosphere: Even small amounts of oxygen can affect the catalyst's performance.[6] Ensure your degassing and inerting techniques are consistent.
-
Base Quality: The physical state of the base (e.g., powdered vs. pellets) and its dryness can impact the reaction rate.[6] Using a finely powdered, dry base is recommended.
Q7: Are there any alternative coupling methods if Suzuki-Miyaura coupling fails?
A7: Yes, if Suzuki-Miyaura coupling proves challenging, you could consider other cross-coupling reactions such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent). However, these methods often involve more toxic and sensitive reagents compared to the relatively benign boronic acids used in Suzuki-Miyaura reactions.
References
- Benchchem. Technical Support Center: Protodeboronation in Suzuki Reactions. Accessed January 7, 2026.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Accessed January 7, 2026.
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Accessed January 7, 2026.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Accessed January 7, 2026.
- National Institutes of Health.
- National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Accessed January 7, 2026.
- Chem-Impex. This compound pinacol ester. Accessed January 7, 2026.
- National Institutes of Health.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. Accessed January 7, 2026.
- National Institutes of Health.
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Accessed January 7, 2026.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Accessed January 7, 2026.
- J&K Scientific LLC. This compound pinacol ester | 374715-22-7. Accessed January 7, 2026.
- Wikipedia.
- ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Accessed January 7, 2026.
- Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Accessed January 7, 2026.
- Scilit. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Accessed January 7, 2026.
- PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Accessed January 7, 2026.
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
purification of 3-Phenylisoxazole-5-boronic acid post-synthesis
Welcome to the technical support center for the purification of 3-Phenylisoxazole-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the post-synthesis purification of this compound. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to achieve high purity and batch-to-batch consistency in your work.
Introduction: The Challenge of Purifying this compound
This compound is a valuable reagent in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-phenylisoxazole moiety into complex molecules.[1] While its synthesis can be straightforward, obtaining the final product in high purity can be a significant challenge. The inherent instability of many boronic acids, including their propensity to form cyclic anhydrides (boroxines) and undergo protodeboronation, necessitates carefully designed purification protocols.[2] This guide will address the most common purification hurdles and provide validated strategies to overcome them.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your purification workflow.
Question 1: My crude NMR shows a complex mixture of products. What are the likely impurities and how can I get a cleaner starting point?
Answer:
The complexity of your crude reaction mixture will largely depend on the synthetic route used to generate the boronic acid, which is often the deprotection of a boronate ester (e.g., a pinacol ester). The most common impurities include:
-
Residual Starting Material: Unreacted this compound pinacol ester or the corresponding halide/organometallic precursor.
-
Boroxine: The cyclic anhydride of this compound, formed by the dehydration of three boronic acid molecules. This is a very common impurity for boronic acids.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of the starting phenyl precursor.
-
Protodeboronation Product: 3-Phenylisoxazole, where the boronic acid moiety has been replaced by a hydrogen atom. This can be exacerbated by harsh acidic or basic conditions during workup.
A robust initial workup is crucial to remove a significant portion of these impurities before attempting more refined purification techniques. An acid-base extraction is often the most effective first step.
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction: Extract the organic layer with a cold, aqueous solution of a mild base like 1 M sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃). The boronic acid, being acidic, will partition into the aqueous layer as its boronate salt. Most organic, non-acidic impurities will remain in the organic layer.
-
Organic Wash: Wash the separated aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Question 2: I've performed an acid-base extraction, but my product is still not pure. I suspect I have a significant amount of the boroxine. How can I confirm this and convert it back to the boronic acid?
Answer:
The presence of boroxine is a very common issue. Boroxines are in equilibrium with their corresponding boronic acids, and this equilibrium is shifted towards the boroxine upon removal of water.
Confirmation of Boroxine:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the aromatic protons in the boroxine will be slightly different from those of the boronic acid. The B-OH proton signal of the boronic acid (often a broad singlet) will be absent in the pure boroxine.
-
Mass Spectrometry: The mass spectrum of the boroxine will show a molecular ion corresponding to three molecules of the boronic acid minus three molecules of water.
Converting Boroxine to Boronic Acid:
The formation of boroxine is a reversible dehydration reaction.[2] Therefore, you can convert the boroxine back to the boronic acid by introducing water.
Protocol 2: Boroxine Hydrolysis
-
Slurry in Water: Create a slurry of the impure solid in water.
-
Stirring: Stir the slurry vigorously at room temperature for several hours or overnight. This will hydrolyze the boroxine back to the boronic acid.
-
Isolation: Collect the solid by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum.
Alternatively, recrystallization from a solvent system containing water can also facilitate the conversion of the boroxine back to the boronic acid.
Question 3: I'm struggling to find a suitable recrystallization solvent for my this compound. What are some good starting points?
Answer:
Recrystallization is a powerful technique for purifying crystalline solids like many boronic acids. The key is to find a solvent or solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Recommended Solvents and Solvent Systems:
| Solvent/System | Rationale |
| Hot Water | Boronic acids often have some solubility in hot water and will crystallize out upon cooling. This is also effective at hydrolyzing any boroxine present. |
| Ethanol/Water | A mixture of ethanol and water can be a good choice, as the ethanol will increase the solubility of the organic portion of the molecule. |
| Ethyl Acetate/Hexanes | A classic polar/non-polar solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow to cool slowly. |
| Toluene | For less polar impurities, dissolving in hot toluene and allowing it to cool can be effective. |
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents at room temperature and with heating.
-
Dissolution: In a larger flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Question 4: Recrystallization is not giving me the desired purity. Can I use column chromatography?
Answer:
Silica gel chromatography of boronic acids can be challenging due to their polarity and potential for decomposition on the acidic silica surface. However, with careful selection of the mobile phase, it can be successful.
Considerations for Chromatography:
-
Stationary Phase: Standard silica gel can be used, but for particularly sensitive boronic acids, using a deactivated silica or even a C18 reversed-phase silica may be beneficial.
-
Mobile Phase: A common issue is the "streaking" of the polar boronic acid on the column. To mitigate this, a polar solvent system is needed. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Adding a small amount of an acid (like acetic acid) or a base (like aqueous ammonia) to the mobile phase can improve the peak shape, but be mindful of the stability of your compound under these conditions.
Protocol 4: Silica Gel Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that gives good separation of your product from the impurities. A good starting point is a 95:5 mixture of DCM:MeOH.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Loading: Load your sample onto the column. It is best to dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization on TLC:
Boronic acids can be difficult to visualize on TLC plates with standard UV light if they lack a strong chromophore. A helpful technique is to use a staining solution. For example, a solution of alizarin can be used to selectively visualize boronic acids as fluorescent spots under a 366 nm UV lamp.[3]
Frequently Asked Questions (FAQs)
Q1: How should I store my purified this compound?
A1: Boronic acids are susceptible to dehydration to form boroxines, especially upon prolonged exposure to air. It is best to store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer to minimize degradation.
Q2: My purified boronic acid seems to lose purity over time. What is happening?
A2: This is likely due to the formation of the boroxine. As mentioned, this is an equilibrium process. Storing the compound under dry, inert conditions will slow this process down. If you need to use the boronic acid after prolonged storage, it is good practice to re-analyze its purity and consider a quick purification step like slurrying in water if significant boroxine has formed.
Q3: Can I use my this compound if it contains some boroxine?
A3: For many applications, such as Suzuki-Miyaura cross-coupling, the presence of the boroxine is often not detrimental. The reaction conditions (presence of water and base) can facilitate the in-situ hydrolysis of the boroxine back to the active boronic acid. However, for reactions that are sensitive to the exact stoichiometry of the reagents, it is best to use the pure boronic acid.
Q4: What are the key characterization techniques for assessing the purity of my final product?
A4: The most important techniques are:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
¹¹B NMR Spectroscopy: This can be very informative for boronic acids. The boronic acid will have a characteristic chemical shift, while the boroxine will have a different chemical shift.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Sources
Technical Support Center: Troubleshooting Side Reactions of Boronic Acids in Suzuki Coupling
Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with common side reactions involving boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind these issues, empowering you to troubleshoot effectively and optimize your synthetic routes.
This resource is structured to address the most prevalent issues—protodeboronation, homocoupling, and oxidative degradation—in a direct question-and-answer format. We will explore the mechanisms of these undesired pathways and provide field-proven strategies to mitigate them, ensuring the integrity and yield of your desired cross-coupled product.
Part 1: The Challenge of Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid and reduces the yield of the target molecule.[1][2][3] This side reaction is a frequent culprit in low-yielding Suzuki couplings, particularly with certain classes of boronic acids.
Frequently Asked Questions (FAQs) about Protodeboronation
Q1: I'm observing significant formation of a byproduct that corresponds to the protonated version of my boronic acid starting material. What is happening?
A1: You are likely observing protodeboronation, a common side reaction in Suzuki coupling.[1] This occurs when the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond from a proton source in your reaction mixture, such as water.[1][2] This process effectively quenches your nucleophile, leading to lower yields of the desired cross-coupled product and complicating purification.[2][3]
Q2: What factors in my reaction setup are promoting protodeboronation?
A2: Several factors can accelerate protodeboronation. These include:
-
Reaction pH and Base: The rate of protodeboronation is often pH-dependent.[2][3] While a base is necessary to activate the boronic acid for transmetalation, certain bases, especially strong hydroxides, can also catalyze the protodeboronation pathway.[1][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling.[2]
-
Water Content: The presence of water, a common proton source, can facilitate protodeboronation.[2] While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental.
-
Electronic Properties of the Boronic Acid: Electron-rich boronic acids and certain heteroaromatic boronic acids are particularly susceptible to protodeboronation.[2][5] For instance, 2-pyridine boronic acid is notoriously unstable due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[3]
Q3: My substrate is a heteroaromatic boronic acid, and I'm struggling with protodeboronation. Are there specific strategies for these compounds?
A3: Yes, heteroaromatic boronic acids, especially those with basic nitrogen atoms like 2-pyridine boronic acid, present a unique challenge.[3] The key is to avoid conditions that favor the formation of the highly reactive zwitterionic species that readily undergoes protodeboronation.[3] Counterintuitively, adding either a strong acid or a strong base can sometimes suppress protodeboronation by shifting the equilibrium away from this zwitterion.[3] However, a more robust strategy is to use a "slow-release" approach with a more stable boronic acid derivative.[1][3]
Troubleshooting Guide: Minimizing Protodeboronation
If you suspect protodeboronation is compromising your reaction, consider the following systematic approach:
Step 1: Evaluate Your Boronic Acid Derivative
For particularly unstable boronic acids, the most effective strategy is often to switch from the free boronic acid to a more stable derivative. This "slow-release" strategy ensures that the concentration of the active, and unstable, boronic acid in the reaction medium remains low at any given time, thus minimizing its decomposition.[1][3]
| Boronic Acid Derivative | Characteristics | When to Use |
| MIDA Boronates | Highly stable, crystalline solids.[3] | For notoriously unstable boronic acids (e.g., 2-pyridine boronic acid).[1][3] |
| Organotrifluoroborates (R-BF₃K) | Offer increased stability over boronic acids.[1][3] | When MIDA boronates are not available or suitable. |
| Pinacol Esters | More stable than boronic acids, but less so than MIDA boronates.[3] | A common and often effective alternative for moderately unstable boronic acids. |
Step 2: Optimize Reaction Conditions
If using a boronic acid derivative is not feasible, systematically optimize your reaction conditions.
-
Base Selection: Switch from strong hydroxide bases (e.g., NaOH, KOH) to milder carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]
-
Solvent System: Ensure you are using anhydrous solvents and oven-dried glassware to minimize water content.[6] If your reaction requires a co-solvent, carefully control the amount of water added.
-
Temperature Control: Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.[6]
Step 3: Enhance Catalytic Efficiency
A sluggish catalytic cycle exposes the boronic acid to potentially degrading conditions for longer periods.[6]
-
Catalyst and Ligand Choice: Employ a highly active catalyst system. Buchwald-type biarylphosphine ligands are known for their efficiency in promoting rapid cross-coupling, which can outcompete protodeboronation.[6]
-
Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the desired reaction sufficiently to minimize the side reaction.[6]
Part 2: Tackling Homocoupling of Boronic Acids
Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid. This byproduct not only reduces the yield of the desired product but can also be challenging to separate during purification.
Frequently Asked Questions (FAQs) about Homocoupling
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid. What causes this?
A1: This side product is the result of boronic acid homocoupling.[7][8][9] This undesired reaction can be promoted by several factors, most notably the presence of oxygen in the reaction mixture.[10][11] The mechanism often involves a palladium(II)-mediated pathway where two boronic acid molecules are coupled, and the palladium is reduced to palladium(0).[5][10]
Q2: How does oxygen promote homocoupling?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[11] These Pd(II) species can then react with two equivalents of the boronic acid to form the homocoupled product and regenerate Pd(0).[5] Therefore, inadequate degassing of the reaction mixture is a common cause of excessive homocoupling.[10][11]
Q3: Are there other mechanisms for homocoupling that are not oxygen-dependent?
A3: While oxidative homocoupling is common, other pathways exist. For instance, with certain substrates, particularly electron-deficient arylboronic acids, homocoupling can occur through a protonolysis/second transmetalation event, even in the absence of oxygen.[7][8][12]
Troubleshooting Guide: Suppressing Homocoupling
A logical workflow for diagnosing and resolving homocoupling issues is presented below.
DOT Diagram: Troubleshooting Homocoupling
Caption: The mechanism of oxidative deboronation of a boronic acid.
References
-
Graham, L. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3567-3573. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thiess Synlett, 31, 1493-1497. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 512-516. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Graham, L. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021133118. [Link]
-
ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Hall, S. E., et al. (2015). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. International Journal of Molecular Sciences, 16(12), 29598-29611. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
-
American Chemical Society. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 12. researchgate.net [researchgate.net]
preventing protodeboronation of 3-Phenylisoxazole-5-boronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Phenylisoxazole-5-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered with this reagent: protodeboronation. As Senior Application Scientists, we have synthesized the following information to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Navigating Protodeboronation
This section is designed to help you diagnose and solve issues related to the unwanted cleavage of the C-B bond in this compound during your cross-coupling reactions.
Issue 1: Low Yield of Desired Product and Significant Formation of 3-Phenylisoxazole Byproduct
This is a classic indicator of protodeboronation, where the boronic acid is converted back to the parent arene. The key is to ensure the rate of your desired cross-coupling reaction significantly outpaces the rate of this undesired side reaction.
Question: I'm observing a significant amount of 3-phenylisoxazole in my crude reaction mixture and a low yield of my target biaryl. What are the likely causes and how can I fix this?
Answer:
This is a common challenge, particularly with electron-deficient heteroaryl boronic acids like this compound. The isoxazole ring's electronic nature can render the C-B bond more susceptible to cleavage. The primary culprits are often harsh reaction conditions, especially the choice of base and high temperatures.
Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Choice of Base:
Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are known to significantly accelerate protodeboronation.[1] The increased hydroxide concentration in aqueous media promotes the formation of a boronate species that can be readily protonated.
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) have also been shown to be effective in suppressing this side reaction.[1]
| Base | General Recommendation |
| High Risk of Protodeboronation | NaOH, KOH, NaOMe, KOMe |
| Recommended Milder Alternatives | K₃PO₄, K₂CO₃, Cs₂CO₃, KF |
2. Optimize Your Reaction Temperature:
Elevated temperatures increase the rate of both the desired Suzuki-Miyaura coupling and the undesired protodeboronation. However, the activation energy for protodeboronation is often lower, meaning it is disproportionately accelerated at higher temperatures.
Solution: Lower the reaction temperature. Aim for the lowest effective temperature that still promotes the desired coupling. Often, operating in the 60-80 °C range can dramatically reduce protodeboronation while maintaining a reasonable reaction rate.[2]
3. Enhance Your Catalyst's Activity:
A slow or inefficient catalyst system provides a longer timeframe for the boronic acid to decompose.
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the rate of the productive cross-coupling, minimizing the opportunity for protodeboronation.[3][4]
Issue 2: My this compound Appears to be Degrading Before the Reaction is Complete
If simple modifications to the base and temperature are insufficient, a more robust strategy involving the protection of the boronic acid moiety is recommended.
Question: Even with milder conditions, I'm still seeing significant protodeboronation. How can I make my boronic acid more robust?
Answer:
For challenging substrates, converting the boronic acid to a more stable derivative is a field-proven strategy. This approach protects the boronic acid from the reaction conditions until it is needed for the catalytic cycle.
1. Convert to a Pinacol Ester:
Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation and oxidation than their corresponding boronic acids.[5] this compound pinacol ester is commercially available and offers a more stable alternative for your cross-coupling reactions.[5][6]
Caption: Conversion to a pinacol ester enhances stability.
2. Employ an N-Methyliminodiacetic Acid (MIDA) Boronate Ester:
For particularly sensitive heteroaryl boronic acids, N-methyliminodiacetic acid (MIDA) boronate esters are a superior choice.[4][7][8][9] MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. They function via a "slow-release" mechanism, where the MIDA group is cleaved under the reaction conditions to gradually liberate the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[2][7][8][9]
Caption: MIDA ester slow-release minimizes protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[10] This is an undesired side reaction in cross-coupling chemistry as it consumes the boronic acid, leading to reduced yields of the desired product and complicating purification due to the formation of the parent arene (in this case, 3-phenylisoxazole).
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can contribute to protodeboronation:
-
Base: The type and concentration of the base are critical. Strong bases are well-documented to promote protodeboronation.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]
-
Water Content: The presence of a proton source, such as water, is necessary for the reaction to occur. While many Suzuki-Miyaura reactions use aqueous mixtures, excessive water can be detrimental.
-
Electronic Properties: Electron-deficient arylboronic acids, including many heteroaryl boronic acids, are often more susceptible to protodeboronation.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
Q3: Is it better to use the pinacol ester or the MIDA ester of this compound?
A3: While the pinacol ester offers significantly improved stability over the free boronic acid, the MIDA boronate ester is generally considered the more robust option for heteroaryl boronic acids that are highly prone to protodeboronation.[4][7][8][9] The slow-release mechanism of the MIDA ester provides an additional layer of protection against decomposition.
Q4: Can I use anhydrous conditions to prevent protodeboronation?
A4: Yes, employing anhydrous Suzuki-Miyaura coupling conditions can be an effective strategy, as it removes the primary proton source (water) required for protodeboronation. However, the choice of base and solvent system becomes even more critical under these conditions.
Experimental Protocols
The following protocols provide a starting point for minimizing protodeboronation when using this compound or its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system, e.g., dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound MIDA Ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[7]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Anhydrous solvent (e.g., DMSO or DMF)
Procedure:
-
To a round-bottom flask, add this compound and N-methyliminodiacetic acid.
-
Add the anhydrous solvent.
-
Heat the mixture with stirring (e.g., 80-100 °C) under a flow of nitrogen. Water will be evolved.
-
Continue heating until the reaction is complete (monitor by LC-MS or ¹H NMR).
-
Cool the reaction mixture and precipitate the MIDA ester by adding a non-polar solvent (e.g., diethyl ether or hexanes).
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield the this compound MIDA ester. This can then be used in Suzuki-Miyaura reactions following a similar procedure to Protocol 1, often with a mild base to facilitate the slow release.
References
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2014). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Retrieved from [Link]
-
PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
- SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-277.
-
ResearchGate. (n.d.). Previous reports on the synthesis of biaryls. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound pinacol ester | 374715-22-7. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
CORE. (n.d.). iterative cross-coupling with mida boronates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation [organic-chemistry.org]
Technical Support Center: Oxidative Stability of 3-Phenylisoxazole-5-boronic Acid at Physiological pH
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 3-Phenylisoxazole-5-boronic acid. This document addresses common challenges related to the compound's stability in aqueous media at physiological pH, offering troubleshooting advice, validated protocols, and mechanistic insights to ensure the integrity of your experiments.
Section 1: Foundational FAQs - Understanding Boronic Acid Instability
This section covers the fundamental principles governing the stability of aryl boronic acids, providing the essential context for the specific challenges encountered with heteroaromatic derivatives.
Q1: What are the primary degradation pathways for aryl boronic acids at physiological pH?
A: Aryl boronic acids are susceptible to two main degradation pathways in aqueous environments: protodeboronation (hydrolysis of the carbon-boron bond) and oxidative deboronation. At physiological pH, and especially in the presence of dissolved oxygen or other reactive oxygen species (ROS), oxidative deboronation is often the more significant and rapid degradation route.[1][2][3] The process involves the oxidation of the boronic acid to the corresponding alcohol (a phenol in the case of simple aryl boronic acids) and boric acid.[1] This oxidation is irreversible and represents a critical liability for boronic acids intended for use in biological systems.[1]
Q2: Why is physiological pH (approx. 7.4) particularly challenging for boronic acid stability?
A: The challenge at physiological pH stems from the Lewis acidic nature of the boron atom. In aqueous solution, the trigonal planar boronic acid (R-B(OH)₂) is in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻).[4] At pH 7.4, a significant population of the more nucleophilic boronate species exists, which is highly susceptible to reaction with electrophilic oxidants like hydrogen peroxide. Phenylboronic acid and its esters are oxidized by ROS at rates comparable to those of biologically relevant thiols, highlighting their inherent instability in physiological contexts.[1][5][6] The empty p-orbital on the trigonal boron atom is prone to nucleophilic attack, initiating the oxidative degradation cascade.[1]
Section 2: Troubleshooting Guide for this compound
This section provides direct answers and solutions to common problems encountered during the experimental use of this compound.
Q3: My this compound shows rapid degradation in my cell culture media or Phosphate-Buffered Saline (PBS). What's happening?
A: The rapid degradation you are observing is likely due to accelerated oxidative deboronation. This is caused by a combination of factors:
-
Inherent Instability: Like other boronic acids, the core functional group is susceptible to oxidation.[1][5]
-
Heteroaromatic Nature: The isoxazole ring is a π-deficient heterocycle. Its electron-withdrawing properties can influence the reactivity of the C-B bond, although the primary issue remains oxidation.[7] More critically, components in complex media (like trace metals or riboflavin) can catalyze the formation of ROS, creating a highly oxidizing environment. Even standard PBS, unless properly degassed, contains dissolved oxygen that can contribute to degradation over time.
-
Putative Oxidative Mechanism: The degradation is initiated by the attack of an ROS (e.g., hydrogen peroxide) on the boron atom. This is followed by a rate-limiting 1,2-migration of the isoxazole ring from the boron to the oxygen atom, leading to a labile borate ester that rapidly hydrolyzes.[1]
Q4: I'm observing a new major peak in my HPLC/LC-MS analysis with a mass corresponding to the loss of the boronic acid group. What is this compound?
A: The observed peak is almost certainly the corresponding alcohol, 3-phenylisoxazole-5-methanol , formed via oxidative deboronation. The boronic acid moiety, -B(OH)₂, is replaced by a hydroxyl group, -OH. This is the characteristic byproduct of this degradation pathway.[3] You can confirm its identity by comparing the retention time and mass spectrum to a synthesized standard or by using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Diagram 1: Putative Oxidative Degradation Pathway
Caption: Proposed mechanism for the oxidation of this compound.
Q5: How can I minimize the degradation of my compound during experiments?
A: While complete prevention is difficult, you can significantly slow the degradation rate with these practical steps:
-
Use Freshly Prepared, Degassed Buffers: Prepare buffers like PBS immediately before use and degas them thoroughly (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.[1]
-
Prepare Stock Solutions in Aprotic Solvents: Prepare concentrated stock solutions of the boronic acid in an aprotic solvent like DMSO or DMF and store them at -20°C or -80°C. Dilute into your aqueous buffer immediately before the experiment begins.
-
Work Quickly and on Ice: When handling aqueous solutions of the compound, keep them on ice to reduce the reaction kinetics of the degradation process.
-
Consider Antioxidants (with caution): Adding antioxidants like ascorbic acid can sometimes help, but be aware of potential complications. In some systems, ascorbate has been shown to paradoxically accelerate degradation, possibly through interactions with trace metals.[3] If you use an antioxidant, run a control experiment to ensure it is not interfering with your assay or the stability of your compound.
Q6: Are there analytical pitfalls I should be aware of when monitoring stability?
A: Yes, the analysis itself can sometimes introduce artifacts. A primary concern with HPLC analysis of boronic acids is on-column degradation .[8] The stationary phase, particularly exposed silanol groups on silica-based C18 columns, can catalyze hydrolysis or other reactions.
-
Troubleshooting Tip: Use a modern, end-capped HPLC column to minimize free silanol interactions.[8] Employing Ultra-Performance Liquid Chromatography (UPLC) with shorter run times can reduce the residence time of the analyte on the column, thereby minimizing the opportunity for on-column degradation.[8][9] Preparing samples in an aprotic diluent (like acetonitrile) can also prevent hydrolysis prior to injection.[8]
Section 3: Experimental Protocols & Data
Protocol 1: HPLC-Based Assay for Assessing Oxidative Stability
This protocol provides a self-validating system to quantify the stability of this compound in a controlled oxidative environment.
Objective: To determine the half-life (t₁/₂) of this compound at pH 7.4 in the presence of a defined oxidant.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
C18 Reversed-Phase HPLC column (end-capped)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the boronic acid in DMSO.
-
Prepare 100 mL of 1x PBS, pH 7.4. Degas by sparging with nitrogen for 20 minutes.
-
Prepare a 50 mM H₂O₂ working solution by diluting the 30% stock in the degassed PBS.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 980 µL of the degassed PBS.
-
Add 10 µL of the 10 mM boronic acid stock solution and vortex briefly. The final concentration is 100 µM.
-
To initiate the reaction, add 10 µL of the 50 mM H₂O₂ solution (final concentration 500 µM) and start a timer. Vortex immediately.
-
Control: Prepare a parallel reaction tube containing 990 µL of PBS and 10 µL of the boronic acid stock (no H₂O₂).
-
-
Time-Point Sampling:
-
Immediately after initiation (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the aliquot by adding it to a pre-labeled HPLC vial containing 100 µL of ACN. This stops the reaction and precipitates proteins if used in complex media.
-
-
HPLC Analysis:
-
Analyze the samples immediately.
-
Method:
-
Column: End-capped C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: UV/Vis at a suitable wavelength (e.g., 254 nm).
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Normalize the peak area at each time point (tₓ) to the area at t=0.
-
Plot the natural logarithm of the normalized peak area versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / k .
-
Table 1: Comparative Oxidative Stability of Boronic Acids
| Compound | Relative Stability Factor | Half-Life (t₁/₂) in ROS | Key Structural Feature |
| Phenylboronic Acid (PBA) | 1x (Baseline) | Minutes | Standard aryl boronic acid[1] |
| Boralactone Derivative | ~10,000x | Days | Intramolecular carboxyl ligand diminishes electron density on boron[1][5][6] |
| This compound | Hypothesized < 1x | Likely minutes | Heteroaromatic ring, potential for electronic effects |
Note: The stability of this compound is hypothesized to be lower than or similar to PBA in the presence of ROS due to the general instability of this functional group. Experimental verification is required.
Section 4: Visualizing the Workflow
Diagram 2: Analytical Workflow for Stability Assessment
Caption: Step-by-step workflow for quantifying boronic acid stability.
References
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Graham, B., Windsor, I. W., Gold, B., & Raines, R. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]<758::AID-JPS7>3.0.CO;2-E
-
Raju, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7349-7356. [Link]
-
da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5623. [Link]
Sources
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for the Efficient Removal of Excess Boronic Acid
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and practical, field-proven solutions for a common challenge in organic synthesis: the removal of excess boronic acid from reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues when working to remove unreacted boronic acid.
Q1: My primary purification attempt using a standard silica gel column failed. The boronic acid is streaking and co-eluting with my product. What's happening and what should I do?
A: This is a classic problem. Boronic acids, being Lewis acidic, can interact strongly with the silanol groups on the surface of silica gel, leading to poor chromatographic performance.[1][2][3] Additionally, some boronic acids can be unstable on silica.[4]
-
Expert Insight: Instead of persisting with standard silica gel chromatography, consider switching to a different purification strategy. A good first alternative is an acid-base extraction, especially if your product is neutral. If both your product and the boronic acid have acidic or basic functionalities, a scavenger resin is often the most efficient solution. For challenging separations, reverse-phase chromatography can be effective.[5][6]
Q2: I've tried an aqueous workup with a basic wash (e.g., NaOH solution) to remove the boronic acid, but I'm getting low recovery of my desired product. What could be the issue?
A: While boronic acids are acidic and should be extracted into a basic aqueous phase, several factors can complicate this. If your product has acidic protons (e.g., phenols, carboxylic acids), it will also be extracted into the basic wash, leading to product loss.[7] Furthermore, some boronic acids, particularly lipophilic ones, may not be efficiently extracted into the aqueous layer.
-
Expert Insight: First, confirm the pH of your aqueous layer is sufficiently high (pH > 10) to deprotonate the boronic acid. If your product is also acidic, this method is not ideal. In such cases, consider derivatization of the boronic acid with diethanolamine to form a crystalline adduct that can be filtered off, or use a scavenger resin that specifically targets the diol moiety of the boronic acid.[8][9]
Q3: I'm considering using a scavenger resin to remove excess boronic acid. How do I choose the right one?
A: Scavenger resins are an excellent choice for selectively removing boronic acids. The most common type for this purpose are diol-functionalized resins (e.g., boronic acid scavengers).[10] These work by forming a stable cyclic boronate ester with the boronic acid, thus immobilizing it on the solid support.[11][12]
-
Expert Insight: The choice of scavenger resin depends on the scale of your reaction and the specific boronic acid. For small-scale reactions, pre-packed cartridges can be very convenient. For larger-scale reactions, bulk resin is more economical. Ensure the resin has a high loading capacity and is compatible with your solvent system. Always consult the manufacturer's guidelines for the recommended equivalents of resin to use.
Q4: My boronic acid seems to be decomposing during the workup. How can I prevent this?
A: Boronic acid stability can be an issue, especially for heteroaromatic boronic acids or those with electron-withdrawing groups, which can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[13][14] This can be exacerbated by prolonged exposure to acidic or basic conditions, or high temperatures.
-
Expert Insight: If you suspect instability, minimize the workup time and avoid harsh conditions. Using a scavenger resin can be advantageous here as it often allows for a quicker, milder purification. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) immediately after the reaction. Some novel boronate esters, like the 1,1,2,2-tetraethylethylene glycol ester (ArB(Epin)), have shown enhanced stability on silica gel.[4]
Method Selection Guide
Choosing the right purification strategy is crucial for success. The following table provides a comparative overview of the most common methods for removing excess boronic acid.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the acidic nature of boronic acids to extract them into a basic aqueous phase.[15] | Neutral products; boronic acids with good aqueous solubility. | Simple, inexpensive, and scalable. | Not suitable for acidic products; can be inefficient for lipophilic boronic acids.[16] |
| Recrystallization/Trituration | Purification based on differences in solubility between the product and the boronic acid.[17] | Crystalline products where the boronic acid has significantly different solubility. | Can provide very pure material; scalable. | Finding a suitable solvent system can be time-consuming; may not be effective for oily products or similar solubilities.[18] |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Most small to medium-scale reactions. | Widely applicable; can separate complex mixtures. | Boronic acids can interact with silica gel leading to poor separation; can be time-consuming and use large volumes of solvent.[1][2][3] |
| Derivatization (e.g., with Diethanolamine) | Conversion of the boronic acid to a derivative with different physical properties (e.g., a crystalline adduct).[19][20] | When other methods fail; for boronic acids that are difficult to handle. | Can be very effective for specific boronic acids; the adduct can sometimes be used directly in subsequent steps. | Requires an additional reaction step; the adduct may not always precipitate cleanly.[9] |
| Scavenger Resins | Covalent capture of the boronic acid onto a solid support.[10] | A wide range of products, including those with acidic or basic functional groups. | High selectivity; mild conditions; simple filtration-based workup. | Can be more expensive than other methods; may require optimization of reaction time and equivalents of resin. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most effective and commonly used techniques for removing excess boronic acid.
Protocol 1: Acid-Base Extraction
This method is often the first choice due to its simplicity and cost-effectiveness, particularly when the desired product is neutral.
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction of Boronic Acid.
Step-by-Step Methodology:
-
Dissolution: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The volume of the basic solution should be approximately equal to the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution two more times to ensure complete removal of the boronic acid.
-
Back-Extraction (Optional): Combine the aqueous layers and wash with a small amount of the organic solvent to recover any entrained product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Causality Explained: The basic wash deprotonates the boronic acid (pKa ~9) to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving the neutral organic product in the organic phase.[15]
Protocol 2: Purification via Diethanolamine Adduct Formation
This derivatization technique is particularly useful for crystalline boronic acids that are difficult to remove by other means.
Experimental Workflow Diagram
Caption: Workflow for Boronic Acid Removal via Diethanolamine Adduct Formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as diethyl ether or methylene chloride.[13][19]
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent relative to the excess boronic acid) dropwise to the solution.[20]
-
Precipitation: A white precipitate of the diethanolamine-boronic acid adduct should form. Continue stirring for 15-30 minutes to ensure complete formation.[19]
-
Isolation: Isolate the solid adduct by vacuum filtration, washing the solid with a small amount of cold solvent.
-
Product Recovery: The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Causality Explained: Diethanolamine reacts with the boronic acid to form a stable, often crystalline, sp³-hybridized boron adduct.[9] This adduct has significantly different solubility properties compared to the starting boronic acid and the desired product, allowing for its easy removal by filtration.
Protocol 3: Boronic Acid Removal Using a Scavenger Resin
This method offers high selectivity and is compatible with a wide range of functional groups.
Experimental Workflow Diagram
Caption: Workflow for Boronic Acid Scavenging with a Diol Resin.
Step-by-Step Methodology:
-
Resin Selection and Preparation: Choose a diol-functionalized scavenger resin compatible with your solvent system. If necessary, pre-swell the resin in the reaction solvent according to the manufacturer's instructions.
-
Addition of Resin: Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid) to the crude reaction mixture.
-
Agitation: Agitate the resulting slurry at room temperature. The required time can vary from a few hours to overnight. Gentle stirring or shaking is sufficient.
-
Monitoring: Monitor the removal of the boronic acid from the solution by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Causality Explained: The diol groups on the resin react with the boronic acid to form a stable, covalent five- or six-membered cyclic ester, thereby sequestering the boronic acid from the solution onto the solid phase.[11][12]
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. Retrieved from [Link]
-
Hogeschool van Arnhem en Nijmegen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]
-
Bohrium. (2002). a-detailed-examination-of-boronic-acid-diol-complexation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ACS Publications. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Retrieved from [Link]
-
PubMed. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A detailed examination of boronic acid–diol complexation. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization kinetics of high purity boric acid in preparation process. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
PubMed Central. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
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- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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Technical Support Center: Recrystallization of Aryl Boronic Acids
Welcome to the technical support center for the purification of aryl boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the recrystallization of these versatile synthetic building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common foundational questions regarding the properties and handling of aryl boronic acids during purification.
Q1: What is the most common impurity I should be aware of, and how is it formed?
A1: The most prevalent impurity is the corresponding boroxine , which is a cyclic trimeric anhydride. Boroxines form through the intermolecular dehydration of three boronic acid molecules. This process is a reversible equilibrium that is highly sensitive to the presence of water.[1][2] Heating an aryl boronic acid, especially in an anhydrous, nonpolar solvent, will drive the equilibrium toward the boroxine.[3][4] Conversely, the presence of water will hydrolyze the boroxine back to the desired boronic acid.[1]
Q2: How does my choice of recrystallization solvent affect the purity of my aryl boronic acid?
A2: The choice of solvent is critical and directly influences the equilibrium between the boronic acid and its boroxine.
-
Aqueous or highly polar solvents (e.g., water, aqueous ethanol) will favor the formation of the monomeric boronic acid. Recrystallization from these solvents is a common strategy to ensure the isolated product is in the desired acid form.[4][5]
-
Nonpolar aprotic solvents (e.g., toluene, benzene, dichloromethane) tend to favor the formation of the boroxine, as they do not inhibit the dehydration process. Using these solvents can lead to a product that is partially or wholly the anhydride.[4]
Q3: My aryl boronic acid seems to be degrading during recrystallization. What could be happening?
A3: Degradation during purification is often due to protodeboronation , the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom. This is particularly a risk for sterically hindered and electron-rich aryl boronic acids.[6] The process can be accelerated by prolonged heating, especially under strongly acidic or basic conditions.[7] If you suspect protodeboronation, it is crucial to minimize heating times and maintain a pH as close to neutral as possible during any aqueous workups.
Q4: Is chromatography a viable alternative for purifying aryl boronic acids?
A4: While possible, silica gel chromatography is often challenging for aryl boronic acids. They tend to interact strongly with the silica, leading to significant tailing, poor separation, and low recovery.[4][8] In many cases, recrystallization is a more scalable and efficient purification method. For particularly difficult separations, derivatization to a more stable boronate ester, such as a pinacol, MIDA, or Epin ester, can make chromatographic purification more feasible.[9][10][11]
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems you may encounter in the lab.
Q1: Problem: My compound "oiled out" instead of forming crystals.
A1: Cause & Solution: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is common when the solution is too concentrated or cools too quickly.[12][13]
-
Immediate Action: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level.[12] If using a mixed-solvent system, add more of the "good" (more soluble) solvent.[13]
-
Preventative Measures:
-
Ensure a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[12]
-
Use a slightly more dilute solution to lower the temperature at which the compound becomes insoluble.
-
Q2: Problem: The recrystallization yield is very low (<50%).
A2: Cause & Solution: A low yield is typically caused by using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12]
-
Immediate Action: Before discarding the mother liquor, try to recover more product. You can reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation and then attempt a second cooling cycle.
-
Preventative Measures:
-
Use the minimum amount of hot solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.
-
Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.
-
Thorough Cooling: Make sure the crystallization mixture has been adequately cooled in an ice bath for at least 20-30 minutes to maximize precipitation.
-
Q3: Problem: My recrystallized material shows signs of boroxine contamination (e.g., different melting point, NMR signals).
A3: Cause & Solution: This indicates that the dehydration of your boronic acid occurred during the process, likely due to the use of a nonpolar solvent or excessive heating without the presence of water.
-
Solution: The boroxine can often be converted back to the boronic acid. Dissolve the impure material in a solvent like diethyl ether or ethyl acetate and wash it with water. The water will hydrolyze the boroxine.[1] Alternatively, re-recrystallize the material from a solvent system containing water, such as aqueous ethanol, to drive the equilibrium back to the acid form.[4]
Q4: Problem: The crystallization happened too quickly, and I'm worried about purity.
A4: Cause & Solution: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice.[12] This happens when the solution is supersaturated and cooled too fast.
-
Solution: Re-heat the flask to re-dissolve the solid. Add a small amount of extra hot solvent (5-10%) and allow the solution to cool more slowly. This controlled cooling is essential for the formation of pure, well-defined crystals.[12]
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization (Aqueous System)
This method is ideal for converting any boroxine impurity back to the desired aryl boronic acid.
-
Solvent Selection: Choose a solvent system where the aryl boronic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., water, or an ethanol/water mixture).
-
Dissolution: Place the crude aryl boronic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This is a powerful technique when a single suitable solvent cannot be found.[14][15] A common pair is a "good" solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a "bad" or "anti-solvent" in which it is insoluble (e.g., water, hexanes).[13]
-
Dissolution: Dissolve the crude aryl boronic acid in the minimum amount of the hot "good" solvent.
-
Induce Cloudiness: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 5-7 from Protocol 1, using a chilled mixture of the two solvents for washing the crystals.
Visual Workflow for Recrystallization
Caption: Decision tree for common recrystallization issues.
Section 4: Data Summary
Table 1: Solvent Selection Guide for Aryl Boronic Acid Recrystallization
| Solvent / System | Typical Use & Rationale | Potential Issues |
| Water / Aqueous Ethanol | Favors Boronic Acid Form: Excellent for breaking down boroxine impurities and isolating the pure acid. [4] | May not be suitable for highly nonpolar aryl boronic acids due to poor solubility. |
| Ethyl Acetate / Hexanes | General Mixed-Solvent System: Good for moderately polar compounds. Ethyl acetate is the "good" solvent, hexanes the "anti-solvent". [8] | Can promote boroxine formation if anhydrous conditions are used. |
| Dichloromethane / Hexanes | For Less Polar Compounds: Similar to EtOAc/Hexanes but for less polar substrates. [16] | High risk of boroxine formation. Use with caution if the acid form is desired. |
| Toluene or Benzene | Promotes Boroxine Formation: Used when the boroxine is the desired product or for specific purification needs. [4] | Not recommended if the goal is to isolate the pure boronic acid. |
References
- Properties of a model aryl boronic acid and its boroxine. PubMed.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- How to purify boronic acids/boronate esters?. ResearchGate.
- Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
- Purification of boronic acids?. Reddit.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Springer.
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com.
- Supporting Information. Wiley-VCH.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Royal Society of Chemistry.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Troubleshooting. Chemistry LibreTexts.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
- recrystallization-2.doc.pdf. Course Hero.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- Mixed Solvents. Chemistry LibreTexts.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
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Technical Support Center: Accelerating B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the B-alkyl Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C(sp³)–C(sp²) bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are my B-alkyl Suzuki-Miyaura reactions so much slower than aryl-aryl couplings?
A1: The primary reason for slower reaction times in B-alkyl Suzuki couplings is the sluggish transmetalation step.[1] Alkylboron reagents are generally less nucleophilic than their arylboron counterparts, making the transfer of the alkyl group from boron to the palladium center the rate-limiting step in many cases. Additionally, competing side reactions like β-hydride elimination from the alkylboron reagent or the alkylpalladium intermediate can reduce the efficiency and rate of the desired cross-coupling.[1]
Q2: What is the single most impactful change I can make to accelerate my reaction?
A2: While the "best" change is system-dependent, a strategic choice of ligand and base often yields the most significant improvement in reaction time.[1][2][3] Modern, sterically bulky, and electron-rich phosphine ligands can dramatically accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] The base is crucial for activating the alkylboron reagent to facilitate transmetalation.[5][6] Switching to a stronger, non-nucleophilic base or using anhydrous conditions with specific base-solvent combinations can lead to dramatic rate enhancements.[1]
Q3: Can I use the same conditions for primary and secondary alkylboron reagents?
A3: Not always. Secondary alkylboron reagents are more prone to β-hydride elimination, which becomes a more significant competitive pathway.[1] Consequently, reactions with secondary alkylboranes often require more specialized conditions, such as milder temperatures and carefully selected ligands and bases, to favor the cross-coupling pathway. A recent benchmarking study highlighted that the success rate for coupling secondary alkylboronates is significantly lower than for primary ones, underscoring the need for specific optimization.[1]
Q4: Is water necessary for the reaction to proceed?
A4: Traditionally, water has been considered essential for Suzuki-Miyaura couplings to hydrolyze boronic esters to the more reactive boronic acids and to facilitate the action of certain bases.[6] However, recent studies have demonstrated that rapid, anhydrous conditions can be highly effective, particularly when using specific bases like potassium trimethylsilanolate (TMSOK).[1] In some cases, anhydrous conditions can even be advantageous by minimizing protodeboronation and other water-mediated side reactions.[1]
Troubleshooting Guide
Issue 1: Slow or Incomplete Conversion
Your reaction has been running for an extended period (e.g., >12 hours) with significant starting material remaining.
Caption: Troubleshooting workflow for slow reactions.
-
Catalyst System: The choice of ligand is paramount. Electron-rich and sterically hindered ligands, such as dialkylbiarylphosphines (e.g., SPhos) or specialized ligands like AntPhos, can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[1][3] Using palladium precatalysts ensures the efficient generation of the active Pd(0) species.[1][4]
-
Base Selection: The base activates the organoboron reagent, forming a more nucleophilic "ate" complex, which is essential for transmetalation.[5][7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[3] For exceptionally fast reactions, anhydrous conditions with TMSOK have proven highly effective.[1]
-
Temperature: Increasing the temperature generally increases the reaction rate.[8] However, be mindful that higher temperatures can also promote side reactions like β-hydride elimination. Microwave irradiation can offer rapid, localized heating, often leading to significantly reduced reaction times.[9]
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and the rate of individual steps in the catalytic cycle.[10][11] The effect of a solvent is not simply a function of its polarity; specific solvent-catalyst or solvent-reagent interactions can play a crucial role.[10][12] Therefore, empirical screening of solvents is often necessary.
Issue 2: Significant Protodeboronation or Protodehalogenation
You observe the formation of arene (from the aryl halide) or alkane (from the alkylboron reagent) as major byproducts, leading to low yields of the desired cross-coupled product.
Caption: Troubleshooting workflow for side reactions.
-
Protodeboronation: This occurs when the alkylboron reagent is cleaved by a proton source (often water or alcohol) before it can transmetalate. Using more stable boronic esters (like neopentyl glycol or MIDA esters) and anhydrous conditions can mitigate this issue.[1][4]
-
Protodehalogenation: This side reaction can occur through various pathways, including β-hydride elimination from the solvent or the boronic ester backbone, which generates a palladium hydride species that then reduces the aryl halide.[1] A recent study identified the boronic ester skeleton as a potential source of the hydride.[1] Switching to anhydrous conditions and using a catalyst system that favors rapid transmetalation over these decomposition pathways is key.[1]
Experimental Protocols & Data
Protocol 1: High-Throughput Screening for Reaction Optimization
To rapidly identify optimal conditions, a high-throughput experimentation (HTE) approach is invaluable.[13][14] This allows for the parallel screening of multiple catalysts, ligands, bases, and solvents.[15][16]
Objective: To screen 24 conditions to identify a lead for accelerating the coupling of an aryl bromide with a primary B-alkyl neopentylglycol boronic ester.
Methodology:
-
Plate Preparation: In an inert atmosphere glovebox, prepare a 24-well plate.
-
Stock Solutions: Prepare stock solutions of the aryl bromide, alkylboronic ester, and an internal standard (e.g., biphenyl) in a dry solvent (e.g., 1,4-dioxane).
-
Reagent Dispensing:
-
To each well, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃, TMSOK).
-
Dispense the pre-weighed palladium precatalyst/ligand combinations into each designated well.
-
Using a liquid handler or manual pipette, dispense the stock solution of aryl bromide and alkylboronic ester into each well.
-
-
Reaction: Seal the plate and place it on a heated shaker block (e.g., 80 °C) for a set time (e.g., 1 hour).
-
Quenching and Analysis:
-
After the specified time, remove the plate from heat and allow it to cool.
-
Quench each well with a small amount of water.
-
Dilute a sample from each well and analyze by GC-FID or LC-MS to determine the yield relative to the internal standard.
-
Data Presentation: Ligand and Base Effects on Reaction Time
The following table summarizes typical results from optimization studies, demonstrating the impact of different reaction components on time and yield.
| Entry | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 h | 45 |
| 2 | SPhos | K₃PO₄ | Dioxane | 100 | 4 h | 88 |
| 3 | AntPhos | TMSOK | Dioxane | 80 | 20 min | 92[1] |
This is representative data; actual results will vary based on substrates.
Catalytic Cycle Overview
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Bock, M. J.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem.2024 . [Link]
-
Neufeldt, S. R.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catal.2021 , 11, 13, 7968–7979. [Link]
-
El Kazzouli, S.; et al. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate, 2015 . [Link]
-
Le, C.; et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2024 . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024 . [Link]
-
El-Maiss, J.; et al. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki–Miyaura Cross-Couplings. Catalysts2020 , 10, 296. [Link]
-
Kim, H.; et al. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Org. Biomol. Chem.2017 , 15, 7864-7870. [Link]
-
Bello, D.; et al. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. SLAS Technol.2018 , 23, 545-555. [Link]
-
Bello, D.; et al. High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate, 2018 . [Link]
-
Sahu, S.; et al. Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate, 2019 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. 2005 . [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cortes-Borda, D.; et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. J. Phys. Chem. B2022 , 126, 31, 5894–5903. [Link]
-
Malig, T. C.; et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. React. Chem. Eng.2016 , 1, 658-666. [Link]
-
Neufeldt, S. R.; et al. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate, 2021 . [Link]
-
Unchained Labs. Unleashing high-throughput reaction screening. [Link]
-
Kumar, A.; et al. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatsh Chem2022 , 153, 563–590. [Link]
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- 3. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Managing Impurities from Boronate Ester Deprotection
Welcome to the technical support center for boronate ester deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purity after cleaving boronate esters to their corresponding boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies.
Boronic acids are invaluable in modern chemistry, yet their generation from stable ester precursors is often plagued by the formation of persistent and difficult-to-remove impurities. This guide provides a structured approach to identifying, minimizing, and eliminating these contaminants.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during and after boronate ester deprotection.
Q1: I've successfully deprotected my pinacol ester, but my NMR spectrum is complex. What are the likely impurities?
A1: Post-deprotection crude mixtures can contain several common impurities. Identifying them is the first step to selecting a purification strategy.
-
Boroxines (Boronic Anhydrides): This is the most common impurity. Boronic acids can reversibly dehydrate to form a stable six-membered cyclic trimer called a boroxine.[1][2] This equilibrium is driven by the removal of water, which can occur during solvent evaporation or if the boronic acid is stored in a non-anhydrous solvent for extended periods.[3][4]
-
Identification: Boroxine formation can often be observed by ¹¹B NMR, where the trigonal boronic acid signal (typically δ 25-35 ppm) is accompanied by a tetrahedral boroxine signal (typically δ 15-25 ppm).[2] In ¹H NMR, you may see broadened or distinct peaks corresponding to the boroxine species.
-
-
Unreacted Boronate Ester: The deprotection may be incomplete.
-
Identification: Look for characteristic peaks of the protecting group (e.g., the 12-proton singlet for a pinacol ester around δ 1.2-1.3 ppm) in the ¹H NMR spectrum.
-
-
Protodeboronation Product: This impurity arises from the cleavage of the C-B bond, which is replaced by a C-H bond.[5] This side reaction is common for heteroaryl boronic acids and can be promoted by elevated temperatures or non-optimal pH conditions.[2][6]
-
Identification: The resulting arene or alkane will have a distinct NMR spectrum, often showing a new aromatic or aliphatic proton signal where the boron was attached.
-
-
Oxidative Degradation Product: The carbon-boron bond is susceptible to oxidation, yielding the corresponding alcohol or phenol.[2][7] This is a known metabolic deactivation pathway for boronic acid-containing drugs.[8]
-
Identification: Mass spectrometry is an excellent tool for identifying the corresponding hydroxylated compound.
-
Table 1: Common Impurities and Identification Methods
| Impurity | Common Cause | Recommended Analytical Method |
| Boroxine | Dehydration of the boronic acid product. | ¹¹B NMR, ¹H NMR |
| Unreacted Ester | Incomplete deprotection reaction. | ¹H NMR, LC-MS |
| Protodeboronation | C-B bond cleavage (acid/base/heat).[5] | ¹H NMR, GC-MS, LC-MS |
| Oxidation | Exposure to air/oxidants.[7] | LC-MS |
| Homocoupling | Dimerization, often catalyzed by residual palladium.[2] | LC-MS, ¹H NMR |
Q2: My boronic acid is unstable on a silica gel column, leading to streaking and poor recovery. What's happening and what are the alternatives?
A2: This is a very common and frustrating problem. The acidic nature of standard silica gel can catalyze both the degradation of sensitive boronic acids and the hydrolysis of any remaining boronate ester starting material directly on the column.[9]
Causality: The silanol groups (Si-OH) on the silica surface are acidic and can promote protodeboronation.[5] Furthermore, the water content of silica gel can hydrolyze boronate esters, and the high surface area can facilitate boroxine formation as the solvent evaporates.
Troubleshooting & Alternatives:
-
Neutralize or Deactivate Silica Gel: Before packing the column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or another non-nucleophilic base. This neutralizes the acidic sites.[9]
-
Switch the Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying boronate esters and some robust boronic acids.[10]
-
Boric Acid-Impregnated Silica: It has been reported that silica gel treated with boric acid can improve the chromatography of pinacol esters by suppressing over-adsorption.[11][12]
-
Reversed-Phase (C18): For polar boronic acids, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be effective, though method development may be required.[13]
-
-
Avoid Chromatography Entirely: Often, the best approach is to use a non-chromatographic purification method. See Q3 for details on these powerful techniques.
Q3: Chromatography is failing. What are the most robust, scalable methods for purifying crude boronic acids?
A3: When chromatography is not viable, several highly effective and scalable techniques can be employed. The choice depends on the properties of your specific boronic acid.
-
Recrystallization: This is the simplest method if your boronic acid is a solid. The key is finding a solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction (Salt Formation): This leverages the acidic nature of the boronic acid. It is particularly useful for removing non-acidic, organic-soluble impurities like unreacted ester.
-
Mechanism: The crude material is dissolved in an organic solvent (e.g., EtOAc, Et₂O) and washed with a basic aqueous solution (e.g., NaOH, Na₂CO₃). The boronic acid forms a water-soluble boronate salt and moves to the aqueous layer, leaving organic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl), causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[10][15]
-
-
Derivatization with Diethanolamine (DEA): This is an exceptionally reliable method for many boronic acids.
-
Mechanism: Boronic acids react with diethanolamine in a solvent like ether to form a stable, crystalline sp³-hybridized boron-DEA adduct.[16][17] This adduct often precipitates from the reaction mixture and can be isolated by simple filtration, leaving soluble impurities behind. The pure adduct is then cleanly hydrolyzed back to the boronic acid using a mild acid wash.[16][18] This two-step process is one of the most effective methods for obtaining high-purity boronic acids.[17]
-
Impurity Formation Pathways
Below is a diagram illustrating the main pathways by which common impurities are formed from the desired boronic acid product.
Caption: Common impurity formation pathways from boronic acids.
Section 2: Key Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for assessing purity.
Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation
This two-step protocol is highly effective for isolating boronic acids from unreacted esters and other non-acidic impurities.[16][17]
Step 1: Formation and Isolation of the DEA Adduct
-
Dissolve the crude boronic acid (containing the desired product and impurities) in a minimal amount of diethyl ether or TBME.
-
Add diethanolamine (1.05 - 1.1 equivalents) dropwise while stirring at room temperature.
-
A white precipitate of the DEA-boronate adduct should form within minutes. Continue stirring for 30-60 minutes to ensure complete precipitation.[17]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2-3 times) to remove any remaining soluble impurities.
-
Dry the white solid under vacuum. At this stage, the adduct is typically very pure and stable for storage.
Step 2: Hydrolysis to the Pure Boronic Acid
-
Suspend the dried DEA adduct in diethyl ether or ethyl acetate.
-
Add 1 M HCl (aqueous) and stir vigorously for 20-30 minutes. Monitor the dissolution of the solid and the formation of two clear phases.[16]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure boronic acid.
-
Validation: Confirm purity by ¹H NMR and/or LC-MS. Check for the absence of the diethanolamine signals in the NMR spectrum.
Workflow: DEA Adduct Purification
Caption: Step-by-step workflow for purification via DEA adduct formation.
Protocol 2: Purification via Acid-Base Extraction
This classic method is ideal for separating acidic boronic acids from neutral organic impurities.[15]
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of a base (e.g., NaOH or Na₂CO₃).
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer two more times with the basic solution, combining all aqueous extracts.
-
Checkpoint: The organic layer now contains neutral impurities (like unreacted pinacol ester). The combined aqueous layers contain the sodium boronate salt of your product.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly acidify the aqueous solution by adding 2 M HCl dropwise with stirring until the pH is ~2-3 (check with pH paper).
-
A precipitate of the pure boronic acid should form. If no precipitate forms, the boronic acid may be soluble in the acidic water and must be extracted.
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms: Extract the acidic aqueous solution three times with ethyl acetate or another suitable organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to dryness.
-
Validation: Analyze the final product by NMR to confirm the absence of organic impurities from the initial crude mixture.
Section 3: References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
Rao, N. Z., Larkin, J., Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry.
-
MDPI. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
-
Wikipedia. (n.d.). Boroxine.
-
HETEROCYCLES. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
-
Reddit. (2017). Purification of boronic acids?
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization).
-
Google Patents. (2005). Process for purification of boronic acid and its derivatives.
-
BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
Wikipedia. (n.d.). Protodeboronation.
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
-
ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
-
BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids.
-
Reddit. (2024). Trouble purifying my boronate ester compound.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
ACS Publications. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
-
BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.
-
National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
-
Organic Letters. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.
-
Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters.
-
Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates.
-
ChemRxiv. (n.d.). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes.
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
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Validation & Comparative
A Tale of Two Boronic Acids: Phenylboronic Acid vs. 3-Phenylisoxazole-5-boronic acid in the Oncological Arena
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective cancer therapeutics, the boronic acid functional group has emerged as a versatile pharmacophore. Its unique ability to form reversible covalent bonds with diols and active site serine residues has paved the way for a new generation of targeted therapies. Within this promising class of compounds, phenylboronic acid (PBA) has been extensively studied, revealing a multifaceted anti-cancer profile. More recently, the synthesis of hybrid molecules integrating the boronic acid moiety with other biologically active scaffolds has garnered significant interest. This guide provides a comprehensive comparison of the well-established phenylboronic acid with the less-explored, yet potentially powerful, 3-Phenylisoxazole-5-boronic acid in the context of cancer research.
While direct comparative experimental data between these two specific molecules is sparse in publicly available literature, this guide will leverage the known anti-cancer properties of their constituent moieties—the phenylboronic acid group and the 3-phenylisoxazole core—to provide a scientifically grounded analysis of their potential mechanisms, and to propose experimental avenues for their direct comparison.
Phenylboronic Acid: The Established Contender
Phenylboronic acid and its derivatives have carved a significant niche in cancer research, primarily through their ability to act as potent enzyme inhibitors and to selectively target cancer cells.[1]
Mechanism of Action: A Two-Pronged Attack
-
Sialic Acid Targeting: Cancer cells often exhibit aberrant glycosylation, leading to an overabundance of sialic acid residues on their surface.[1] PBA can selectively and reversibly bind to these sialic acids, a property that is being exploited for targeted drug delivery systems.[1][2] This interaction can also interfere with cell adhesion and migration, key processes in metastasis.
-
Enzyme Inhibition: The boronic acid moiety is a potent inhibitor of serine proteases. This is exemplified by the FDA-approved drug Bortezomib, a dipeptidyl boronic acid that targets the 26S proteasome.[1][3] Inhibition of the proteasome leads to the accumulation of misfolded proteins, ultimately triggering apoptosis in cancer cells. Furthermore, PBA has been shown to inhibit other key signaling proteins, including the Rho family of GTPases (RhoA, Rac1, and Cdc42), which are crucial for cancer cell migration and invasion.[4]
3-Phenylisoxazole: A Scaffold of Diverse Anti-Cancer Activity
The isoxazole ring system is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects.[5][6][7]
Diverse Mechanisms of Action
Isoxazole-containing compounds have been reported to exert their anti-cancer effects through various mechanisms:
-
Enzyme Inhibition: Different isoxazole derivatives have been shown to inhibit a range of enzymes critical for cancer cell survival and proliferation, including:
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[8] 4,5-diarylisoxazole derivatives have been developed as potent Hsp90 inhibitors.[8][9]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anti-cancer agents. 3-phenylisoxazole derivatives have been identified as novel HDAC inhibitors.[10][11]
-
Protein Kinases: Many isoxazole derivatives have been designed to target specific protein kinases involved in cancer signaling pathways.[12]
-
-
Induction of Apoptosis: A common outcome of treatment with various isoxazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[5]
-
Tubulin Polymerization Inhibition: Some isoxazole compounds have been found to interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[5]
The Hypothetical Power of Synergy: this compound
The combination of the phenylboronic acid moiety and the 3-phenylisoxazole scaffold in a single molecule, this compound, presents an intriguing therapeutic candidate. While direct experimental validation is pending, we can hypothesize its potential anti-cancer profile based on the activities of its components.
A Dual-Action Hypothesis
We can postulate that this compound may exhibit a dual mechanism of action, potentially leading to synergistic or additive anti-cancer effects:
-
Targeted Enzyme Inhibition: The boronic acid group would be expected to confer inhibitory activity against the proteasome and other serine proteases, akin to phenylboronic acid.
-
Broad-Spectrum Pathway Disruption: The 3-phenylisoxazole core could simultaneously target other key cancer-related pathways, such as Hsp90 or HDACs, depending on its specific binding affinities.
This dual-targeting approach could be particularly effective in overcoming the drug resistance mechanisms that often plague single-target therapies.
Comparative Data Summary: Phenylboronic Acid vs. Putative this compound
The following table summarizes the known experimental data for phenylboronic acid and projects the potential properties of this compound based on the activities of its constituent moieties.
| Feature | Phenylboronic Acid (PBA) | This compound (Hypothetical) |
| Primary Mechanism(s) | Sialic acid binding, Proteasome inhibition, Rho GTPase inhibition[1][4] | Potential for dual mechanism: Proteasome/serine protease inhibition (from boronic acid) AND Hsp90/HDAC/kinase inhibition (from isoxazole core) |
| Cellular Targets | Cell surface sialic acids, 26S Proteasome, RhoA, Rac1, Cdc42[1][4] | Potentially broader range of targets including proteasome, Hsp90, HDACs, and various kinases. |
| Reported In Vitro Activity | Varies by cell line; e.g., IC50 values in the low micromolar range for some cancer cell lines.[13] | Unknown. Requires experimental validation. |
| Potential Advantages | Well-characterized, proven concept of boronic acid-based therapy. | Potential for synergistic or additive effects, broader spectrum of activity, and overcoming drug resistance. |
| Potential Challenges | Off-target effects, development of resistance. | Lack of experimental data, potential for unforeseen toxicity due to hybrid structure. |
Proposed Experimental Workflow for Comparative Analysis
To validate the hypothesized anti-cancer properties of this compound and to directly compare it with phenylboronic acid, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comparative analysis of phenylboronic acid and this compound.
Detailed Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of phenylboronic acid and this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenylboronic acid (PBA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare stock solutions of PBA and this compound in DMSO. Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Rationale for Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different cancer types is crucial to assess the spectrum of activity.
-
MTT Assay: This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a reliable and high-throughput method for determining IC50 values.
-
Vehicle Control: The use of a DMSO control is essential to ensure that the solvent itself does not have a significant effect on cell viability.
Conclusion and Future Directions
Phenylboronic acid has laid a strong foundation for the development of boronic acid-based cancer therapies. Its well-defined mechanisms of action provide a valuable benchmark for evaluating new derivatives. This compound, as a hybrid molecule, represents a logical and promising next step in this field. The potential for dual-targeting and synergistic anti-cancer activity makes it a compelling candidate for further investigation.
The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the anti-cancer potential of this compound and to rigorously compare its efficacy and mechanism of action with that of phenylboronic acid. Such studies are essential to unlock the full therapeutic potential of this novel class of boronic acid derivatives and to pave the way for the development of more effective and targeted cancer treatments.
References
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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ChEMBL. (n.d.). Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181). EMBL-EBI. [Link]
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Gesto, D., Cerqueira, N. M. F. S. A., & Fernandes, P. A. (2012). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of Medicinal Chemistry, 55(2), 655–666. [Link]
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Gesto, D., Cerqueira, N. M. F. S. A., & Fernandes, P. A. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of Medicinal Chemistry, 51(2), 209-222. [Link]
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Girish Chandra Arya, Kamalpreet Kaur, & Vikas Jaitak. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27. [Link]
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McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382–386. [Link]
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Miloš, M., Radan, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733–3748. [Link]
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Plopper, G. E., Bradke, T. A., & McAuley, E. M. (2008). Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability. Cell Adhesion & Migration, 2(3), 153–160. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports, 70(4), 754–763. [Link]
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Various Authors. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
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Various Authors. (2021). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE, 16(11), e0259830. [Link]
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Various Authors. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences, 6(12), 2959-2981. [Link]
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Royal Society of Chemistry. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications, 59(94), 13993-14008. [Link]
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CSUCI Student Research Conference Archive. (2024). Discovery, Synthesis, and Optimization of 5-phenylisoxazole Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer. [Link]
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PubMed. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. [Link]
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IRIS. (2023). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In. [Link]
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PubMed Central. (2020). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. [Link]
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PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
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PubMed. (n.d.). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]
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MDPI. (2019). Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. [Link]
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PubMed Central. (2022). Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future. [Link]
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PubMed Central. (2014). Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response. [Link]
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ACS Publications. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. [Link]
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PubMed. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. [Link]
-
PubMed Central. (2024). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Phenylisoxazole-5-boronic acid: A Comparative Approach
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 3-Phenylisoxazole-5-boronic acid. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring structural integrity and purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its isoxazole core is a common scaffold in pharmacologically active molecules, while the boronic acid moiety makes it a versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Given its role as a key synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This guide details an integrated, multi-technique spectroscopic approach for the unambiguous characterization of this molecule, moving beyond mere data reporting to explain why certain techniques are chosen and how their data synergize.
Molecular Structure and Analytical Workflow
A comprehensive analysis relies on combining data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide a self-validating dataset for complete characterization.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic compound, providing detailed information about the arrangement and connectivity of atoms.[2] For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is essential for full characterization.
Causality Behind Multi-Nuclear NMR
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. It is the first and quickest step to verify the presence of the phenyl and isoxazole ring protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. While it requires longer acquisition times, it confirms the number of unique carbon environments and the presence of key functional groups.
-
¹¹B NMR: This is a crucial, though often overlooked, experiment for boronic acids. Boron exists as two major isotopes, ¹¹B (80.1%, spin I=3/2) and ¹⁰B (19.9%, spin I=3). ¹¹B NMR is highly sensitive to the hybridization state of the boron atom (sp² vs. sp³), making it an excellent tool to study the boronic acid itself and its interactions, such as binding with diols.[3][4] The chemical shift of the sp²-hybridized boronic acid is expected at a significantly different position than an sp³-hybridized boronate ester, providing a direct confirmation of the functional group's integrity.[3]
Predicted Spectral Features
The expected NMR signals for this compound are summarized below. Chemical shifts are predicted based on data from similar structures like 3-phenylisoxazole derivatives and phenylboronic acids.[5][6]
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |
| ¹H NMR | ~8.0 - 8.2 | 2H, multiplet, ortho-protons of the phenyl ring. |
| ~7.5 - 7.7 | 3H, multiplet, meta- and para-protons of the phenyl ring. | |
| ~7.0 | 1H, singlet, isoxazole C4-H. | |
| ~5.0 - 6.0 (broad) | 2H, singlet, B(OH)₂. Protons are exchangeable and may appear as a broad signal. | |
| ¹³C NMR | ~160 - 170 | C3 and C5 of the isoxazole ring. The carbon attached to boron (C5) may be broad or unobserved due to quadrupolar relaxation.[7] |
| ~125 - 135 | Carbons of the phenyl ring. | |
| ~100 | C4 of the isoxazole ring. | |
| ¹¹B NMR | ~28 - 30 | A single, broad peak characteristic of a trigonal planar (sp²) aryl boronic acid.[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover the range from -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) may be necessary.
-
Set the spectral width to cover 0-200 ppm.
-
-
¹¹B NMR Acquisition:
-
Switch the probe to the ¹¹B frequency.
-
Use a boron-free probe if available to minimize background signals.
-
Acquire the spectrum with a relatively large spectral width (~200 ppm centered around 30 ppm).
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Key Vibrational Modes
For this compound, IR spectroscopy is used to confirm the presence of the boronic acid and the heterocyclic ring system.
Caption: Correlation of key functional groups in this compound with their expected IR absorption regions.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group Assignment |
| O-H Stretching (broad) | 3200 - 3600 | Boronic acid -B(OH)₂. The broadness is due to hydrogen bonding.[9] |
| Aromatic C-H Stretching | 3000 - 3100 | Phenyl and isoxazole rings. |
| C=N and C=C Stretching | 1500 - 1600 | Vibrations from the isoxazole and phenyl rings.[10] |
| B-O Asymmetric Stretching | 1300 - 1400 | The B-O single bond in the boronic acid group. This is a key diagnostic peak.[9] |
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Identify and label the significant peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy, serving as a definitive confirmation of the compound's identity.[11]
Ionization and Analysis Strategy
Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound. It is a soft ionization technique that typically yields the intact molecular ion. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often highly effective for boronic acids.[12][13] A significant challenge in the MS analysis of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration. This can complicate the spectrum.[14] Using optimized LC-MS conditions with rapid analysis times can minimize this dehydration.[12]
Expected Ions and Fragments
-
Molecular Formula: C₉H₈BNO₃
-
Monoisotopic Mass: 189.0597 Da
-
Expected Ions:
-
ESI+: [M+H]⁺ at m/z 190.0676
-
ESI-: [M-H]⁻ at m/z 188.0518
-
-
Potential Fragments: Fragmentation may occur through cleavage of the isoxazole ring or loss of water from the boronic acid moiety.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Chromatography (Optional but Recommended): Use a rapid UPLC/HPLC method to introduce the sample. This helps in separating the analyte from any impurities and minimizes in-source side reactions.
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ion Source: ESI
-
Polarity: Negative
-
Capillary Voltage: ~3.0 kV
-
Scan Range: m/z 50-500
-
-
Data Acquisition: Acquire the full scan spectrum. If using an HRMS instrument (like a TOF or Orbitrap), ensure the resolution is set to >10,000 to allow for accurate mass measurement.
-
Data Analysis: Identify the [M-H]⁻ peak and compare its measured m/z to the theoretical value. The difference should be less than 5 ppm for confident formula assignment.
UV-Vis Spectroscopy: A Quantitative Perspective
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[11] It is particularly useful for compounds with conjugated π-systems, such as the phenylisoxazole core. While not as structurally informative as NMR or MS, it is an excellent tool for quantitative analysis (e.g., determining concentration via the Beer-Lambert law).
The conjugated system of the phenyl group and the isoxazole ring is expected to produce strong π→π* transitions. The λ-max for isoxazole derivatives typically falls in the 200-400 nm range.[10][15]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the spectrum, typically from 200 to 600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ-max).
Conclusion
The comprehensive characterization of this compound is achieved not by a single technique, but by the strategic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular weight and elemental composition, IR spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy offers a reliable method for quantification. By understanding the principles behind each technique and the specific features they reveal about the target molecule, researchers can ensure the quality and integrity of this vital synthetic building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.
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Hall, D. G., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, 36318300. Available from: [Link]
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A Comparative Guide to the Purity Determination of 3-Phenylisoxazole-5-boronic acid by NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the purity of building blocks is not merely a quality metric; it is the foundation of reproducible and reliable outcomes. 3-Phenylisoxazole-5-boronic acid is a critical intermediate in the synthesis of a multitude of biologically active compounds, primarily through Suzuki-Miyaura cross-coupling reactions[1]. Its utility in medicinal chemistry and organic synthesis underscores the necessity for robust analytical methods to ascertain its purity with a high degree of confidence[1][2]. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization and purity assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of NMR in Purity Assessment
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in purity analysis, quantitative NMR (qNMR) has emerged as a powerful, primary analytical method.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of the absolute quantity of an analyte by comparing the integral of its signal to that of a certified internal standard of known concentration.[3] This intrinsic characteristic of NMR provides a significant advantage over other methods that often require analyte-specific reference standards for calibration.[4][5]
For a molecule like this compound, NMR offers a dual benefit: it not only quantifies the main component but also provides structural information that can help in the identification of impurities.
Spectral Fingerprints: ¹H and ¹¹B NMR
A comprehensive NMR analysis of this compound involves both proton (¹H) and boron-11 (¹¹B) NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. For this compound, one would expect to see distinct signals for the phenyl group protons, the isoxazole ring proton, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of these protons are unique to the molecule's structure. Impurities, even at low levels, will often present their own unique signals, allowing for their detection and, in many cases, identification.
-
¹¹B NMR: Boron has two NMR-active nuclei, with ¹¹B being the more sensitive and abundant.[6] ¹¹B NMR spectroscopy is a particularly convenient tool for characterizing boron-containing compounds like boronic acids.[7][8] The chemical shift of the boron nucleus is highly sensitive to its chemical environment, including its hybridization state (sp² in the boronic acid vs. sp³ in boronate esters or other adducts).[8][9] A single, sharp peak in the expected region for a trigonal boronic acid provides strong evidence for the structural integrity of the B(OH)₂ moiety. The presence of additional peaks could indicate the formation of boroxines (cyclic anhydrides) or other boron-containing impurities.[10]
A Self-Validating qNMR Protocol for Purity Determination
The trustworthiness of an analytical protocol lies in its ability to be self-validating. The following qNMR workflow is designed to ensure accuracy and precision in the purity assessment of this compound.
Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a clean vial.
-
The choice of internal standard is critical: it should be of high purity, stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (DMSO-d₆ is often a good choice as it solubilizes the analyte and allows for the observation of exchangeable protons).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
-
For quantitative ¹H NMR, it is crucial to use parameters that ensure full relaxation of all protons. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A 90° pulse angle should be used.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., a small exponential line broadening) and perform a Fourier transform.
-
Carefully phase and baseline correct the spectrum to ensure accurate integration.
-
Integrate a well-resolved signal from this compound (e.g., the isoxazole proton) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparison with Alternative Analytical Techniques
While qNMR is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods. HPLC is the most common alternative.[4][11][12]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase. |
| Quantitation | Primary method; does not require an analyte-specific reference standard.[5] | Requires a reference standard of the analyte for accurate quantitation. |
| Specificity | High; provides detailed structural information for compound identification. | High; excellent separation of components in a mixture.[13] |
| Sensitivity | Generally lower than HPLC, but can be improved with high-field instruments.[5] | High sensitivity, especially with detectors like UV or MS, ideal for trace impurity analysis.[5][14] |
| Method Development | Often faster as a generic set of parameters can be applied to many molecules.[4][15] | Can be more time-consuming, requiring optimization of column, mobile phase, and gradient.[4] |
| Sample Throughput | Can be automated, but generally lower than modern UPLC systems.[5] | Well-suited for high-throughput analysis with autosamplers.[5] |
| Destructive? | No, the sample can be fully recovered.[3] | Yes, the sample is consumed during the analysis. |
Choosing the Right Tool for the Job
The decision of which analytical technique to employ depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the definitive characterization of this compound, NMR spectroscopy, particularly quantitative ¹H NMR, stands out as an exceptionally reliable and efficient method. Its ability to provide both structural confirmation and accurate purity determination without the need for an analyte-specific reference standard makes it an invaluable tool in research and development. When complemented by the high sensitivity of techniques like HPLC for trace impurity profiling, a complete and robust understanding of the material's quality can be achieved, ensuring the integrity of subsequent synthetic endeavors and the reliability of research outcomes.
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. Retrieved from [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
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Southwest Research Institute. (2026). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Retrieved from [Link]
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ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from [Link]
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RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
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NIH. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
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The Researcher's Guide to Boronic Acids vs. Boronic Esters: A Deep Dive into Reactivity and Performance in Cross-Coupling Reactions
For the modern synthetic chemist, particularly those in the fast-paced environments of pharmaceutical and materials science research, the choice of reagents is a critical determinant of experimental success. Among the plethora of tools available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan. At the heart of this powerful transformation lies the organoboron reagent, and the selection between a boronic acid and its corresponding boronic ester is a decision with profound implications for reaction kinetics, stability, and overall efficiency. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their ester derivatives can be distilled down to a fundamental trade-off between reactivity and stability.[1] Generally, boronic acids are the more reactive species , often leading to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is largely attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[1] However, this comes at the cost of diminished stability. Boronic acids are notoriously susceptible to various decomposition pathways, most notably protodeboronation (the cleavage of the C-B bond by a proton source) and oxidation, especially under the aqueous basic conditions often employed in these reactions.[1] This instability can negatively impact their shelf-life and lead to lower yields of the desired product.
Conversely, boronic esters, with the pinacol esters being the most ubiquitous, offer significantly enhanced stability .[1] They are typically crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The price for this stability is generally a slower reaction rate compared to the parent boronic acid.
Mechanistic Underpinnings of Reactivity Differences
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronic ester directly influences the key transmetalation step.
For a boronic acid to participate in transmetalation, it must first be activated by a base to form a more nucleophilic boronate species. This activation increases the electron density on the organic group, facilitating its transfer to the palladium center.
The mechanism for boronic ester involvement has been a subject of some debate. It was widely believed that many boronic esters first undergo hydrolysis under the reaction conditions to the more reactive boronic acid, which then enters the catalytic cycle. However, compelling evidence now suggests that boronic esters can undergo direct transmetalation without prior hydrolysis . Structural, kinetic, and computational studies have revealed the existence of pre-transmetalation intermediates derived directly from boronic esters.
dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Figure 1: Simplified Suzuki-Miyaura catalytic cycle showing the entry points for both boronic acids (after activation by a base) and boronic esters (via direct transmetalation).Quantitative Performance Comparison: A Look at the Data
While the general trend of boronic acids being more reactive holds true, the magnitude of this difference is highly dependent on the specific substrates and reaction conditions. Kinetic studies on the transmetalation step provide a quantitative lens through which to compare the intrinsic reactivity of various boron reagents.
The following table summarizes data from a study that directly compared the relative rates of transmetalation for a 4-fluorophenyl boronic acid and several of its ester derivatives.
| Boron Reagent | Structure | Relative Rate of Transmetalation (krel) |
| 4-Fluorophenylboronic Acid | Ar-B(OH)2 | 1.00 |
| 4-Fluorophenylboronic Acid Pinacol Ester | Ar-B(O2C2Me4) | ~0.01a |
| 4-Fluorophenylboronic Acid Catechol Ester | Ar-B(O2C6H4) | 4.6 |
| 4-Fluorophenylboronic Acid Ethylene Glycol Ester | Ar-B(O2C2H4) | 23 |
| 4-Fluorophenylboronic Acid Dimethyl Ester | Ar-B(OMe)2 | 17 |
Data adapted from a kinetic study on the transmetalation step. aSigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. The relative rate is estimated from reaction times.
This data reveals a nuanced picture. While the commonly used pinacol ester is significantly less reactive in the transmetalation step than the parent boronic acid, other esters, such as the ethylene glycol and catechol esters, exhibit markedly enhanced reactivity. This underscores that the choice of the diol component in the boronic ester can have a profound impact on its reactivity.
Practical Considerations and Experimental Protocols
The decision to use a boronic acid or a boronic ester also has practical implications in the laboratory. Boronic acids, due to their propensity for decomposition, often require more careful handling and storage under an inert atmosphere. Boronic esters, being more robust, are generally easier to handle in air.
To illustrate the practical differences in setting up a Suzuki-Miyaura reaction with these two reagents, here are two parallel, generalized protocols for the coupling of 4-bromoanisole with phenylboronic acid and its pinacol ester.
Experimental Workflow: A Comparative Suzuki-Miyaura Coupling
dot graph experimental_workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Figure 2: General experimental workflow for a comparative Suzuki-Miyaura coupling experiment.Protocol 1: Coupling with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(PPh3)4, and K2CO3.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid pinacol ester, Pd(OAc)2, SPhos, and K3PO4.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Navigating the Choice: A Decision Framework
The selection between a boronic acid and a boronic ester is not a one-size-fits-all decision. The optimal choice depends on a careful consideration of the specific synthetic challenge at hand.
Choose a boronic acid when:
-
Maximizing reaction rate is the primary goal. For simple, robust substrates where the reaction is expected to proceed quickly, the higher reactivity of the boronic acid can be advantageous.
-
The boronic acid is known to be relatively stable. For common, commercially available arylboronic acids that have good shelf stability, their direct use can be more economical.
-
Cost is a primary driver for a straightforward coupling. In many cases, simple boronic acids are less expensive than their corresponding esters.
Choose a boronic ester when:
-
Stability and handling are critical. For multi-step syntheses, automated workflows, or when working with precious or complex substrates, the stability of the boronic ester is a significant advantage.
-
The corresponding boronic acid is unstable. For many heteroaryl, vinyl, and other sensitive boronic acids, the use of a stabilizing ester is often a necessity to avoid decomposition.
-
High purity of the starting material is essential. Boronic esters can generally be purified to a higher degree than their acid counterparts, leading to cleaner reactions and more reproducible results.
-
Anhydrous conditions are preferred. While many Suzuki-Miyaura reactions with boronic esters are performed in the presence of water to facilitate hydrolysis, anhydrous conditions can be employed, which can be beneficial for water-sensitive substrates.
Conclusion
The debate between boronic acids and boronic esters is a nuanced one, with the "better" reagent being context-dependent. Boronic acids offer the allure of higher intrinsic reactivity and lower cost for simple systems, while boronic esters provide the invaluable benefits of stability, ease of handling, and often, more reproducible outcomes in complex settings. A thorough understanding of the reactivity-stability trade-off, the underlying mechanistic principles, and the practical considerations of handling these reagents will empower researchers to navigate this choice effectively and unlock the full potential of the Suzuki-Miyaura cross-coupling reaction in their synthetic endeavors.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140, 13, 4557–4568. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014 , 43, 412-443. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angew. Chem. Int. Ed.2016, 55, 11598-11602.
-
Protodeboronation. Wikipedia. Available at: [Link]
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A Researcher's Guide to Validating the Pharmacophore Role of the Boronic Acid Group
In the landscape of modern drug discovery, the boronic acid moiety has emerged as a versatile and potent pharmacophore.[1][2][3][4] Its unique electronic properties, particularly the empty p-orbital on the boron atom, allow for the formation of reversible covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites.[5][6][7][8][9] This ability to act as a transition-state analog has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.[2][5][6][10] However, the mere presence of a boronic acid group in a molecule does not guarantee its pharmacophoric significance. Rigorous experimental validation is paramount to confirm that this functional group is indeed essential for the desired biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the pharmacophoric role of the boronic acid group. We will delve into the critical experiments, comparative analyses, and data interpretation necessary to build a robust scientific case for its function.
The Central Hypothesis: Is the Boron Atom the Key?
The core objective is to scientifically prove that the boronic acid moiety is not merely a passive component of the molecular scaffold but an active participant in the mechanism of action. The central hypothesis to be tested is: The boronic acid group is essential for the molecule's biological activity through its specific interactions with the target protein.
To address this, a multi-pronged approach is required, combining chemical synthesis, biochemical and cellular assays, structural biology, and computational modeling.
Experimental Validation Strategy: A Step-by-Step Approach
A well-designed validation strategy should systematically dissect the contribution of the boronic acid group. This involves comparing the lead boronic acid-containing compound with carefully designed analogs that lack or have a modified boron center.
Synthesis of Critical Analogs for Comparative Analysis
The foundation of a compelling validation study lies in the synthesis of appropriate negative and comparative control compounds. These analogs are designed to probe the necessity of the boronic acid's unique chemical properties.
Key Analogs to Synthesize:
-
De-boro Analog: This is the most critical control. The boronic acid group is replaced with a hydrogen atom or a small, non-reactive group like a methyl group. This analog helps to determine if the overall molecular scaffold, devoid of the boron, retains any activity. A significant loss of potency strongly suggests the boronic acid is crucial.[10]
-
Carboxylic Acid Analog: Replacing the boronic acid with a carboxylic acid group provides an isosteric and isoelectronic comparison. Both groups are acidic and can participate in hydrogen bonding. However, the carboxylic acid cannot form the same type of reversible covalent bond. If the carboxylic acid analog is significantly less active, it points towards the unique covalent bonding capability of the boronic acid as the key driver of activity.
-
Pinacol Ester Protected Boronic Acid: This analog, where the boronic acid is protected as a boronate ester, is often used as a prodrug.[9][11] In many biological systems, this ester will hydrolyze to the active boronic acid. Comparing the activity of the protected and unprotected forms can provide insights into cell permeability and the necessity of the free boronic acid for target engagement.
Experimental Protocol: Synthesis of a De-Boro Analog (Illustrative Example)
This protocol outlines a general strategy for replacing a boronic acid with a hydrogen atom via protodeboronation.
-
Dissolve the boronic acid starting material in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a mild acid , such as acetic acid or a stronger acid like hydrochloric acid depending on the substrate's stability.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the acid and inorganic byproducts.
-
Purify the crude product using column chromatography on silica gel to obtain the pure de-boro analog.
-
Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Assays: Quantifying the Impact on Potency
Biochemical and cellular assays are the workhorses for quantifying the biological activity of the synthesized compounds. The choice of assay will depend on the specific biological target and desired therapeutic effect.
Essential Assays:
-
Enzyme Inhibition Assays: For enzyme targets, determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is crucial. A significant increase in the IC50 or Ki value for the de-boro and carboxylic acid analogs compared to the parent boronic acid compound provides strong evidence for the pharmacophoric role of boron.[12][13][14]
-
Cell-Based Potency Assays: These assays measure the compound's effect in a more physiologically relevant context. Examples include cell viability assays (e.g., MTT or CellTiter-Glo), reporter gene assays, or functional assays specific to the cellular pathway being targeted.
-
Mechanism of Action Studies: For enzyme inhibitors, it's important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Boronic acids often act as competitive, reversible covalent inhibitors.[5][8][13][15][16]
Data Presentation: Comparative Potency Table
| Compound | Target Enzyme IC50 (nM) | Cell Viability EC50 (µM) |
| Lead Boronic Acid | 15 | 0.5 |
| De-boro Analog | > 10,000 | > 50 |
| Carboxylic Acid Analog | 1,500 | 12 |
| Pinacol Ester Prodrug | 85 (pre-incubation) | 0.8 |
This table clearly demonstrates a significant loss of potency when the boronic acid is removed or replaced, strongly supporting its pharmacophoric role.
Structural Biology: Visualizing the Interaction
Obtaining a high-resolution crystal structure of the lead boronic acid compound in complex with its target protein provides irrefutable evidence of its binding mode.
Key Techniques:
-
X-ray Crystallography: This technique can reveal the precise atomic-level interactions between the boronic acid and the active site residues.[6][17][18] For serine or threonine proteases, the crystal structure should show a covalent bond between the boron atom and the catalytic serine/threonine hydroxyl group, forming a tetrahedral intermediate.[6][7][19]
Diagram: Boronic Acid Covalent Inhibition
Below is a diagram illustrating the reversible covalent interaction of a boronic acid with a serine residue in an enzyme's active site.
Caption: Reversible covalent bond formation between a boronic acid and a serine residue.
Computational Modeling: In Silico Validation
Computational methods can complement experimental data by providing insights into the binding energetics and the electronic contributions of the boronic acid.
Useful Techniques:
-
Molecular Docking: Docking studies can predict the binding pose of the boronic acid inhibitor in the active site. Covalent docking algorithms are particularly useful for modeling the formation of the boron-serine/threonine bond.[20][21]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to calculate the energetics of the covalent bond formation and to analyze the electronic properties of the boronic acid in the active site.[8][20][22]
Case Study: Bortezomib vs. Carfilzomib - A Tale of Two Proteasome Inhibitors
A real-world example that underscores the importance of validating the pharmacophore and understanding off-target effects is the comparison between the proteasome inhibitors bortezomib and carfilzomib.
-
Bortezomib , a dipeptide boronic acid, is a reversible inhibitor of the proteasome.[6][23][24] However, it also inhibits other serine proteases, which is thought to contribute to some of its side effects, such as peripheral neuropathy.[25][26]
-
Carfilzomib , an epoxyketone, is an irreversible proteasome inhibitor with greater selectivity and a different side-effect profile.[23][24][26]
This comparison highlights that while the boronic acid in bortezomib is a key pharmacophore for proteasome inhibition, its reactivity can lead to off-target activities. This emphasizes the need for comprehensive profiling of boronic acid-containing drugs.
Workflow Diagram: Validating the Boronic Acid Pharmacophore
Caption: A systematic workflow for the validation of the boronic acid pharmacophore.
Conclusion: Building a Defensible Scientific Narrative
Validating the pharmacophoric role of the boronic acid group is a critical step in the development of boron-containing drugs. A rigorous and objective comparison with well-chosen analogs is essential. By integrating chemical synthesis, in vitro pharmacology, structural biology, and computational modeling, researchers can build a compelling and defensible scientific narrative that clearly elucidates the contribution of this unique and powerful functional group to the desired biological activity. This comprehensive approach not only strengthens the intellectual property surrounding a new chemical entity but also provides a deeper understanding of its mechanism of action, ultimately contributing to the development of safer and more effective medicines.
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- Boronic Covalent Compounds - Enamine.
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- Comparative mechanisms of action of proteasome inhibitors - PubMed. (2011-11-15).
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- Proteasome inhibitors in multiple myeloma: 10 years later | Blood - ASH Publications.
- Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - NIH.
- Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC - NIH.
- Predicting the Activity of Boronate Inhibitors Against Metallo-β-lactamase Enzymes. (2022-11-07).
- Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC - NIH.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Boronic acid - Wikipedia.
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- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum.
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- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021-03-02).
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The Ascendancy of the Boron Atom: A Comparative Guide to Boronic vs. Carboxylic Acid Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the most impactful of these substitutions is the replacement of the venerable carboxylic acid with the boronic acid moiety. While structurally similar, this seemingly subtle switch from carbon to boron can profoundly alter a compound's biological activity, driven by fundamental differences in acidity, geometry, and reactivity. This guide provides an in-depth, objective comparison of boronic and carboxylic acids as bioisosteres, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Carboxylic Acid | Boronic Acid | Implication in Drug Design |
| pKa | ~4-5[1] | ~9[2] | Carboxylic acids are mostly ionized (anionic) at physiological pH (~7.4), while boronic acids are predominantly neutral. This significantly impacts membrane permeability and target interactions. |
| Geometry | Trigonal planar (sp²) | Trigonal planar (sp²) transitioning to tetrahedral (sp³) upon binding[3] | The boronic acid's ability to change hybridization allows for unique covalent interactions with biological nucleophiles. |
| Primary Binding Interactions | Hydrogen bonding, ionic interactions[4] | Reversible covalent bonding, hydrogen bonding[5] | Boronic acids can form stable yet reversible covalent bonds with serine, threonine, or diol-containing residues, often mimicking a transition state.[6] |
| Cell Permeability | Generally lower due to ionization | Generally higher in its neutral state | The neutral form of boronic acids can lead to improved absorption and cellular uptake, enhancing potency in cell-based assays.[7] |
| Metabolic Stability | Susceptible to Phase II metabolism[8] | Prone to oxidative deboronation[1] | Both groups have metabolic liabilities that must be considered and addressed through structural modifications. |
| Toxicity Profile | Generally low | Low, but potential for off-target effects and mutagenicity in some cases must be evaluated.[4][9] | Though considered relatively safe, the toxicological profile of novel boronic acids requires careful assessment.[4] |
The Core Divergence: Acidity and Its Impact on Permeability
The most critical difference between these two functional groups is their acidity. A typical carboxylic acid has a pKa of around 4-5, meaning it is almost entirely deprotonated and negatively charged at physiological pH.[1] In contrast, a boronic acid has a pKa of approximately 9, allowing it to remain in its neutral, unionized form in the same environment.[2][10]
This distinction is not merely academic; it has profound consequences for a drug's ability to cross biological membranes. Charged species like carboxylates generally exhibit poor passive diffusion across the lipid bilayers of cell membranes, often relying on transporters. This can lead to a common pitfall in drug discovery: a compound may show excellent potency in an enzymatic assay but fail in a cell-based or in vivo model due to its inability to reach its intracellular target.
The boronic acid bioisostere directly addresses this challenge. By maintaining neutrality, it can more readily traverse cell membranes, often leading to a dramatic increase in cellular potency.
Case Study: HIV Protease Inhibitors
A compelling example of this principle is seen in the development of HIV protease inhibitors. Researchers developed analogues of the drug Darunavir containing either a carboxylic acid or a boronic acid.[7]
-
Enzyme Inhibition: Both the carboxylic acid and boronic acid analogues exhibited potent, low-nanomolar inhibition of the isolated HIV protease enzyme.[7]
-
Antiviral Activity (Cell-Based): When tested against HIV-infected MT-2 cells, a stark difference emerged. The boronic acid compounds retained their high potency, while the activity of the carboxylic acid analogues dropped by over two orders of magnitude.[7]
This divergence is attributed to the poor cell membrane permeability of the negatively charged carboxylic acid, preventing it from reaching the intracellular protease, whereas the neutral boronic acid could effectively enter the cells and engage its target.[7]
A Tale of Two Binding Modes: Covalent vs. Non-covalent Interactions
The second major distinction lies in how these groups interact with their biological targets. Carboxylic acids are classic hydrogen bond donors and acceptors and can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine.[4]
Boronic acids, however, possess a unique and powerful mechanism. The boron atom, with its empty p-orbital, acts as a Lewis acid, making it electrophilic. It can be attacked by nucleophilic residues in an enzyme's active site, most notably the hydroxyl group of a serine or threonine.[5][6] This attack results in the formation of a reversible covalent bond, with the boron atom shifting from a trigonal planar sp² hybridization to a tetrahedral sp³ state.[3] This tetrahedral intermediate is often a stable mimic of the transition state of the catalyzed reaction, leading to potent inhibition.[6]
This ability to form reversible covalent bonds is a key advantage. It can provide a significant boost in binding affinity and residence time compared to the non-covalent interactions of a carboxylic acid, without the potential toxicity associated with irreversible covalent inhibitors.
Experimental Workflows for Comparative Analysis
To objectively compare a carboxylic acid-containing lead compound with its boronic acid bioisostere, a series of well-defined experiments is essential. Here, we provide step-by-step protocols for three critical assays.
Enzyme Inhibition Assay: Determining IC₅₀
This assay quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Objective: To compare the direct inhibitory potency of the carboxylic acid and boronic acid analogues against the isolated target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate. The choice of substrate will depend on the enzyme and is often a chromogenic or fluorogenic compound.
-
Prepare serial dilutions of both the carboxylic acid and boronic acid inhibitors in DMSO, followed by a final dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Assay buffer only.
-
Control Wells (100% activity): Enzyme, substrate, and buffer (with DMSO equivalent to inhibitor wells).
-
Inhibitor Wells: Add a fixed amount of enzyme to wells containing varying concentrations of the inhibitor. Allow to pre-incubate for 15-30 minutes at room temperature to permit binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the product being formed.
-
Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 10-20 minutes to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[13]
Objective: To quantify and compare the passive diffusion rates of the two analogues across a synthetic membrane.
Methodology:
-
Plate Preparation:
-
The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate, separated by a microfilter disc on the bottom of the donor wells.
-
Coat the filter of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[13]
-
-
Solution Preparation:
-
Prepare the test compounds (carboxylic and boronic acids) at a known concentration (e.g., 200 µM) in a buffer solution (e.g., PBS, pH 7.4). This will be the donor solution.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Assay Execution:
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[14]
-
-
Quantification and Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ] Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
-
Cellular Permeability and Efflux: The Caco-2 Assay
The Caco-2 assay is the gold standard in vitro model for predicting human intestinal absorption, as it uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[15][16]
Objective: To assess bidirectional permeability and determine if the compounds are substrates for efflux pumps like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable filter supports in Transwell™ plates.
-
Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[17]
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[18]
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[17]
-
Considerations and Caveats
While the substitution of a carboxylic acid with a boronic acid offers significant potential, it is not a universal solution. Researchers must be mindful of several factors:
-
Metabolic Stability: Boronic acids can undergo oxidative deboronation in vivo, converting the C-B bond to a C-OH group, which can lead to rapid clearance.[1] This liability may require further medicinal chemistry efforts, such as the introduction of flanking substituents to sterically hinder the boron moiety.
-
Toxicity: While generally considered to have low toxicity, boron-containing compounds are not without potential liabilities.[2] Some boronic acids have shown potential for mutagenicity in Ames assays, and a thorough toxicological assessment is crucial for any clinical candidate.[9]
-
Synthesis: The synthesis of boronic acids can sometimes be more complex than that of their carboxylic acid counterparts, although modern methods like the Suzuki-Miyaura coupling have made them highly accessible.[2]
Conclusion
The replacement of a carboxylic acid with a boronic acid is a powerful and field-proven strategy in drug discovery. By shifting from a predominantly ionized, non-covalently interacting moiety to a neutral, reversibly covalent warhead, medicinal chemists can overcome common challenges related to cell permeability and enhance binding affinity. This bioisosteric switch can transform a potent enzyme inhibitor into a highly effective cell-active compound. However, this approach demands a comprehensive understanding of the underlying physicochemical principles and a rigorous experimental evaluation of potency, permeability, and potential liabilities. By employing the systematic workflows outlined in this guide, research and drug development professionals can effectively harness the unique properties of the boron atom to accelerate the discovery of novel therapeutics.
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University of California, Berkeley. Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Available at: [Link]
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Technology Networks. PAMPA Permeability Assay. Available at: [Link]
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Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
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TA Instruments. Characterizing Binding Interactions by ITC. Available at: [Link]
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performance of 3-Phenylisoxazole-5-boronic acid in different solvent systems
An In-Depth Technical Guide to the Performance of 3-Phenylisoxazole-5-boronic Acid in Different Solvent Systems
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on the choice of solvent, which governs reagent solubility, catalyst stability, reaction kinetics, and the prevalence of side reactions. This guide provides a comprehensive analysis of the performance of this compound in various solvent systems, offering field-proven insights, supporting data from analogous systems, and detailed experimental protocols to empower researchers in optimizing their synthetic strategies.
Introduction: The Critical Role of Solvent Selection
The 3-phenylisoxazole motif is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] Consequently, this compound serves as a crucial precursor for the synthesis of novel drug candidates and functional materials through C-C bond formation.[3] The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is the most common application for this reagent.[4]
However, the performance of any boronic acid is inextricably linked to the reaction environment. The solvent does not merely act as a passive medium; it actively participates in the catalytic cycle and influences the stability of the boronic acid itself.[5] A suboptimal solvent choice can lead to poor solubility, sluggish reaction rates, catalyst decomposition, or significant yield loss through side reactions, most notably protodeboronation.[6][7] This guide aims to elucidate these solvent effects to provide a rational framework for methodological design and optimization.
Mechanistic Considerations: A Tale of Two Pathways
To understand solvent performance, we must first examine the chemical pathways at play: the desired catalytic coupling and the primary degradation pathway.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The solvent influences each of these fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. The polarity of the solvent can influence the rate of this step.
-
Transmetalation: This is often the rate-determining step. The organoboron species (activated by a base) transfers its organic group to the palladium center.[4] This step requires the base and boronic acid to have sufficient solubility and involves charged intermediates that are stabilized by polar solvents.
-
Reductive Elimination: The two organic partners are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
The Competing Reaction: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[9] This side reaction consumes the starting material, reduces product yield, and complicates purification. It can occur under acidic or basic conditions, but in the context of Suzuki coupling, base-catalyzed protodeboronation is the primary concern.[10][11]
The rate of protodeboronation is highly solvent-dependent. Aqueous basic conditions, often employed in Suzuki reactions to dissolve the inorganic base and activate the boronic acid, can significantly accelerate this degradation pathway.[7][12] The presence of an electron-deficient isoxazole ring may influence the susceptibility of the C-B bond to cleavage.
Performance in Different Solvent Systems
The optimal solvent system represents a balance between maximizing reaction rate and minimizing degradation. Below is a comparative analysis based on experimental data from analogous phenylboronic acid systems and established principles of cross-coupling chemistry.
Solubility Profile
Effective dissolution of the boronic acid, halide partner, and base is paramount. Based on studies of phenylboronic acid, we can predict the following solubility trends for this compound.[13][14][15]
| Solvent Class | Example Solvents | Expected Solubility of this compound | Commentary |
| Apolar Aromatic | Toluene, Xylenes | Low to Moderate | Often requires heating to achieve sufficient solubility. Less likely to promote protodeboronation. |
| Ethereal | THF, 1,4-Dioxane, CPME | High | Excellent general-purpose solvents for Suzuki couplings. Good balance of polarity and stability.[16] |
| Ketones | Acetone | High | High solubility but reactivity of the solvent itself can sometimes be a concern. |
| Polar Aprotic | DMF, DMAc, Acetonitrile | High | Can accelerate reactions by stabilizing polar intermediates, but may also increase the rate of protodeboronation.[5] |
| Alcohols | n-Butanol, Isopropanol | Moderate | Often used in combination with other solvents. Can participate in transesterification with the boronic acid. |
| Aqueous Systems | Water (as co-solvent) | Low (in pure water) | Crucial for dissolving inorganic bases like K₃PO₄ or K₂CO₃. Often used in mixtures (e.g., Dioxane/H₂O).[17][18] |
Reaction Efficiency: A Comparative Overview
To illustrate the impact of solvent choice, we present a hypothetical performance comparison for a model Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The expected outcomes are synthesized from extensive literature reports on similar systems.[5][18][19][20]
| Solvent System (v/v) | Base | Expected Yield | Expected Reaction Time | Key Considerations |
| Toluene | K₃PO₄ | Good-Excellent | Moderate-Long | Anhydrous conditions minimize protodeboronation. May require higher temperatures due to lower polarity. |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Excellent | Short-Moderate | A robust, widely used system. Water aids in dissolving the base and accelerates transmetalation.[18] |
| THF / H₂O (4:1) | K₃PO₄ | Good-Excellent | Short-Moderate | Similar to dioxane but with a lower boiling point, limiting reaction temperature. |
| DMF | Cs₂CO₃ | Moderate-Good | Short | Very fast reaction rates possible. High risk of protodeboronation, especially with prolonged heating.[5] |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | Moderate | Short | Can be effective, but some studies show divergent selectivity or catalyst inhibition compared to other polar solvents.[5] |
Scientist's Insight: For sensitive substrates like many heteroaryl boronic acids, a common starting point is an ethereal solvent like 1,4-Dioxane with an aqueous base. This provides a forgiving balance. If protodeboronation is identified as a major issue (e.g., via LC-MS analysis showing the appearance of 3-phenylisoxazole), switching to a strictly anhydrous system like Toluene or THF with a base like KF or CsF is a logical troubleshooting step.
Experimental Protocols
Trustworthy protocols are self-validating. The following detailed procedure for a model reaction is designed for reproducibility and success.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound (1.2 equiv) with an aryl bromide (1.0 equiv).
Reagents & Equipment:
-
This compound
-
Aryl bromide
-
Pd(PPh₃)₄ (or other suitable Pd catalyst/ligand system)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[21][22]
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling Argon through the mixed solvents for 20 minutes. Add 2.5 mL of this solvent mixture to the reaction flask via syringe.[18]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).[23]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion and Recommendations
The choice of solvent is a powerful tool for controlling the outcome of reactions involving this compound. While no single solvent is universally optimal, the following recommendations provide a strong foundation for development:
-
For General Reliability and Broad Substrate Scope: A mixture of 1,4-Dioxane and Water (e.g., 4:1) with a carbonate base is the recommended starting point. It offers an excellent balance of solubility, reaction rate, and stability.
-
When Protodeboronation is a Concern: If yield loss due to the C-B bond cleavage is significant, switch to an anhydrous Toluene or THF system. This minimizes the presence of water that accelerates the undesired pathway.
-
For Maximizing Reaction Rate: A polar aprotic solvent such as DMF can provide the fastest conversions but should be used judiciously due to the heightened risk of protodeboronation. This is best suited for robust, less-sensitive substrates where reaction time is critical.
By understanding the interplay between the solvent, catalyst, and substrate as outlined in this guide, researchers can unlock the full synthetic potential of this compound, leading to more efficient, reliable, and scalable chemical transformations.
References
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Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
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Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
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NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Okano, K., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. [Link]
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LJMU Research Online (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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ResearchGate (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. [Link]
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Semantic Scholar (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
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ResearchGate (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... ResearchGate. [Link]
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Nath, M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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ResearchGate (n.d.). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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SciSpace (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Sanna, M., et al. (2012). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Potency of Substituted Phenylboronic Acid Derivatives
This guide provides an in-depth comparison of substituted phenylboronic acid (PBA) derivatives, focusing on the structural modifications that govern their biological potency. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that are pivotal for the rational design of next-generation therapeutic agents.
Introduction: The Versatility of the Phenylboronic Acid Scaffold
Phenylboronic acids and their derivatives are a remarkable class of compounds, serving as versatile building blocks in organic synthesis and as potent pharmacophores in medicinal chemistry.[1][2] Their utility stems from the unique properties of the boronic acid moiety, -B(OH)₂, which can form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine residues within enzyme active sites.[3][4] This interaction mimics the transition state of substrate hydrolysis, making PBAs highly effective competitive inhibitors for a wide range of enzymes, including serine proteases, β-lactamases, and proteasomes.[3][4][5]
The potency of a PBA derivative is not intrinsic; it is exquisitely tunable through the strategic placement of substituents on the phenyl ring. These modifications alter the electronic, steric, and physicochemical properties of the molecule, directly influencing its interaction with the target protein. This guide will dissect these relationships, providing a framework for understanding and predicting the potency of novel PBA derivatives.
The Foundational Mechanism: Reversible Covalent Inhibition
The inhibitory power of phenylboronic acids is rooted in the Lewis acidic nature of the boron atom. In an aqueous environment, the trigonal planar boronic acid exists in equilibrium with its anionic tetrahedral boronate form.[2] When a PBA inhibitor enters the active site of a serine protease, the catalytic serine's hydroxyl group performs a nucleophilic attack on the electron-deficient boron atom. This forms a stable, yet reversible, tetrahedral adduct, effectively sequestering the enzyme and preventing it from processing its natural substrate.[3][4] The stability of this adduct is a primary determinant of the inhibitor's potency.
Caption: General mechanism of PBA inhibition of a serine protease.
Structure-Activity Relationship (SAR): Tailoring Potency Through Substitution
The art of designing potent PBA inhibitors lies in understanding how substituents on the phenyl ring modulate the molecule's interaction with its target. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects: A Tale of Two Groups
The electronic nature of a substituent directly impacts the Lewis acidity of the boron atom, which is a critical factor for inhibitor potency.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) pull electron density away from the phenyl ring. This effect is propagated to the boronic acid moiety, increasing the boron atom's partial positive charge and making it a more potent electrophile. A more electrophilic boron center is more readily attacked by the catalytic serine, often leading to stronger binding and lower inhibitory concentrations (IC₅₀ or Kᵢ values).[2][6]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl chains push electron density into the phenyl ring, which in turn reduces the Lewis acidity of the boron atom. While this may seem detrimental, EDGs can enhance potency through other mechanisms, such as improved hydrophobic interactions within the binding pocket.[6]
The influence of these groups on acidity can be quantified by the pKa value. EWGs lower the pKa, while EDGs raise it. This electronic tuning is a cornerstone of rational PBA inhibitor design.[2][6]
Table 1: Influence of Electronic Substituents on Acidity and Biological Potency
| Compound | Substituent | Electronic Effect | pKa | Biological Potency (IC₅₀) | Target |
|---|---|---|---|---|---|
| Phenylboronic acid | -H | Neutral | ~8.8 | >100 µM | A2780 Cancer Cells |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Donating (EDG) | ~9.2 | 102.5 µM | A2780 Cancer Cells |
| 4-Formylphenylboronic acid | 4-CHO | Withdrawing (EWG) | ~7.8 | 65.7 µM | A2780 Cancer Cells |
Data synthesized from comparative examples in available literature.[6]
Positional and Steric Effects
The location (ortho, meta, para) and size of the substituent are as important as its electronic nature. These factors govern how the inhibitor fits into the enzyme's binding pocket.
-
Ortho Substitution: Placing a substituent adjacent to the boronic acid can have profound effects. For instance, introducing a carboxylated chain at the ortho position of phenylboronic acid was shown to dramatically improve affinity for the KPC-2 β-lactamase.[7] However, the same substitution was detrimental to its activity against AmpC β-lactamase, highlighting the target-specific nature of SAR.[7]
-
Meta and Para Substitution: These positions are often modified to extend into sub-pockets of the enzyme's active site, forming additional favorable interactions. In studies against AmpC β-lactamase, a meta-substituted derivative demonstrated superior binding affinity compared to other isomers.[7] Similarly, the introduction of a para-carboxyl group has been shown to favorably interact with specific residues like Gln120 in AmpC, enhancing binding affinity.[3]
Caption: Logical flow of how substituent properties influence potency.
Comparative Potency: Case Studies
The principles of SAR are best illustrated through specific examples where PBA derivatives have been optimized as potent enzyme inhibitors.
Case Study 1: β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a major public health crisis. Phenylboronic acids are potent inhibitors of serine β-lactamases like KPC-2 and AmpC.[3][7]
-
For KPC-2, ortho-carboxyphenylboronic acid derivatives show low micromolar inhibition.[7]
-
For AmpC, meta-substituted derivatives often exhibit the best inhibitory profiles.[7] A study found that adding a triazole group at the meta position via click chemistry yielded an inhibitor with a Kᵢ of 140 nM.[8]
Table 2: Comparative Potency of PBA Derivatives Against Serine β-Lactamases
| Derivative | Target Enzyme | Substituent | Potency (Kᵢ) |
|---|---|---|---|
| 3-Azidomethylphenylboronic acid | AmpC | 3-CH₂N₃ | 700 nM |
| Triazole derivative (10a) | AmpC | 3-(triazole conjugate) | 140 nM |
| Phenylboronic acid | KPC-2 | -H | > 200 µM |
| 2-Carboxyphenylboronic acid | KPC-2 | 2-COOH | Low µM range |
Data compiled from multiple sources.[7][8]
Case Study 2: Hormone-Sensitive Lipase (HSL) Inhibitors
HSL is a therapeutic target for metabolic disorders. A study of aryl and heteroaryl boronic acids identified several potent HSL inhibitors.[9]
Table 3: Comparative Potency of Aryl Boronic Acids Against Hormone-Sensitive Lipase
| Derivative | Potency (IC₅₀) |
|---|---|
| (2-Benzyloxy-5-chlorophenyl)boronic acid | 17 nM |
| (2-Benzyloxy-5-fluorophenyl)boronic acid | 140 nM |
| 5-Bromothiophene-2-boronic acid | 350 nM |
Data extracted from Bioorganic & Medicinal Chemistry, 2005.[9]
This comparison clearly shows how halogen substitution at the 5-position and a benzyloxy group at the 2-position create a highly potent inhibitor.[9]
Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated assays are essential.
Protocol 1: In Vitro Enzyme Inhibition Assay (for β-Lactamase)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a PBA derivative against a serine β-lactamase.
Causality: The assay measures the rate of hydrolysis of a chromogenic substrate (nitrocefin), which changes color upon cleavage by the enzyme. An effective inhibitor will slow down this color change, and the degree of inhibition is proportional to its potency. The use of a detergent like Triton X-100 is critical to prevent compound aggregation, which can lead to non-specific, promiscuous inhibition and false-positive results.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PBA derivative (e.g., 10 mM in DMSO).[7]
-
Prepare assay buffer: 50 mM Phosphate Buffer + 50 mM KCl, pH 7.4, containing 0.01% (v/v) Triton X-100.[7]
-
Prepare a solution of purified β-lactamase enzyme (e.g., KPC-2 or AmpC) in assay buffer.
-
Prepare a solution of the chromogenic substrate nitrocefin in assay buffer (e.g., 40 µM for KPC-2).[7]
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted PBA derivative to each well. For the control, add 5 µL of DMSO.
-
Add 85 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the nitrocefin substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 485 nm over time using a spectrophotometer or plate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for a typical enzyme inhibition assay.
Protocol 2: Cell-Based Cytotoxicity Assay (Crystal Violet)
This protocol assesses the effect of PBA derivatives on the viability of cultured cancer cells, providing a measure of their antiproliferative potency.[10]
Causality: The crystal violet dye stains the DNA of adherent, living cells. Dead or detached cells are washed away. The amount of dye retained is therefore directly proportional to the number of viable cells remaining after treatment. This provides a robust measure of the compound's cytotoxic or cytostatic effects.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PBA derivative in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound (or vehicle control).
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
Staining:
-
Carefully wash the wells with phosphate-buffered saline (PBS) to remove dead cells.
-
Fix the remaining cells with 100 µL of methanol for 10 minutes.
-
Remove methanol and add 100 µL of 0.5% crystal violet solution to each well. Stain for 20 minutes at room temperature.
-
-
Quantification:
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound dye by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The potency of phenylboronic acid derivatives is a finely tuned property governed by the interplay of substituent electronics, sterics, and position. Electron-withdrawing groups generally enhance potency by increasing the Lewis acidity of the boron atom, while the strategic placement of functional groups to exploit specific interactions within an enzyme's active site can lead to highly potent and selective inhibitors. The case studies presented herein for β-lactamases and hormone-sensitive lipase underscore these fundamental principles of SAR.
Future efforts in this field will likely focus on developing derivatives with improved pharmacokinetic properties and cell permeability, moving beyond enzyme inhibition to more complex cellular and in vivo models.[3] The integration of computational modeling with empirical screening will continue to accelerate the discovery of novel PBA-based therapeutics for a host of diseases, from infectious diseases to cancer.
References
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Title: Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases Source: MDPI URL: [Link]
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The Ascendancy of Heterocyclic Boronic Acids in Drug Discovery: A Comparative Efficacy Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties has catalyzed a paradigm shift in drug design and development. Among these, heterocyclic boronic acids have emerged as a particularly compelling class of compounds, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This guide provides an in-depth, objective comparison of the performance of various heterocyclic boronic acids, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Boronic Acid Moiety: A Privileged Scaffold in Enzyme Inhibition
The unique electronic properties of the boron atom, particularly its vacant p-orbital, render boronic acids potent inhibitors of various enzymes, most notably serine proteases. The boron atom acts as a Lewis acid, readily forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly selective inhibition.[1][2] The incorporation of the boronic acid pharmacophore into a heterocyclic scaffold introduces additional layers of complexity and opportunity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]
Comparative Efficacy Analysis: A Multi-Target Perspective
The true measure of a chemical scaffold's utility lies in its performance across diverse biological targets. Here, we present a comparative analysis of the efficacy of various heterocyclic boronic acids against several key enzyme classes, drawing upon published experimental data.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and CNS Disorders
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, making it an attractive target for the treatment of pain and other central nervous system disorders.[5][6][7] A comparative study of various boronic acids as FAAH inhibitors revealed the potent inhibitory activity of several heterocyclic derivatives.
| Heterocyclic Boronic Acid | Structure | FAAH IC50 (nM) | Reference |
| 5-Bromothiophene-2-boronic acid | 350 | [5] | |
| Phenylboronic acid with para-nonyl substituent | 9.1 | [8] | |
| Alkenyl boronic acid 44 | 14 | [5] |
Table 1: Comparative inhibitory activity of selected boronic acids against Fatty Acid Amide Hydrolase (FAAH). IC50 values represent the concentration of the inhibitor required to reduce FAAH activity by 50%.
The data highlights that while non-heterocyclic boronic acids can exhibit high potency, heterocyclic derivatives like 5-bromothiophene-2-boronic acid also demonstrate significant inhibitory activity. The structure-activity relationship (SAR) suggests that both the heterocyclic core and substituents play a crucial role in determining potency.[5]
β-Lactamase Inhibition: Combating Antibiotic Resistance
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Boronic acid-based inhibitors have shown great promise in overcoming this resistance.[9][10][11]
A study comparing the inhibitory activity of two α-amido-β-azidoethane boronic acid transition state inhibitors (BATSIs), S02030 and MB_076, against KPC-2 and CTX-M-96 β-lactamases provided valuable comparative data.[12]
| Inhibitor | Target Enzyme | IC50 (nM) | k2/K (M⁻¹s⁻¹) |
| S02030 | CTX-M-96 | 2 | 24,000 |
| S02030 | KPC-2 | 80 | 12,000 |
| MB_076 | CTX-M-96 | 4 | 3,900 |
| MB_076 | KPC-2 | 135 | 1,200 |
Table 2: Comparative inhibition parameters of S02030 and MB_076 against CTX-M-96 and KPC-2 β-lactamases.[12] IC50 represents the concentration for 50% inhibition, and k2/K is the second-order rate constant for enzyme inactivation.
These results demonstrate that subtle structural modifications in the heterocyclic side chains of boronic acid inhibitors can significantly impact their potency and selectivity against different β-lactamase variants.[12]
Antifungal Activity: The Rise of Benzoxaboroles
Benzoxaboroles, a class of heterocyclic boronic acids, have emerged as potent antifungal agents.[13] Tavaborole (AN2690), a benzoxaborole derivative, is an FDA-approved drug for the treatment of onychomycosis.[14] Comparative studies have highlighted the superior performance of the benzoxaborole scaffold over simple phenylboronic acids.
A study comparing the antifungal activity of a 3-piperazine-bis(benzoxaborole) with its bis(phenylboronic acid) analog against several filamentous fungi demonstrated the critical role of the benzoxaborole moiety. The bis(benzoxaborole) compound exhibited potent inhibitory activity, even higher than the standard antibiotic amphotericin B, while the corresponding bis(phenylboronic acid) was inactive.[13]
Furthermore, a study on 3-amino benzoxaboroles against Candida albicans revealed important structure-activity relationships. The introduction of an amine substituent at the 3-position of the benzoxaborole ring led to a decrease in activity compared to the unsubstituted parent compound. However, the presence of a fluorine substituent para to the boron atom consistently resulted in lower Minimum Inhibitory Concentration (MIC) values, indicating higher activity.[14][15]
| Compound | Modification | Candida albicans MIC (µg/mL) |
| Tavaborole (AN2690) | - | 2 |
| Unsubstituted Benzoxaborole (AN2679) | - | 8 |
| 3-Amino Benzoxaborole Derivatives | Introduction of amine at position 3 | Generally higher MICs (lower activity) |
| Fluorinated Benzoxaborole Derivatives | Fluorine at para position to boron | Generally lower MICs (higher activity) |
Table 3: Structure-activity relationship of benzoxaboroles against Candida albicans. MIC values represent the minimum concentration of the compound that inhibits visible growth.[14][15]
Experimental Protocols: A Guide to Efficacy Determination
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are paramount. Here, we provide a detailed, step-by-step methodology for a typical enzyme inhibition assay.
Protocol: Determination of IC50 for Enzyme Inhibition
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a heterocyclic boronic acid against a target enzyme.
1. Materials and Reagents:
- Purified target enzyme
- Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
- Test heterocyclic boronic acid compounds
- Assay buffer (optimized for pH and ionic strength for the specific enzyme)
- 96-well microplates
- Microplate reader (spectrophotometer or fluorometer)
- DMSO (for dissolving compounds)
2. Experimental Procedure:
- Compound Preparation: Prepare a stock solution of the heterocyclic boronic acid in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.
- Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
- Assay Setup:
- In a 96-well plate, add a fixed volume of the enzyme solution to each well.
- Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
- Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
- Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the progress of the reaction.
- Data Analysis:
- Calculate the initial reaction velocity (rate) for each inhibitor concentration.
- Normalize the rates relative to the positive control (100% activity).
- Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation and Causality: This protocol incorporates self-validating steps. The positive and negative controls ensure the assay is performing correctly. The dose-response curve provides a clear relationship between inhibitor concentration and enzyme activity, establishing causality. The use of a specific substrate and purified enzyme ensures the observed inhibition is directly related to the interaction between the test compound and the target. For a comprehensive guide on enzyme inhibition studies, refer to established protocols.[16]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of serine protease inhibition by boronic acids and the general workflow of an enzyme inhibition assay.
Caption: Mechanism of serine protease inhibition by a heterocyclic boronic acid.
Caption: General experimental workflow for an enzyme inhibition assay.
Conclusion and Future Perspectives
Heterocyclic boronic acids represent a highly promising and versatile class of compounds in drug discovery. Their ability to be tailored for specific targets through modifications of both the heterocyclic core and its substituents provides a vast chemical space for exploration. The comparative data presented in this guide underscores the importance of the heterocyclic scaffold in achieving potent and selective inhibition against a range of enzymes implicated in various diseases. As our understanding of the intricate structure-activity relationships of these compounds deepens, we can anticipate the development of even more effective and safer therapeutic agents based on the heterocyclic boronic acid motif.
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A Guide to Assessing the Binding Affinity of Boronic Acid Inhibitors: A Comparative Analysis of Key Methodologies
Introduction
Boronic acids represent a privileged class of chemical motifs in drug discovery, renowned for their unique ability to act as transition-state analog inhibitors, particularly against serine and threonine hydrolases such as β-lactamases and proteases.[1][2] Their inhibitory power stems from a distinctive mechanism: the boron atom, with its empty p-orbital, can accept a lone pair of electrons from a nucleophilic residue in an enzyme's active site (e.g., the hydroxyl group of serine) to form a stable, yet reversible, covalent adduct.[3][4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[1][5]
The reversible-covalent nature of this binding presents unique challenges and opportunities for its characterization. A simple equilibrium dissociation constant (Kd) may not fully capture the interaction's dynamics, which are often better described by a two-step process involving initial non-covalent binding followed by covalent bond formation.[4][6] Therefore, a comprehensive assessment requires not only determining the thermodynamic affinity (Ki, Kd) but also understanding the kinetics of the interaction (kon, koff).
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the principal methodologies used to assess the binding affinity of boronic acid inhibitors. We will delve into the theoretical underpinnings of each technique, explain the causality behind experimental design choices, and provide actionable protocols and data interpretation guidance. Our focus is on empowering researchers to select and execute the most appropriate assays for their specific scientific questions, from high-throughput screening to detailed mechanistic elucidation.
Section 1: The Unique Chemistry of Boronic Acid Inhibition
Understanding the binding mechanism is fundamental to selecting an appropriate assessment method. The boronic acid functional group exists in a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[7][8] While the trigonal form is the Lewis acid that initially interacts with the enzyme, the tetrahedral geometry is adopted upon forming the covalent adduct with the active site serine.[7] This adduct formation is the cornerstone of their inhibitory activity.
The general mechanism can be depicted as a two-step process: an initial, rapid non-covalent recognition event (formation of the encounter complex), followed by the formation of the covalent bond to yield the tetrahedral adduct. This process is reversible, and the overall potency of the inhibitor is determined by the thermodynamics and kinetics of both steps.[6]
Caption: Reversible-covalent inhibition mechanism of boronic acids with serine hydrolases.
Section 2: Comparative Overview of Affinity Assessment Techniques
The choice of method depends on various factors including the required throughput, the nature of the target protein, the availability of reagents, and the specific parameters one wishes to measure (e.g., thermodynamics vs. kinetics).
| Method | Principle | Label Required? | Throughput | Key Parameters | Strengths | Limitations |
| Enzyme Kinetics | Measures changes in enzyme catalytic rate in the presence of the inhibitor. | No (uses substrate) | Medium to High | IC₅₀, Kᵢ | Direct measure of functional inhibition; well-established. | Indirect binding measure; requires active enzyme and suitable substrate assay. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[9] | No | Low | Kd, ΔH, ΔS, n (stoichiometry) | Gold standard for thermodynamics; label-free; provides complete thermodynamic profile.[10][11] | Low throughput; requires large amounts of pure protein; sensitive to buffer composition. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent tracer upon displacement by the inhibitor.[12] | Yes (Fluorescent tracer) | High | Kd, IC₅₀ | Homogeneous assay; high throughput; low sample consumption. | Requires a suitable fluorescent probe; potential for artifacts from fluorescent compounds.[13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[14] | No | Medium | kon, koff, Kd | Real-time, label-free kinetic data; high sensitivity.[15][16] | Requires protein immobilization which may affect activity; potential for mass transport limitations.[17] |
| 11B NMR Spectroscopy | Directly observes the boron atom, distinguishing between the sp² and sp³ hybridization states.[8] | No | Low | Structural information, binding confirmation | Provides direct evidence of covalent adduct formation; detailed structural insights.[18][19] | Low sensitivity; requires high sample concentrations and specialized equipment.[8] |
Section 3: In-Depth Methodological Guides
Enzyme Inhibition Kinetics
Principle: This method assesses binding affinity by measuring the inhibitor's effect on the rate of the enzyme-catalyzed reaction. By holding the substrate concentration constant and varying the inhibitor concentration, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. For reversible inhibitors, the IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the Michaelis constant (Kₘ).
Causality in Experimental Design:
-
Why use initial rates? Enzyme kinetics must be measured under initial velocity conditions (typically <10% substrate consumption) where the reaction rate is linear. This ensures that the measured rate is not influenced by substrate depletion or product inhibition, providing a true reflection of the inhibitor's effect.
-
Why determine the mechanism of inhibition? Boronic acids typically act as competitive inhibitors by binding to the active site.[1] It is crucial to confirm this by measuring reaction rates at multiple substrate and inhibitor concentrations. This validates the use of the appropriate model for Kᵢ determination.
Experimental Protocol (β-Lactamase Inhibition Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase (e.g., KPC-2, AmpC) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO.
-
Prepare serial dilutions of the boronic acid inhibitor in DMSO.
-
-
Assay Execution (96-well plate format):
-
To each well, add buffer and the boronic acid inhibitor to achieve the desired final concentrations.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind and reach equilibrium.[20]
-
Initiate the reaction by adding the nitrocefin substrate.
-
Immediately monitor the change in absorbance at 486 nm (for nitrocefin hydrolysis) over time using a plate reader in kinetic mode.
-
-
Controls:
-
No inhibitor control: Determines the uninhibited enzyme velocity (V₀).
-
No enzyme control: Corrects for any non-enzymatic substrate hydrolysis.
-
DMSO control: Ensures the vehicle has no effect on enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the no-inhibitor control to get percent inhibition.
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Determine Kᵢ from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).
Caption: Workflow for an enzyme inhibition kinetics assay.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free biophysical technique that directly measures the heat change (ΔH) associated with a binding event. A solution of the ligand (the boronic acid inhibitor) is titrated into a solution of the protein held in a sample cell. Each injection produces a heat pulse that is integrated to determine the heat change. As the protein becomes saturated, the heat signal diminishes. The resulting binding isotherm is fitted to a model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
Causality in Experimental Design:
-
Why is buffer matching critical? Mismatched buffers between the syringe and the cell will generate large heats of dilution, which can obscure the true binding signal. Dialyzing both protein and ligand against the exact same buffer is essential for high-quality data.
-
Why run a control titration? Titrating the ligand into buffer alone is a crucial control.[11] This measures the heat of dilution of the ligand itself, which must be subtracted from the experimental data to isolate the heat of binding.
Experimental Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen assay buffer (e.g., PBS, pH 7.4).
-
Dissolve the boronic acid inhibitor in the final dialysis buffer. Ensure the buffer is identical.
-
Degas both protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point.
-
Execute a series of injections (e.g., 18-25 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform an identical titration of the inhibitor solution into the buffer-filled sample cell to measure heats of dilution.
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm using a suitable model (e.g., 'One Set of Sites') to determine Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Polarization (FP) Assay
Principle: FP is a homogeneous competition assay that relies on the difference in the tumbling rate of a small fluorescent molecule (the tracer) in its free versus protein-bound state.[12] When excited with polarized light, a small, free-tumbling tracer emits depolarized light (low FP value). When bound to a large protein, its tumbling is restricted, and it emits polarized light (high FP value). An unlabeled inhibitor competes with the tracer for binding to the protein, displacing it and causing a dose-dependent decrease in the FP signal.
Causality in Experimental Design:
-
Why is the tracer's affinity important? The tracer's affinity (Kd) for the target protein dictates the assay window and sensitivity. Ideally, the tracer Kd should be at or below the Kd of the inhibitors being tested. A boronic-acid-based fluorescent probe is ideal for this application as it ensures the competitor binds to the same site.[13][21]
-
Why use a Z' factor? The Z' factor is a statistical parameter used to validate the quality and robustness of a high-throughput assay. A Z' > 0.5 indicates a large separation between positive and negative controls and low data variability, signifying an excellent and reliable assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20 to prevent aggregation).
-
Prepare a solution of the target protein.
-
Prepare a solution of the fluorescent boronic acid tracer.
-
Prepare serial dilutions of the unlabeled test inhibitors.
-
-
Assay Development (Tracer Kd Determination):
-
In a microplate (typically black, low-volume), add a fixed, low concentration of the fluorescent tracer.
-
Add serial dilutions of the target protein.
-
Incubate to reach equilibrium (e.g., 30-60 min at room temperature).
-
Measure FP using a plate reader with appropriate filters.
-
Plot FP vs. [Protein] and fit to a sigmoidal curve to determine the Kd of the tracer and the optimal protein concentration for the competition assay (typically the EC₈₀).
-
-
Competition Assay:
-
To the microplate, add the target protein (at its EC₈₀ concentration) and the fluorescent tracer (at its Kd concentration).
-
Add the serially diluted test inhibitors.
-
Incubate to reach equilibrium.
-
Measure the FP signal.
-
Data Analysis:
-
Plot the FP signal against the log[Inhibitor].
-
Fit the data to a competitive binding model to determine the IC₅₀ of the inhibitor.
-
Calculate the Kᵢ of the inhibitor using a suitable equation that accounts for the tracer's concentration and Kd.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Section 4: The Complementary Role of Computational Methods
While biophysical and biochemical assays provide quantitative affinity data, computational methods like molecular docking offer invaluable insights into the structural basis of inhibition. For boronic acids, specialized covalent docking protocols are essential.[7][22] These algorithms model the formation of the covalent bond between the boron atom and the active site serine, predicting the most likely binding pose of the inhibitor.[23][24]
-
Predictive Power: Docking can be used to screen large virtual libraries of boronic acids to prioritize compounds for synthesis and testing.[24]
-
Mechanistic Insight: The resulting models can rationalize structure-activity relationships (SAR), explaining why small changes to an inhibitor's structure lead to significant changes in affinity.
-
Synergy with Experiment: Computational results are most powerful when used in conjunction with experimental data. For example, docking can generate hypotheses that are then tested by synthesizing and assaying new inhibitor analogs.
Conclusion
Accurately assessing the binding affinity of boronic acid inhibitors is a multi-faceted task that is crucial for successful drug development. There is no single "best" method; rather, the optimal approach is dictated by the specific research goals.
-
For high-throughput screening of large compound libraries, Fluorescence Polarization is an excellent choice due to its speed and low sample requirements.
-
For a direct functional measure of potency and initial SAR, enzyme kinetics provide reliable Kᵢ values.
-
For a rigorous, label-free thermodynamic characterization of lead compounds, Isothermal Titration Calorimetry is the gold standard.
-
For detailed mechanistic studies requiring both kinetic and affinity data, Surface Plasmon Resonance offers a powerful, real-time solution.
-
For unequivocal confirmation of the covalent binding mode, 11B NMR provides direct structural evidence.
By integrating these powerful techniques with computational modeling, researchers can build a comprehensive understanding of their boronic acid inhibitors, accelerating the journey from initial hit to clinical candidate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenylisoxazole-5-boronic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Phenylisoxazole-5-boronic acid is a valuable reagent in synthetic chemistry, its lifecycle in the laboratory does not end upon consumption in a reaction. Responsible disposal is a critical, non-negotiable component of its use.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Boronic acids, as a class, are known to cause skin and eye irritation.[2] Derivatives like 3-Phenylisoxazole-5-carboxylic acid are confirmed to cause skin and serious eye irritation.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance.
Key Principle: The foundation of safe disposal is accurate waste characterization. Never assume a chemical is benign. Always consult the SDS or, in its absence, data from closely related structural analogs to determine the potential hazards.
| Potential Hazard | Classification (Inferred) | Rationale & Authoritative Source |
| Skin Irritation | Category 2 | Based on the hazard statements for the related compound 3-Phenylisoxazole-5-carboxylic acid (H315: Causes skin irritation).[3] |
| Eye Irritation | Category 2 | Based on the hazard statements for the related compound 3-Phenylisoxazole-5-carboxylic acid (H319: Causes serious eye irritation).[3] |
| Acute Oral Toxicity | Category 4 (Potential) | The related compound 3-Phenylisoxazole has a GHS classification of "Harmful if swallowed" (H302).[5] |
Immediate Safety & Handling Protocols
All handling and disposal preparation must occur under controlled conditions to minimize exposure risk.
-
Ventilation: Always handle this compound and its waste within a certified chemical fume hood.[1][2] This prevents the inhalation of any fine powders or aerosols.
-
Personal Protective Equipment (PPE): A non-negotiable layer of defense. The minimum required PPE includes:
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[2][7] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[2] Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents, bases, or unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8][9]
Step 2: Waste Collection
The collection method depends on the physical state of the waste.
-
Solid Waste:
-
Liquid Waste:
Step 3: Container Selection and Labeling
The integrity of the waste containment system is vital for safety.
-
Container Material: Use containers made of high-density polyethylene (HDPE).[9][11] Polyethylene has excellent chemical resistance to boric acid and is a standard choice for acidic waste.[12][13][14][15]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and under the control of laboratory personnel until collection by EHS or a licensed waste disposal contractor.[1][2]
Disposal Workflow Diagram
Caption: Decision workflow for proper segregation and containment.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [1][2] Add it to your designated liquid waste container for this chemical. Subsequent rinses may also need to be collected, depending on institutional policy.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1][2]
Emergency Procedures: Spills and Exposure
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the absorbed material into your designated solid hazardous waste container.[3][16]
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3][17] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][17] Seek immediate medical attention.
By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific stewardship.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
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Premier Plastics Inc. (n.d.). Chemical Resistance of Polyethylene. Retrieved from [Link]
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Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]
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Hippo Plastique. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene. Retrieved from [Link]
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Junsei Chemical Co., Ltd. (2023, March 7). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]
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Chemdox. (2025, June 10). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136798, 3-Phenylisoxazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24764436, 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737474, 3-Phenylisoxazole-5-carboxylic Acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Phenylisoxazole-5-boronic acid: Personal Protective Equipment and Disposal
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. 3-Phenylisoxazole-5-boronic acid and its derivatives are valuable building blocks in medicinal chemistry, yet their handling requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of our research.
Hazard Assessment: The Rationale for Caution
While some data suggests this compound may not be a primary irritant, direct eye contact can cause discomfort[1]. However, the broader class of boronic acids, and closely related analogs like 3-Phenylisoxazole-5-carboxylic acid, are known to cause skin and serious eye irritation, with the potential for respiratory irritation, particularly from dust inhalation[2][3][4][5][6]. Furthermore, many boronic acids exhibit moisture or air sensitivity, a critical factor in both handling and storage[2][7].
This apparent contradiction in safety data necessitates a conservative approach. The causality is clear: assuming the lowest hazard profile introduces unnecessary risk. Therefore, we will proceed with the authoritative recommendation to treat this compound as a hazardous substance, implementing a full suite of personal protective equipment to mitigate any potential for skin, eye, or respiratory exposure.
| Hazard Category | Potential Risk | Rationale for Precaution |
| Eye Contact | Causes serious eye irritation[4][5][6]. | Direct contact with dust or splashes can lead to significant and potentially lasting damage. |
| Skin Contact | Causes skin irritation[4][5][6]. | Boronic acids can cause localized irritation upon contact. |
| Inhalation | May cause respiratory tract irritation[2][3][4]. | Fine powders are easily aerosolized, posing a direct risk to the respiratory system. |
| Ingestion | Harmful if swallowed[3][8]. | Accidental ingestion via contaminated hands is a risk that must be controlled. |
| Reactivity | Potential for air and moisture sensitivity[2][7]. | Degradation of the reagent can impact experimental results and may present unknown reactivity hazards. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a dynamic risk-mitigation strategy. The following table outlines the mandatory PPE for handling this compound. Adherence to these standards is the first line of defense in preventing chemical exposure.
| PPE Category | Specification | Justification & Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses[2][3][9][10]. | Causality: Protects against splashes and airborne dust particles from reaching the eyes. Goggles provide a seal against dust that standard safety glasses do not. A face shield offers an additional layer of protection for the entire face during higher-risk procedures like transferring large quantities. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile)[3][9]. | Causality: Prevents direct skin contact. Self-Validation: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards[9]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes[9]. | Causality: Protects skin from accidental spills and contact. Self-Validation: Ensure the lab coat is clean and appropriately sized. Remove the lab coat before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask)[3][9]. | Causality: Mandatory when handling the solid compound outside of a glove box to prevent inhalation of dust particles[3][9]. Self-Validation: Ensure a proper fit test has been conducted for the selected respirator. This is not optional and is required for the equipment to function as designed. |
Operational Plan: From Preparation to Execution
A safe experiment begins long before the reagents are opened. This protocol integrates safety checks at every stage.
Step 1: Workspace Preparation
-
Verify Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk[3][9][11]. Confirm the fume hood's certification is current.
-
Emergency Readiness: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work[2][9].
-
De-clutter: Maintain a clean and organized workspace to minimize the risk of spills and cross-contamination.
Step 2: Donning PPE & Handling Solid Compound
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Mitigate Dust: When weighing the solid, use a spatula for transfers and avoid any actions that could generate dust, such as dropping the solid from a height[9]. Keep the container tightly closed when not in use[9].
-
Consider Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handling within an inert-atmosphere glove box or using Schlenk line techniques is recommended[7][12][13]. This involves using specialized, dry glassware and inert gases like nitrogen or argon to prevent reagent degradation[7][14][15].
Caption: PPE selection workflow based on experimental procedure.
Step 3: Post-Handling and Decontamination
-
Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water[9].
-
Workspace Cleaning: Clean the work area to remove any residual chemical.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical and non-negotiable part of the chemical lifecycle. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[11].
Step-by-Step Disposal Protocol
-
Waste Characterization: All waste generated from handling this compound must be treated as hazardous waste[9][11].
-
Waste Segregation & Collection:
-
Solid Waste: Collect unused reagent or contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled "Hazardous Waste."[3][11].
-
Liquid Waste: Collect solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste[3][11].
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office[3][11].
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS or a licensed waste disposal company[11].
-
Empty Container Disposal:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste[11].
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste[11].
-
Final Disposal: After the final rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for clean lab glass or plastic[11].
-
By integrating these expert-level protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
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-
Phenyl boronic acid-d5 Safety Data Sheet. Chemdox. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
